3-Amino-5-phenylpyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZRRFDVPMZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935629 | |
| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-10-7, 827-41-8 | |
| Record name | 3-Amino-5-phenylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3-phenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 5-amino-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-phenylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis methods for 3-Amino-5-phenylpyrazole
An In-depth Technical Guide to the Synthesis of 3-Amino-5-phenylpyrazole
Executive Summary
This compound is a highly valuable heterocyclic compound, serving as a critical building block in the development of pharmaceuticals and agrochemicals.[1][2][3] Its pyrazole core, substituted with both an amino and a phenyl group, imparts a unique reactivity profile that is leveraged in the synthesis of a wide array of bioactive molecules, including anti-inflammatory, analgesic, and anticancer agents.[1][4] This guide provides a comprehensive overview of the principal synthetic methodologies for obtaining this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into three robust synthetic routes: the condensation of β-ketonitriles with hydrazine, the cyclization of chalcone derivatives, and the ring transformation of isothiazoles. Each method is presented with a detailed reaction mechanism, a step-by-step experimental protocol, practical field-proven insights, and a comparative analysis to guide the selection of the most appropriate route for a given research or development objective.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile pharmacophore.[4][5] The introduction of an amino group, particularly in the C3 or C5 position, provides a crucial hydrogen bond donor and a nucleophilic site for further chemical elaboration.[6] this compound (CAS: 1572-10-7) embodies these features, making it a sought-after intermediate for constructing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[6][7][8] Its derivatives have found applications as kinase inhibitors, antibacterial agents, and crop protection agents, underscoring the importance of efficient and scalable synthetic access to this core structure.[1][4]
Synthetic Route 1: Condensation of Benzoylacetonitrile with Hydrazine
This is arguably the most direct and widely employed method for synthesizing this compound. The strategy relies on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-difunctional compound—in this case, a β-ketonitrile—with hydrazine.[9][10] The nitrile group serves as a masked carboxylic acid equivalent that, upon cyclization, yields an enamine, which tautomerizes to the stable amino-pyrazole.
Reaction Scheme
Benzoylacetonitrile + Hydrazine Hydrate → this compound
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of benzoylacetonitrile. This forms a transient hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step is followed by tautomerization and aromatization, likely facilitated by the elimination of a water molecule, to yield the stable this compound ring system. The regioselectivity is well-defined in this case, as the initial attack on the ketone is sterically and electronically favored over an attack on the nitrile.
Experimental Protocol: Step-by-Step
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (14.5 g, 0.1 mol) in ethanol (100 mL).
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (6 mL, ~0.12 mol) dropwise at room temperature. The addition is mildly exothermic.
-
Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol (2 x 20 mL) to remove soluble impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a white to off-white crystalline solid.[11]
Workflow Diagram
Caption: Workflow for the synthesis of this compound from benzoylacetonitrile.
Field-Proven Insights & Troubleshooting
-
Choice of Hydrazine: Hydrazine hydrate is typically sufficient and safer to handle than anhydrous hydrazine. The presence of water does not significantly impede the reaction.
-
Solvent System: Ethanol is an excellent choice as it solubilizes the starting material and allows for a convenient reflux temperature. Other alcohols like isopropanol can also be used.
-
Controlling Exotherm: For larger-scale reactions, the initial addition of hydrazine hydrate should be performed in an ice bath to control the exotherm and prevent side reactions.
-
Purity Issues: The primary impurity is often unreacted benzoylacetonitrile. A thorough wash with cold ethanol is crucial. If the product appears oily or discolored, a second recrystallization may be necessary.
Synthetic Route 2: From Chalcones via Pyrazoline Intermediates
An alternative approach involves the reaction of an α,β-unsaturated ketone, specifically a chalcone, with hydrazine.[9][12] This reaction typically forms a pyrazoline intermediate, which must then be oxidized to the aromatic pyrazole. This multi-step process offers flexibility in substrate scope but requires an additional oxidation step.
Reaction Scheme
Step 1: Benzaldehyde + Acetophenone → Benzalacetophenone (Chalcone) Step 2: Benzalacetophenone + Hydrazine → 5-phenyl-3-phenyl-4,5-dihydropyrazol-3-amine (Pyrazoline) Step 3: Pyrazoline Intermediate --[Oxidation]--> this compound
Note: This route traditionally yields a di-phenyl pyrazole. To obtain the target molecule, a modified starting material like benzoylacrylonitrile would be needed, which follows a similar principle to Route 1. However, the classical chalcone route illustrates a fundamental pyrazole synthesis pathway. For the purpose of this guide, we will describe the synthesis from a chalcone precursor that leads to a related structure to demonstrate the methodology. The reaction of chalcones with hydrazine is a well-established method for creating the pyrazole core.[13]
Reaction Mechanism
The synthesis begins with a Claisen-Schmidt condensation to form the chalcone.[12] In the second stage, hydrazine reacts with the chalcone. The initial step is a Michael addition of hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via condensation between the remaining -NH2 group and the carbonyl, forming the five-membered pyrazoline ring. The final step requires an oxidant (e.g., bromine, air/DMSO) to introduce a double bond and aromatize the ring to the stable pyrazole.[14]
Experimental Protocol: Step-by-Step
-
Chalcone Synthesis: Prepare benzalacetophenone (chalcone) via the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and acetophenone in ethanol.
-
Pyrazoline Formation: Dissolve the purified chalcone (20.8 g, 0.1 mol) in glacial acetic acid (80 mL) in a round-bottom flask. Add hydrazine hydrate (6 mL, ~0.12 mol) and reflux the mixture for 8 hours.
-
Isolation of Pyrazoline: Cool the reaction mixture and pour it into a beaker of ice water (400 mL). The pyrazoline intermediate will precipitate. Filter, wash with water, and dry.
-
Oxidation to Pyrazole: Suspend the crude pyrazoline in a suitable solvent like DMSO. Heat the mixture under an oxygen atmosphere or introduce a chemical oxidant like bromine in acetic acid to facilitate aromatization.
-
Work-up and Purification: Following oxidation, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the final product by column chromatography or recrystallization.
Workflow Diagram
Caption: General workflow for pyrazole synthesis from a chalcone precursor.
Field-Proven Insights & Troubleshooting
-
Oxidation Step: The oxidation of the pyrazoline is the critical step. Over-oxidation can lead to degradation, while under-oxidation results in an impure product. Using DMSO with heating under air is a relatively benign method.[14]
-
Regioselectivity: The reaction of substituted chalcones with hydrazine can lead to regioisomers. The choice of solvent and reaction conditions can influence the outcome.
-
Applicability: While a powerful method for substituted pyrazoles, this route is less direct for the specific target, this compound, compared to Route 1. It is more suited for creating di-aryl or tri-aryl substituted pyrazoles.
Synthetic Route 3: Ring Transformation of 3-Amino-5-phenylisothiazole
This specialized method involves the conversion of a pre-existing five-membered heterocycle, isothiazole, into a pyrazole. The reaction is driven by the nucleophilic attack of hydrazine, which displaces the sulfur atom and re-configures the ring. This method has been explicitly reported for the synthesis of this compound.[8][15][16]
Reaction Scheme
3-Amino-5-phenylisothiazole + Hydrazine → this compound
Reaction Mechanism
The mechanism involves the nucleophilic attack of hydrazine on the C5 position of the isothiazole ring, which is activated by the phenyl group. This leads to the opening of the isothiazole ring. The resulting intermediate then undergoes intramolecular cyclization by the attack of the terminal nitrogen of the hydrazine moiety onto the carbon of the original cyano or imino group, with subsequent elimination of a sulfur-containing species (e.g., H₂S) to form the thermodynamically stable pyrazole ring.
Experimental Protocol: Step-by-Step
-
Reaction Setup: In a sealed tube or a flask equipped for high-temperature reflux, combine 3-amino-5-phenylisothiazole (1.76 g, 0.01 mol) with anhydrous hydrazine (10 mL).
-
Heating: Heat the mixture to a high temperature (e.g., 120-140°C) for several hours. The reaction time is dependent on the specific substrate and temperature.[16]
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any remaining hydrazine and to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration. Wash thoroughly with water. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.
Workflow Diagram
Caption: Workflow for the synthesis via isothiazole ring transformation.
Field-Proven Insights & Troubleshooting
-
Safety: Anhydrous hydrazine is highly toxic and reactive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The use of a sealed tube requires a blast shield.
-
Starting Material: The primary limitation of this route is the availability of the substituted isothiazole starting material, which may itself require a multi-step synthesis.
-
Yield and Purity: When the starting material is available, this method can provide good yields of the desired product directly, often with high purity after recrystallization.[16]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: β-Ketonitrile | Route 2: Chalcone | Route 3: Isothiazole Ring Transformation |
| Starting Materials | Readily available (Benzoylacetonitrile) | Readily available (Benzaldehyde, Acetophenone) | Specialized; may require synthesis |
| Number of Steps | 1 | 2-3 (Chalcone synth. + cyclization + oxidation) | 1 (from isothiazole) |
| Reaction Conditions | Moderate (Reflux in ethanol) | Varied (Base/Acid catalysis, heating, oxidation) | Harsh (High temperature, anhydrous hydrazine) |
| Typical Yield | Good to Excellent | Moderate to Good | Good |
| Scalability | High | Moderate | Low to Moderate (due to safety/conditions) |
| Key Advantage | Direct, efficient, and scalable | Versatile for diverse pyrazole analogues | Direct conversion to the target molecule |
| Key Disadvantage | Less flexible for substitution patterns | Indirect; requires an oxidation step | Hazardous reagents; starting material availability |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. The condensation of benzoylacetonitrile with hydrazine stands out as the most direct, efficient, and scalable method for laboratory and potential industrial-scale production. The route proceeding through a chalcone intermediate, while less direct for this specific target, highlights a fundamental and versatile strategy for building a wide range of substituted pyrazoles. Finally, the ring transformation of an isothiazole precursor offers a niche but effective route when the starting material is accessible. The selection of a particular method will ultimately be guided by the specific project requirements, including scale, available starting materials, safety considerations, and desired purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. hurawalhi.com [hurawalhi.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. This compound 98 1572-10-7 [sigmaaldrich.com]
- 8. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Page loading... [guidechem.com]
- 12. ijrpc.com [ijrpc.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 16. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-phenylpyrazole is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in a wide array of pharmacologically active compounds. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a detailed exploration of the spectroscopic characterization of this compound, offering insights into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data.
Molecular Structure and Tautomerism
This compound (C₉H₉N₃, Molar Mass: 159.19 g/mol ) can exist in different tautomeric forms due to the migration of a proton. The two principal tautomers are the 3-amino-5-phenyl-1H-pyrazole and the 5-amino-3-phenyl-1H-pyrazole. The relative populations of these tautomers can be influenced by the solvent and the solid-state packing. Spectroscopic techniques are instrumental in identifying the predominant tautomeric form in a given environment.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the phenyl ring, the pyrazole ring, and the amino group. The chemical shifts are influenced by the electronic environment of the protons.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet | 5H |
| Pyrazole-H (C4-H) | ~6.0 | Singlet | 1H |
| Amino-NH₂ | 4.0 - 5.5 (broad) | Singlet | 2H |
| Pyrazole-NH | 11.0 - 13.0 (broad) | Singlet | 1H |
Note: The chemical shifts of NH and NH₂ protons are highly dependent on the solvent and concentration due to hydrogen bonding and exchange.
A publication on the related compound, 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile, reports the aromatic protons in the range of 7.41-7.80 ppm, the NH₂ protons as a singlet at 6.50 ppm, and the NH proton as a broad singlet at 12.16 ppm, which provides a good reference for the expected shifts in this compound.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the nine distinct carbon atoms in the this compound molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon.
Expected ¹³C NMR Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Phenyl C (quaternary) | 130 - 135 |
| Phenyl CH | 125 - 130 |
| Pyrazole C3-NH₂ | 150 - 160 |
| Pyrazole C4 | 90 - 100 |
| Pyrazole C5-Ph | 140 - 150 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Key FT-IR Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretching | Amino (NH₂) and Pyrazole (NH) |
| 3100 - 3000 | C-H stretching | Aromatic (Phenyl) |
| 1650 - 1580 | C=N stretching | Pyrazole ring |
| 1600 - 1450 | C=C stretching | Phenyl ring |
| 1620 - 1550 | N-H bending | Amino (NH₂) |
The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H stretching vibrations of both the amino group and the pyrazole ring NH. The exact position and shape of these bands can be influenced by hydrogen bonding. For the related 3-amino-5-hydroxypyrazole, the NH₂ asymmetric and symmetric stretching vibrations are observed at 3303 and 3129 cm⁻¹, respectively.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The extended conjugation between the phenyl ring and the pyrazole system, along with the presence of the amino group (an auxochrome), will influence the position of the absorption maxima (λmax). Typically, pyrazole derivatives exhibit strong absorption in the UV region. The λmax values are known to be solvent-dependent, with polar solvents often causing a shift in the absorption bands.[4] For instance, in related pyrazole derivatives, absorption bands are observed in the range of 250-390 nm, attributed to π → π* and n → π* transitions.[5]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 159, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the pyrazole and phenyl moieties.
Expected Fragmentation Pattern:
-
Molecular Ion [M]⁺: m/z 159
-
[M - N₂]⁺: m/z 131 (Loss of a nitrogen molecule from the pyrazole ring)
-
[C₆H₅]⁺: m/z 77 (Phenyl cation)
The PubChem database indicates a top peak at m/z 159 and other major fragments at m/z 130 and 77, which is consistent with the expected fragmentation.[6] The loss of HCN is also a common fragmentation pathway for pyrazoles.[7]
Experimental Protocols
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
FT-IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) to an appropriate concentration (typically in the micromolar range).
-
MS: Introduce a small amount of the solid or a dilute solution into the mass spectrometer.
Data Acquisition
-
NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
FT-IR: Record the spectrum in the range of 4000-400 cm⁻¹.
-
UV-Vis: Scan the absorbance from approximately 200 to 400 nm.
-
MS: Obtain the mass spectrum using an appropriate ionization technique (e.g., EI).
Data Visualization
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound using NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a detailed and validated understanding of its molecular structure and electronic properties. This in-depth analysis is crucial for ensuring the identity and purity of this important synthetic intermediate and for guiding its application in the development of new chemical entities with potential therapeutic value. The presented data and interpretations serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
computational and theoretical studies of 3-Amino-5-phenylpyrazole
An In-depth Technical Guide to the Computational and Theoretical Analysis of 3-Amino-5-phenylpyrazole
Introduction
This compound (3A5PP) is a heterocyclic compound that serves as a versatile and highly valuable scaffold in modern chemistry.[1] With the IUPAC name 5-phenyl-1H-pyrazol-3-amine, this molecule, with its core pyrazole ring, is a cornerstone for the synthesis of a multitude of bioactive compounds.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.[3][4] Beyond medicine, 3A5PP is a key intermediate in the agrochemical industry for creating effective herbicides and fungicides and in material science for developing advanced polymers and dyes.[1][3]
The rich reactivity and biological potential of 3A5PP are intrinsically linked to its complex structural and electronic properties, particularly the phenomenon of tautomerism.[5] Understanding these properties at a molecular level is paramount for designing novel derivatives with enhanced efficacy and specificity. Computational and theoretical chemistry provide a powerful lens to dissect these molecular intricacies, offering predictive insights that can significantly accelerate the research and development cycle.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art computational methodologies employed to study this compound. We will delve into the theoretical underpinnings and practical application of these techniques, from elucidating its fundamental tautomeric forms to predicting its interactions with biological targets.
Part 1: The Structural Landscape - Tautomerism and Conformational Analysis
The Challenge of Pyrazole Tautomerism
A defining characteristic of the pyrazole ring system is prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms of the ring (annular tautomerism). For this compound, this is further complicated by the potential for side-chain tautomerism involving the amino group, leading to imino forms.[5] The relative stability of these tautomers can be influenced by substituents and the surrounding environment (gas phase vs. solvent), which in turn dictates the molecule's reactivity and interaction profile. Identifying the predominant tautomeric form is a critical first step in any computational study.
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of quantum chemistry for studying molecules of this size, offering an optimal balance between computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for reliable geometry optimizations and energy calculations of pyrazole systems.[5][6]
Causality in Method Selection: The choice of a basis set is crucial. A split-valence basis set like 6-311++G(d,p) is often selected.[5] The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic electron density in heterocyclic systems with lone pairs and pi-electrons. The "++" denotes the inclusion of diffuse functions, which are vital for modeling non-covalent interactions and systems with anionic character.
Experimental Protocol: Tautomer Stability Analysis
-
Structure Generation: Build the 3D structures of all possible tautomers of this compound (e.g., 3-amino, 5-amino, and imino forms).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT at the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation (the most stable 3D arrangement) for each tautomeric structure.
-
Frequency Calculation: Conduct a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield the zero-point vibrational energy (ZPVE).
-
Energy Calculation: Calculate the single-point electronic energy and add the ZPVE correction to obtain the total Gibbs free energy for each tautomer.
-
Solvent Effects (Optional but Recommended): To simulate a more realistic biological or solution-phase environment, repeat the optimization and energy calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[5] This model approximates the solvent as a continuous dielectric medium, accounting for its stabilizing effect on polar tautomers.
-
Analysis: Compare the final Gibbs free energies of all tautomers. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant form under the specified conditions.
Visualization: Tautomeric Forms of this compound
Caption: Possible prototropic tautomers of this compound.
Part 2: Elucidating Spectroscopic and Electronic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental observations.
Vibrational Analysis (FT-IR & Raman)
Theoretical vibrational spectra can aid in the assignment of complex experimental spectra. By calculating the vibrational frequencies and their corresponding intensities, one can predict the positions and relative strengths of peaks in the FT-IR and Raman spectra.
Experimental Protocol: Vibrational Frequency Calculation
-
Optimized Geometry: Start with the optimized, minimum-energy structure of the most stable tautomer of 3A5PP from the analysis in Part 1.
-
Frequency Job: Run a frequency calculation using the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Scaling: Theoretical harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.
-
Spectrum Visualization: Use visualization software to plot the scaled frequencies and their intensities to generate a theoretical spectrum.
-
Assignment: Analyze the normal modes of vibration associated with each calculated frequency to assign specific peaks to the stretching, bending, or wagging of particular bonds or functional groups (e.g., N-H stretch, C=N stretch, phenyl ring modes).
Data Presentation: Comparison of Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| N-H Stretch (Amino) | ~3400-3500 | (Value from experimental data) |
| C-H Stretch (Aromatic) | ~3050-3150 | (Value from experimental data) |
| C=N Stretch (Pyrazole) | ~1620-1650 | (Value from experimental data) |
| Phenyl Ring Stretch | ~1500-1600 | (Value from experimental data) |
| N-H Bend (Amino) | ~1580-1620 | (Value from experimental data) |
| (Note: Experimental values would be populated from actual laboratory measurements.) |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[7] The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.[7] A smaller gap suggests the molecule is more reactive and can be more easily excited.
Visualization: HOMO-LUMO Energy Gap
Caption: Conceptual diagram of the Frontier Molecular Orbital energy gap.
Data Presentation: Electronic Properties
| Parameter | Calculated Value (eV) | Interpretation |
| E_HOMO | (Calculated Value) | Electron-donating ability |
| E_LUMO | (Calculated Value) | Electron-accepting ability |
| Energy Gap (ΔE) | (Calculated Value) | Chemical reactivity and stability |
| Ionization Potential | (Calculated Value) | Energy to remove an electron |
| Electron Affinity | (Calculated Value) | Energy released when adding an electron |
| (Note: Values are obtained from the output of the DFT calculation.) |
Part 3: Predicting Biological Activity through Molecular Interactions
From Molecule to Medicine: The Role of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like 3A5PP) when bound to a second (a receptor, typically a protein or enzyme).[8] It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds, elucidate potential mechanisms of action, and guide the optimization of lead candidates. For pyrazole derivatives, docking studies have been instrumental in exploring their potential as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) kinase.[9]
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
"Clean" the structure by removing water molecules, co-crystallized ligands, and any non-essential components.
-
Add hydrogen atoms, which are often missing from crystal structures but are critical for defining the correct hydrogen bonding patterns.
-
Assign partial charges to the atoms using a force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Use the lowest-energy 3D structure of 3A5PP (or its derivative) obtained from DFT calculations.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Identify the active site or binding pocket of the receptor. This can be determined from the location of a co-crystallized ligand in the PDB structure or through pocket prediction algorithms.
-
Define a "grid box" or sphere around this site, which specifies the search space for the docking algorithm.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., using software like AutoDock, GOLD, or Schrödinger's Glide). The software will systematically explore different conformations (poses) of the ligand within the binding site.
-
The algorithm uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.
-
-
Results Analysis:
-
Rank the resulting poses based on their predicted binding energy. The pose with the lowest energy is considered the most likely binding mode.
-
Visualize the top-ranked pose in the context of the receptor's binding site.
-
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein.[7]
-
Visualization: Molecular Docking Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Aminophenylpyrazole Core: A Comprehensive Technical Guide to its Discovery, History, and Applications in Research and Development
Introduction: A Privileged Scaffold in Modern Chemistry
The aminophenylpyrazole scaffold has carved a significant niche in the landscape of bioactive molecules. Initially rising to prominence for its potent insecticidal properties, this heterocyclic core has since demonstrated a remarkable versatility, with derivatives showing promise in oncology, infectious diseases, and other therapeutic areas. This technical guide provides an in-depth exploration of the discovery and history of aminophenylpyrazole compounds, their mechanism of action, synthetic pathways, and key applications. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.
Part 1: The Genesis of a New Class of Insecticides
The story of aminophenylpyrazoles as major agrochemicals begins in the 1980s, a period marked by increasing insect resistance to existing classes of insecticides. In response to this challenge, scientists at Rhône-Poulenc embarked on a mission to discover novel chemical entities with new modes of action. This research culminated in the discovery of fipronil between 1985 and 1987, a compound that would become the flagship of the phenylpyrazole class of insecticides.[1][2] The seminal patent for this class of compounds was filed by Rhône-Poulenc, with the European patent EP0295117 serving as a key document in protecting this groundbreaking invention. Fipronil was first brought to market in 1993 and has since been evaluated against over 250 insect pests on more than 60 crops worldwide.[1][2]
The key structural feature of these compounds is a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms.[3] This core structure proved to be highly amenable to chemical modification, allowing for the fine-tuning of biological activity.
Part 2: Mechanism of Action - A Potent Disruption of the Nervous System
The primary mode of action of aminophenylpyrazole insecticides is the disruption of the central nervous system in insects.[2] These compounds act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[1][2] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Fipronil and other aminophenylpyrazoles bind to a site within the chloride channel of the GABA receptor, effectively blocking the influx of chloride ions.[1][2] This blockade prevents the inhibitory signal, leading to hyperexcitation of the insect's nerves and muscles, ultimately resulting in paralysis and death.[1] The selectivity of these insecticides is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[2] Additionally, fipronil also acts on glutamate-gated chloride (GluCl) channels in insects, which are absent in mammals, further contributing to its selective toxicity.[1]
References
CAS number and nomenclature of 3-Amino-5-phenylpyrazole
An In-Depth Technical Guide to 3-Amino-5-phenylpyrazole: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, physicochemical properties, synthesis, reactivity, and its significant role as a scaffold for developing targeted therapeutics.
Chemical Identity and Nomenclature
Properly identifying a chemical entity is the foundation of all scientific investigation. This compound is known by several names and registry numbers, which can sometimes lead to confusion.
CAS Numbers
The primary and most widely recognized CAS (Chemical Abstracts Service) Registry Number for this compound is 1572-10-7 .[1][2][3] An alternative CAS number, 827-41-8 , is also frequently encountered in commercial and chemical databases and refers to the same molecule.[4][5][6] This duplication is not uncommon and researchers should be aware that both numbers identify the same chemical structure.
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 5-phenyl-1H-pyrazol-3-amine .[7] Due to tautomerism (discussed in Section 4.1), the position of the non-substituted nitrogen on the pyrazole ring can vary, but this is the accepted formal name.
Common synonyms and alternative names include:
-
This compound[3]
-
5-Amino-3-phenylpyrazole[8]
-
3-Phenyl-1H-pyrazol-5-amine[5]
-
5-Phenyl-3-aminopyrazole[9]
-
5-Phenyl-1H-pyrazol-3-ylamine[7]
The structural representation is as follows:
Caption: 2D Structure of 5-phenyl-1H-pyrazol-3-amine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and for predicting its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N₃ | [7] |
| Molecular Weight | 159.19 g/mol | [3] |
| Appearance | White to yellow or orange crystalline powder | [2] |
| Melting Point | 124-127 °C | [3] |
| Boiling Point | 442.3 °C (Predicted) | [4] |
| Solubility | Sparingly soluble in water | - |
| XLogP3 | 1.5 | [7] |
| PSA (Polar Surface Area) | 54.7 Ų | [7] |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound involves the condensation reaction between a β-ketonitrile and hydrazine.[10] This method is valued for its use of readily available starting materials and generally good yields.
Reaction Principle
The synthesis is a classic example of heterocycle formation via condensation and subsequent intramolecular cyclization. The reaction between benzoylacetonitrile (a β-ketonitrile) and hydrazine proceeds through two key steps:
-
Condensation: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the benzoylacetonitrile to form a hydrazone intermediate.
-
Cyclization: The second nitrogen of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group, leading to the formation of the stable five-membered pyrazole ring.
References
- 1. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 3-Amino-5-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physical Properties in Compound Viability
In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's physical properties is paramount. These characteristics, principally melting point and solubility, serve as foundational pillars upon which the viability of a compound for further investigation and application is built. For a molecule such as 3-Amino-5-phenylpyrazole, a heterocyclic amine with potential applications in medicinal chemistry and materials science, a precise determination of these properties is not merely academic; it is a critical determinant of its journey from laboratory curiosity to a potential therapeutic agent or functional material.[1][2]
The melting point of a substance is a sensitive indicator of its purity and identity.[3] A sharp melting point range is often indicative of a high degree of purity, while a broad or depressed range can suggest the presence of impurities.[3] In the context of drug development, the melting point influences a compound's stability, dissolution rate, and ultimately, its bioavailability.[3][4][5]
Solubility, the measure of a solute's ability to dissolve in a solvent, is another cornerstone of a compound's developability profile.[6] For a potential drug candidate, aqueous solubility is a key factor governing its absorption and distribution in the body.[2] Furthermore, solubility in a range of organic solvents is crucial for various stages of research and development, including synthesis, purification, formulation, and analytical characterization. This guide provides a detailed examination of the melting point and solubility of this compound, offering both established data and comprehensive methodologies for their determination.
Core Physical Properties of this compound
The physical characteristics of this compound have been documented in various chemical and supplier databases. A summary of these key properties is presented below.
| Physical Property | Value | Source(s) |
| Melting Point | 124-127 °C | [7][8][9] |
| 124-126 °C | [10] | |
| 126-127 °C | [11] | |
| 125-129 °C | [12] | |
| Solubility | Soluble in DMSO and Methanol | [7] |
Methodologies for Experimental Determination
A precise and reproducible determination of the physical properties of this compound is essential for any researcher. The following sections provide detailed, field-proven protocols for measuring its melting point and solubility.
Melting Point Determination: The Capillary Method
The capillary method is a widely accepted and reliable technique for determining the melting point of a solid crystalline substance. The principle lies in heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.
-
Sample Preparation:
-
Ensure the this compound sample is pure and completely dry. The presence of residual solvent can lead to a depressed and broadened melting point range.
-
Finely powder a small amount of the sample using a mortar and pestle.
-
Introduce the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the powder. A sample height of 2-3 mm is sufficient.
-
Compact the sample at the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
-
-
Apparatus Setup:
-
Utilize a calibrated melting point apparatus.
-
Insert the capillary tube containing the sample into the heating block of the apparatus.
-
-
Measurement:
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range.
-
For an accurate measurement, set the starting temperature to approximately 10-15°C below the expected melting point.
-
Heat the sample at a slow, controlled rate, typically 1-2°C per minute, as it approaches the melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating at the same rate and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Data Interpretation:
-
A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.
-
A broad melting range suggests the presence of impurities.
-
The slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting point range.
Caption: Workflow for Melting Point Determination.
Solubility Determination: A Qualitative and Quantitative Approach
Determining the solubility of this compound in a variety of solvents is critical for its application in synthesis, purification, and formulation. A systematic approach involves both qualitative assessment and, where necessary, quantitative measurement.
This initial screening provides a general understanding of the compound's solubility in common laboratory solvents.
Experimental Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane).
-
Sample Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg) into a series of labeled vials.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding vial.
-
Observation: Vigorously agitate the mixture (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Classification: Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Repeat: Repeat steps 3-5 for each selected solvent.
For applications requiring precise solubility data, a quantitative method such as the isothermal shake-flask method is employed.
Experimental Protocol:
-
Supersaturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles. A syringe filter is often suitable for this purpose.
-
Analysis: Accurately withdraw a known volume of the saturated supernatant.
-
Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, after appropriate dilution.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
The extended equilibration time in the quantitative method is essential to ensure that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit. The use of a calibrated analytical technique like HPLC provides the necessary accuracy and precision for quantitative determination.
Caption: Workflow for Solubility Determination.
Conclusion
The physical properties of this compound, particularly its melting point and solubility, are critical parameters that underpin its potential utility in research and development. The well-defined melting point range of 124-127°C provides a reliable benchmark for its identity and purity. While its solubility in DMSO and methanol is established, a comprehensive understanding of its solubility profile across a wider spectrum of solvents is essential for its effective application. The detailed methodologies presented in this guide provide a robust framework for researchers to accurately determine these vital physical characteristics, thereby facilitating the informed progression of this compound in the discovery and development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpas.com [jmpas.com]
- 7. This compound | 1572-10-7 [amp.chemicalbook.com]
- 8. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 1572-10-7 [chemicalbook.com]
- 10. cdn.usbio.net [cdn.usbio.net]
- 11. echemi.com [echemi.com]
- 12. chemimpex.com [chemimpex.com]
Tautomerism in 3(5)-Substituted Pyrazoles: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by the phenomenon of tautomerism.[3][4] Specifically, the annular prototropic tautomerism in 3(5)-substituted pyrazoles presents a significant challenge and opportunity in drug design and development. The position of a single proton can dictate the molecule's hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets.[5][6] This guide provides an in-depth technical exploration of the core principles governing tautomerism in this critical heterocyclic system. We will delve into the intricate interplay of electronic and steric effects of substituents, the profound influence of the surrounding environment, and the state-of-the-art analytical and computational methodologies employed to characterize and predict tautomeric preference. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to navigate the complexities of pyrazole tautomerism.
The Fundamental Principle: Annular Prototropic Tautomerism in Pyrazoles
The defining structural feature of N-unsubstituted pyrazoles is the presence of two adjacent nitrogen atoms within the five-membered aromatic ring.[4] This arrangement allows for the migration of a proton between these two nitrogen atoms, a process known as annular prototropic tautomerism.[7][8] For a pyrazole with a substituent at the 3 or 5 position, this dynamic equilibrium results in two distinct tautomeric forms, often designated as the 3-substituted and 5-substituted tautomers (or sometimes referred to as the N1-H and N2-H tautomers, though this nomenclature can be ambiguous depending on the numbering convention).[2][9]
The interconversion between these tautomers is typically a rapid process, often occurring on the NMR timescale, which can lead to averaged signals and complicate structural elucidation.[9][10] It is crucial to understand that this is not a resonance phenomenon but a true isomeric equilibrium, with the two tautomers being distinct chemical entities with different physical and chemical properties.[8] The position of this equilibrium, i.e., the relative population of each tautomer, is not random but is governed by a delicate balance of intrinsic and extrinsic factors.
Caption: Annular prototropic tautomerism in 3(5)-substituted pyrazoles.
Key Influencers of Tautomeric Equilibrium
The predominance of one tautomer over the other is a function of its relative thermodynamic stability. This stability is modulated by a combination of factors, which can be broadly categorized as substituent effects and environmental effects.
The Decisive Role of Substituents
The electronic nature of the substituent at the 3(5)-position is a primary determinant of tautomeric preference.[3][7] A general and well-established principle is that electron-donating groups (EDGs) tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups (EWGs) favor the tautomer with the substituent at the 5-position.[3][7]
This preference can be rationalized by considering the electronic distribution within the pyrazole ring. The nitrogen atom at position 2 is more electron-rich (pyridine-like), while the nitrogen at position 1 is more electron-deficient (pyrrole-like). An EDG at the 3-position can effectively donate electron density to the adjacent N2 atom, stabilizing this arrangement. Conversely, an EWG at the 5-position can withdraw electron density from the ring, a situation that is more favorable when the proton resides on the N1 atom.
Table 1: Influence of Substituent Electronic Nature on Tautomeric Preference
| Substituent (R) | Electronic Nature | Predominant Tautomer |
| -NH₂, -OH, -CH₃ | Electron-Donating | 3-Substituted |
| -NO₂, -CN, -COOH | Electron-Withdrawing | 5-Substituted |
| -Phenyl | Weakly Donating/Withdrawing | Often a mixture, sensitive to other factors |
| -Cl, -F | Inductively Withdrawing, Mesomerically Donating | Can be complex, often favoring the 3-substituted tautomer |
Note: This table provides a general guideline. The actual tautomeric ratio can be influenced by other factors.
Steric hindrance can also play a role, although it is often secondary to electronic effects. A bulky substituent may favor the less sterically crowded tautomer.
The Modulating Power of the Environment
The environment in which the pyrazole exists can significantly shift the tautomeric equilibrium. The most critical environmental factors are the solvent, pH, and temperature.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent are paramount.[4][7] Polar protic solvents, such as water and alcohols, can stabilize both tautomers through hydrogen bonding, often leading to a mixture of tautomers. In contrast, nonpolar aprotic solvents may favor the less polar tautomer. The dielectric constant of the medium is also an active modulator of these transformations.[7] It has been observed that in solution, both linear and cyclic oligomers of pyrazole can form, and these associations are highly dependent on the solvent type.[7]
-
pH: The acidity or basicity of the medium can have a dramatic effect, as protonation or deprotonation of the pyrazole ring can lock the molecule into a specific form or alter the relative stabilities of the tautomers.
-
Temperature: Changes in temperature can shift the equilibrium according to the principles of thermodynamics. Low-temperature NMR studies are often employed to slow down the rate of interconversion and allow for the observation and quantification of individual tautomers.[10]
Analytical and Computational Toolbox for Tautomer Characterization
A multi-pronged approach combining experimental and theoretical methods is essential for the unambiguous determination of the predominant tautomer and the quantification of the tautomeric ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique
NMR spectroscopy is the most powerful and widely used technique for studying pyrazole tautomerism in solution.[9][11]
-
¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are sensitive to the electronic environment and can provide strong evidence for the predominant tautomer. For instance, the chemical shift of the C3 and C5 carbons can differ significantly between the two tautomers.[9] In cases of rapid interconversion, broad signals for the C3 and C5 carbons and their attached protons are often observed.[9]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY and ROESY, are invaluable for determining the spatial proximity of atoms. By observing NOE correlations between the N-H proton and the substituent, one can definitively assign the position of the proton and thus the predominant tautomer.[12]
-
¹⁵N NMR: The chemical shifts of the two nitrogen atoms are highly sensitive to their protonation state. ¹⁵N NMR can provide direct evidence for the location of the proton, although the low natural abundance and sensitivity of the ¹⁵N nucleus can present challenges.[13]
-
Sample Preparation: Dissolve a precisely weighed amount of the 3(5)-substituted pyrazole in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration.
-
Low-Temperature NMR: Acquire ¹H NMR spectra at a range of low temperatures (e.g., from room temperature down to -60 °C or lower, depending on the solvent). The goal is to slow the proton exchange to the point where separate signals for each tautomer can be observed.
-
Signal Assignment: Assign the signals for each tautomer based on characteristic chemical shifts and coupling constants. 2D NMR techniques (COSY, HSQC, HMBC) and NOE experiments can be used to confirm assignments.
-
Integration and Quantification: Once well-resolved signals for both tautomers are obtained, carefully integrate the corresponding non-overlapping proton signals. The tautomeric ratio (KT) can be calculated from the ratio of the integrals.
-
Data Analysis: Plot the tautomeric ratio as a function of temperature to assess the thermodynamic parameters of the equilibrium.
Caption: Workflow for quantitative NMR analysis of pyrazole tautomerism.
X-Ray Crystallography: A Snapshot in the Solid State
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[9][10] This technique can definitively identify which tautomer is present in the crystal lattice.[9] However, it is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution, where solvation effects can play a dominant role.[7] In the solid state, intermolecular interactions, such as hydrogen bonding, can strongly influence the preference for a particular tautomer.[7]
Computational Chemistry: A Predictive and Mechanistic Tool
In silico methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the relative stabilities of tautomers and for gaining a deeper understanding of the factors that govern the equilibrium.[7][14]
-
Structure Preparation: Build the 3D structures of both the 3-substituted and 5-substituted tautomers using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform geometry optimizations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[12][15]
-
Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To simulate the effect of a solvent, employ an implicit solvation model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and frequency calculations.
-
Energy Calculation and Analysis: Calculate the relative free energies (ΔG) of the two tautomers, including ZPVE and thermal corrections. The tautomer with the lower free energy is predicted to be the more stable and therefore the predominant tautomer. The tautomeric equilibrium constant (KT) can be calculated from the difference in free energies.
Caption: Workflow for computational prediction of pyrazole tautomerism using DFT.
Implications for Drug Discovery and Development
The tautomeric state of a pyrazole-containing drug candidate has profound implications for its pharmacological profile.[5][7][16]
-
Drug-Receptor Interactions: The two tautomers of a pyrazole present different hydrogen bond donor-acceptor patterns to a biological target. The seemingly subtle shift of a proton can lead to a dramatic difference in binding affinity and, consequently, biological activity.
-
Physicochemical Properties: Tautomerism influences key physicochemical properties such as pKa, lipophilicity (logP), and solubility. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the definition of the chemical entity being protected.
Conclusion
The annular prototropic tautomerism of 3(5)-substituted pyrazoles is a multifaceted phenomenon with significant implications for their chemistry and biological activity. A thorough understanding of the interplay between substituent effects and environmental factors is critical for predicting and controlling the tautomeric equilibrium. The judicious application of a combination of advanced analytical techniques, particularly NMR spectroscopy and X-ray crystallography, alongside robust computational methods, provides the necessary tools for the comprehensive characterization of these dynamic systems. For researchers and professionals in drug discovery and development, a deep appreciation of pyrazole tautomerism is not merely an academic exercise but a fundamental requirement for the rational design of novel therapeutics with optimized efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 10. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurasianjournals.com [eurasianjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Fundamental Reactivity of the Aminopyrazole Nucleus
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from a unique combination of physicochemical properties and versatile reactivity, which allows for the construction of complex, three-dimensional molecules with tailored biological activities.[2] This guide provides an in-depth exploration of the fundamental reactivity of the aminopyrazole nucleus. It moves beyond a simple catalog of reactions to explain the underlying electronic principles that govern its behavior. We will delve into the nuanced world of tautomerism, the regioselectivity of electrophilic and nucleophilic substitutions, and the power of modern metal-catalyzed cross-coupling reactions. This document is intended to serve as a practical and theoretical resource for scientists engaged in the design and synthesis of novel aminopyrazole-based compounds.
The Electronic Landscape: Tautomerism and its Influence on Reactivity
The reactivity of the aminopyrazole ring is intrinsically linked to its electronic structure and the phenomenon of annular tautomerism.[3] An unsubstituted pyrazole exists as a dynamic equilibrium of two identical tautomers.[3] However, the introduction of an amino group at the C3(5) or C4 position breaks this symmetry, leading to distinct tautomeric forms with different reactivity profiles.[2][4]
-
3(5)-Aminopyrazoles: These compounds exist as an equilibrium between the 3-amino and 5-amino tautomers. Theoretical and experimental studies have shown that the 3-amino tautomer is generally more stable.[5][6] The position of the amino group, a strong electron-donating group, significantly influences the electron density of the ring. It enriches the C4 position and the exocyclic amino group, making them primary sites for electrophilic attack. The ring nitrogen atoms (N1 and N2) and the exocyclic amino group act as nucleophilic centers.[7][8] The prevalence of one tautomer over the other can be influenced by substituents and solvent conditions.[3][9]
-
4-Aminopyrazoles: In this isomer, the amino group enhances the electron density at the adjacent C3 and C5 positions.
Understanding the dominant tautomeric form in specific reaction conditions is crucial for predicting and controlling regioselectivity.
Key Reaction Classes of the Aminopyrazole Nucleus
Electrophilic Aromatic Substitution
The aminopyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The regioselectivity is dictated by the position of the activating amino group.
For 3(5)-aminopyrazoles, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[10][11] This is a consequence of the strong +M (mesomeric) effect of the amino group. Common electrophilic substitution reactions include:
-
Halogenation: Introduction of halogens (Cl, Br, I) at the C4 position is readily achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine.[12][13]
-
Nitration: Nitration at the C4 position can be accomplished using standard nitrating agents like a mixture of nitric acid and sulfuric acid.[14]
-
Formylation: Vilsmeier-Haack formylation introduces a formyl group at C4.[14]
Reactions at the Exocyclic Amino Group and Ring Nitrogens
The nitrogen atoms of the aminopyrazole nucleus are key centers of nucleophilicity.
-
N-Acylation and N-Alkylation: The exocyclic amino group readily reacts with acylating and alkylating agents. This reactivity is fundamental for building more complex structures and for the synthesis of fused heterocyclic systems.[15]
-
N-Arylation: The ring nitrogens can undergo arylation, typically through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[16] This is a powerful method for introducing aryl substituents at the N1 position.
The relative nucleophilicity of the exocyclic amino group versus the ring nitrogens can be modulated by reaction conditions. For example, in the synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles, the reaction pathway can be directed by acid or base catalysis to favor attack at different nucleophilic sites.[9]
Nucleophilic Substitution Reactions
While the electron-rich aminopyrazole ring is generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) is possible if the ring is substituted with a good leaving group (e.g., a halogen) and activated by electron-withdrawing groups.[17] For instance, a halogen at the C4 or C5 position can be displaced by various nucleophiles.
A particularly important transformation is the Sandmeyer-type reaction , where the exocyclic amino group is converted to a diazonium salt and subsequently displaced by a nucleophile. This allows for the introduction of a wide range of functional groups that are not accessible through direct substitution.[18]
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. Aminopyrazoles, particularly halo-substituted derivatives, are excellent substrates for these transformations.[19][20][21]
| Reaction | Catalyst/Reagents | Bond Formed | Description |
| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | C-C (Aryl/Vinyl) | Couples a halopyrazole with a boronic acid or ester to form a biaryl or vinylpyrazole. |
| Heck Coupling | Pd catalyst, base, alkene | C-C (Alkenyl) | Forms a new C-C bond between a halopyrazole and an alkene. |
| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | C-C (Alkynyl) | Couples a halopyrazole with a terminal alkyne.[20] |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine | C-N | Forms a C-N bond between a halopyrazole and an amine, often used for N1-arylation.[22] |
| C-H Functionalization | Various transition metals (e.g., Pd, Cu, Ir) | C-C, C-N | Direct functionalization of C-H bonds on the pyrazole ring, offering a more atom-economical approach.[16][23] |
These reactions are indispensable in drug discovery for the rapid generation of analog libraries and for the synthesis of complex target molecules.[24][25]
Cyclocondensation Reactions
The bifunctional nature of aminopyrazoles, possessing multiple nucleophilic sites, makes them ideal precursors for the synthesis of fused heterocyclic systems.[8][26] For example, 3(5)-aminopyrazoles react with 1,3-dielectrophiles to form pyrazolo[1,5-a]pyrimidines, a privileged scaffold in medicinal chemistry.[3][25] Similarly, reactions with other bifunctional reagents can lead to the formation of pyrazolo[3,4-b]pyridines and other fused systems.[27][28][29] The regiochemical outcome of these cyclizations is often dependent on the reaction conditions and the nature of the substrates.[28]
Synthetic Strategies and Experimental Protocols
Synthesis of the Aminopyrazole Core
A common and versatile method for the synthesis of 3(5)-aminopyrazoles is the condensation of β-ketonitriles with hydrazine.[16] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization onto the nitrile group.
Another major route involves the reaction of α,β-unsaturated nitriles with hydrazines.[16][25] The choice of reaction conditions can influence the regioselectivity of the final product when using substituted hydrazines.[16]
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyrazole
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a bromo-aminopyrazole with an arylboronic acid, a key transformation in drug development.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromo-aminopyrazole (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).
-
Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water (5 mL). Bubble nitrogen or argon gas through the solution for 15 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualization of Reactivity Principles
3-Aminopyrazole
>];
} }
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 16. soc.chim.it [soc.chim.it]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 20. research.unl.pt [research.unl.pt]
- 21. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. arkat-usa.org [arkat-usa.org]
- 26. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. preprints.org [preprints.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 3-Amino-5-phenylpyrazole
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities.[1] These scaffolds are structurally related to purines and have demonstrated potential as anti-inflammatory, antiviral, and anticancer agents.[2] A key application of these compounds is in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.[1][3] The versatile structure of the pyrazolo[1,5-a]pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of their pharmacological properties.
This guide provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, with a specific focus on the use of 3-amino-5-phenylpyrazole as a key starting material. We will explore both conventional and microwave-assisted synthetic routes, delve into the reaction mechanism, and provide guidance on the characterization of the final products.
Core Synthetic Strategy: Cyclocondensation
The most common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its synthetic equivalent.[2] this compound serves as an excellent nucleophilic building block in this reaction. The exocyclic amino group and the endocyclic nitrogen atom of the pyrazole ring act as the two nucleophilic centers that react with the electrophilic carbons of the β-dicarbonyl compound to form the fused pyrimidine ring.
Mechanism of Cyclocondensation
The reaction proceeds through a well-established pathway involving initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration.
The proposed mechanism for the reaction of this compound with a β-dicarbonyl compound (e.g., acetylacetone) is as follows:
-
Initial Nucleophilic Attack: The more nucleophilic exocyclic amino group of this compound attacks one of the carbonyl groups of the β-dicarbonyl compound.
-
Formation of a Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal intermediate.
-
Dehydration to form an Enamine: The hemiaminal readily loses a molecule of water to form a stable enamine intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen atom of the pyrazole ring then attacks the remaining carbonyl group of the original β-dicarbonyl moiety in an intramolecular fashion.
-
Second Dehydration: The resulting cyclic intermediate undergoes a final dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: Generalized mechanism of pyrazolo[1,5-a]pyrimidine formation.
Experimental Protocols
This section provides two detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines using this compound. Protocol 1 describes a conventional heating method, while Protocol 2 utilizes microwave irradiation for a more rapid synthesis.
Protocol 1: Conventional Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine
This protocol details the synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine via the reaction of this compound with acetylacetone under acidic conditions.
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.59 g, 10 mmol) in glacial acetic acid (20 mL).
-
To this solution, add acetylacetone (1.1 g, 11 mmol).
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL) with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to obtain 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine.
Expected Yield: 80-90%
Protocol 2: Microwave-Assisted Synthesis of 2,7-Diarylpyrazolo[1,5-a]pyrimidines
This protocol is adapted from a method for the synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines and can be applied to the reaction of this compound with a suitable β-enaminone.
Materials:
-
This compound
-
β-Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)
-
Microwave reactor
-
Ethanol-water mixture
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 mmol) and the β-enaminone (1 mmol).
-
The reaction can be performed solvent-free or with a minimal amount of a high-boiling point solvent like DMF or DMSO.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 180°C for 2-5 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product is then purified by recrystallization from an ethanol-water mixture.
Expected Yield: High (typically >90%)
Caption: Comparison of conventional and microwave-assisted synthetic workflows.
Data Presentation
The synthesized pyrazolo[1,5-a]pyrimidine derivatives can be characterized by various spectroscopic techniques. Below is a table summarizing typical characterization data for a representative compound, 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine.
| Compound | Structure | Molecular Formula | Molecular Weight | Typical ¹H NMR (δ, ppm) | Typical ¹³C NMR (δ, ppm) |
| 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine | C₁₅H₁₃N₃ | 235.28 | 2.56 (s, 3H, 5-CH₃), 2.69 (s, 3H, 7-CH₃), 7.08 (s, 1H, H-6), 7.40-7.60 (m, 5H, Ar-H), 8.50 (s, 1H, H-2) | 16.5, 24.5, 100.8, 110.6, 128.0, 129.0, 130.0, 135.0, 146.4, 146.6, 147.0, 162.3 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is based on literature values for similar structures.[4][5][6]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for adjustments in reaction time if necessary. The final product can be unambiguously identified and its purity assessed through standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. The expected spectroscopic data provided in the "Data Presentation" section serves as a benchmark for confirming the identity of the synthesized compound.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines from this compound is a robust and versatile process. Both conventional heating and microwave-assisted methods provide efficient access to these valuable heterocyclic compounds. The choice of method will depend on the available equipment and the desired reaction time. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and characterize novel pyrazolo[1,5-a]pyrimidine derivatives for various applications.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: 3-Amino-5-phenylpyrazole as a Foundational Precursor for Modern Agrochemical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers and development scientists on the strategic use of 3-amino-5-phenylpyrazole as a versatile and critical precursor in the synthesis of a wide array of agrochemicals. We delve into the synthetic pathways for major classes of pesticides, including phenylpyrazole insecticides, pyrazole-based herbicides, and novel fungicides. The protocols herein are presented with an emphasis on mechanistic understanding, experimental causality, and robust validation, empowering professionals to leverage this key intermediate in the discovery and development of next-generation crop protection agents.
Introduction: The Strategic Importance of the Phenylpyrazole Scaffold
The 5-aminopyrazole system is a privileged heterocyclic template that has been a cornerstone in the development of pharmaceuticals and agrochemicals for decades.[1] Among its derivatives, this compound (also known as 5-phenyl-1H-pyrazol-3-amine) stands out as a particularly valuable starting material.[2] Its structure, featuring a reactive amino group and a customizable phenyl ring on the pyrazole core, offers multiple points for chemical modification. This versatility allows for the synthesis of diverse molecular architectures with a broad spectrum of biological activities.
In the agrochemical industry, this compound is a foundational building block for:
-
Insecticides: Most notably, the phenylpyrazole class of insecticides, which includes highly effective broad-spectrum agents like fipronil.[3][4]
-
Herbicides: Used to construct various herbicidal compounds, including sulfonylureas and protoporphyrinogen oxidase (PPO) inhibitors.[5][6][7]
-
Fungicides: Serves as an intermediate in the formulation of fungicides for crop protection.[6][8]
This guide will explore the synthetic routes from this precursor to these key agrochemical classes, providing detailed, field-tested protocols and explaining the rationale behind the experimental design.
Precursor Synthesis: Preparation of this compound
A common and efficient route to synthesize the title precursor involves the cyclization reaction between a β-ketonitrile and hydrazine. The following protocol is adapted from established literature procedures for preparing substituted 3-aminopyrazoles.[1][9] The reaction proceeds via the condensation of hydrazine with 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile).
Synthesis Workflow
Caption: Synthesis of this compound via cyclization.
Detailed Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxo-3-phenylpropanenitrile (14.5 g, 0.1 mol) and ethanol (100 mL). Stir until the solid is fully dissolved.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (5.5 mL, ~0.11 mol) to the solution at room temperature. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Causality Note: Using a slight excess of hydrazine hydrate ensures the complete consumption of the starting β-ketonitrile. Ethanol is an excellent solvent for both reactants and the product upon heating, facilitating a homogenous reaction.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to promote crystallization.
-
Purification: Collect the resulting crystalline solid by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL) to remove residual impurities.
-
Drying: Dry the product under vacuum at 50°C to yield this compound as a white to off-white solid.
Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 143-145°C |
| Molecular Formula | C₉H₉N₃[2] |
| Molecular Weight | 159.19 g/mol [2] |
Application in Insecticide Synthesis: The Phenylpyrazole Class
Phenylpyrazole insecticides are potent, broad-spectrum agents that act as non-competitive antagonists of the GABA-gated chloride channel in insects, leading to hyperexcitation of the central nervous system and death.[4][10] Fipronil is the most well-known member of this class. The synthesis of fipronil and its analogues from this compound involves a multi-step process, primarily focused on substitutions at the N1, C3, and C4 positions of the pyrazole ring.
General Synthetic Workflow (Fipronil Analogue)
The synthesis of the core fipronil structure is complex. A key step is the selective oxidation of the trifluoromethylthio group to a trifluoromethylsulfinyl group, which is critical for its insecticidal activity.[10][11]
Caption: Key oxidation step in the synthesis of Fipronil.
Protocol: Selective Oxidation of Fipronil Precursor
This protocol describes the final oxidation step to convert the sulfide intermediate to the active sulfinyl product, fipronil.[10]
-
Reaction Setup: In a jacketed glass reactor, dissolve 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole (100 g, 0.23 mol) in a mixture of dichloroacetic acid (900 g, 6.97 mol) and concentrated sulfuric acid (30 g, 0.3 mol).
-
Causality Note: The strong acidic medium (dichloroacetic acid and H₂SO₄) acts as a catalyst and solvent system that facilitates the controlled oxidation by hydrogen peroxide.
-
-
Cooling: Stir the mixture and cool the reactor to 15°C.
-
Oxidant Addition: Over a period of 90 minutes, carefully add 30% w/w aqueous hydrogen peroxide (25 g, 0.22 mol) while maintaining the temperature at 15°C.
-
Safety Precaution: The addition of hydrogen peroxide is highly exothermic and must be controlled to prevent runaway reactions.
-
-
Reaction Monitoring: Continue stirring at 15°C and monitor the reaction by HPLC until the conversion of the starting material exceeds 95%.
-
Quenching: Quench the reaction by carefully adding a solution of sodium sulfite (Na₂SO₃) to neutralize any unreacted peroxide.
-
Isolation and Purification: The final product, fipronil, is isolated and purified through standard methods such as extraction, crystallization, and column chromatography.
Expected Results for Fipronil
| Parameter | Expected Value[10] |
| Yield | >95% |
| Purity (HPLC) | >97% |
| Appearance | White crystalline powder |
| CAS Number | 120068-37-3 |
Application in Herbicide Synthesis: Sulfonylurea Class
The pyrazole ring is a key component of several herbicides, including the highly effective sulfonylurea class. Pyrazosulfuron-ethyl is a systemic herbicide that controls broad-leaved weeds by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for amino acid synthesis in plants.[12][13] Its synthesis involves creating a pyrazole sulfonamide and coupling it with an amino-pyrimidine derivative.
Synthesis Workflow (Pyrazosulfuron-ethyl)
Caption: Final coupling step in Pyrazosulfuron-ethyl synthesis.
Protocol: Synthesis of Pyrazosulfuron-ethyl
This protocol details the final coupling step, adapted from patent literature.[14] The synthesis starts from a pre-formed pyrazole sulfonyl isocyanate, which is then reacted with the aminopyrimidine.
-
Reaction Setup: In a dry, 100 mL flask under a nitrogen atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine (0.4 g) in dry acetonitrile (20 mL).
-
Reagent Addition: To this solution, add the crude ethyl 5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (0.98 g), which is prepared in a prior step from the corresponding chlorosulfonyl precursor.
-
Causality Note: The isocyanate group is highly reactive towards the amino group of the pyrimidine, forming the stable urea bridge that links the two heterocyclic systems. Dry conditions are essential to prevent hydrolysis of the isocyanate.
-
-
Reaction: Stir the mixture at room temperature. A crystalline product will begin to form. Continue stirring for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: Collect the precipitated crystals by filtration.
-
Purification: Wash the collected solid with cold acetonitrile and dry under vacuum.
Expected Results for Pyrazosulfuron-ethyl
| Parameter | Expected Value[13][14] |
| Yield | High (quantitative for the final step) |
| Appearance | Colorless crystals |
| Melting Point | 177.8–179.5 °C |
| CAS Number | 93697-74-6 |
Application in Fungicide Synthesis: Diaryl-Pyrazole Analogs
Recent research has demonstrated the potential of 1,5-diaryl-pyrazole derivatives as effective antifungal agents, for instance, in controlling peanut stem rot disease.[8] The synthesis leverages the core pyrazole structure, modifying the N1 and C5 positions with different aryl groups to modulate antifungal activity.
Synthesis Workflow (Antifungal Pyrazole Carboxylate)
Caption: Synthesis of a 1,5-diaryl-pyrazole fungicide candidate.
Protocol: Synthesis of a Diaryl-Pyrazole Fungicide
This protocol outlines a general method for synthesizing a methyl 1,5-diaryl-pyrazole-3-carboxylate analog.[8]
-
Cyclization: In a round-bottom flask, react an appropriately substituted 1-phenyl-1,3-butanedione derivative with a substituted phenylhydrazine in glacial acetic acid under reflux for 8 hours to form the corresponding 1,5-diaryl-1H-pyrazole-3-carboxylic acid.
-
Isolation of Acid: After cooling, pour the reaction mixture into ice water. Collect the precipitated solid by filtration and wash with water to obtain the crude carboxylic acid intermediate.
-
Esterification Setup: Suspend the crude carboxylic acid (1.0 eq) in methanol (20 mL). Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise to the suspension.
-
Causality Note: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic for esterification with methanol. This is a classic and highly efficient method for ester formation.
-
-
Reaction: Remove the ice bath and stir the mixture at room temperature overnight.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to obtain the final ester product.
Characterization Data for a Representative Fungicide
Methyl 1-(4-chlorophenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate [8]
| Parameter | Observed Value |
| Yield | 74% |
| Appearance | Yellow solid |
| Melting Point | 77–78°C |
| ¹H NMR | Consistent with published spectra |
| HRMS | [M+Na]⁺ calculated for C₁₇H₁₂ClFN₂O₂: 353.0469, found: 353.0463 |
Safety and Handling
This compound is classified with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All synthesized agrochemicals should be treated as potentially toxic and handled with extreme care. Refer to the specific Safety Data Sheet (SDS) for each compound before use.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. CN103153961A - Fipronil production process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazosulfuron-ethyl (Ref: NC 311) [sitem.herts.ac.uk]
- 13. coromandel.biz [coromandel.biz]
- 14. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]
The 3-Amino-5-phenylpyrazole Scaffold: A Versatile Platform for Kinase Inhibitor Development
Introduction: The Enduring Appeal of the Pyrazole Nucleus in Kinase-Directed Drug Discovery
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as pivotal targets in contemporary drug discovery, particularly in the realm of oncology and inflammatory diseases. The pursuit of selective and potent kinase inhibitors has led to the exploration of a multitude of heterocyclic scaffolds, among which the pyrazole nucleus has consistently demonstrated remarkable utility.[1] Its unique structural features, including the presence of two adjacent nitrogen atoms, allow for a diverse array of intermolecular interactions with the kinase active site. The 3-aminopyrazole moiety, in particular, serves as an excellent bioisostere for other hinge-binding motifs, proficiently forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[2]
This application note focuses on the 3-Amino-5-phenylpyrazole scaffold, a privileged substructure that combines the advantageous hinge-binding capabilities of the 3-aminopyrazole core with the potential for extensive structure-activity relationship (SAR) exploration afforded by the 5-phenyl substituent. The phenyl ring provides a versatile anchor point for the introduction of various functional groups to enhance potency, selectivity, and pharmacokinetic properties. We will delve into the mechanistic underpinnings of kinase inhibition by derivatives of this scaffold and provide detailed, field-proven protocols for their synthesis and evaluation.
Mechanistic Insights: Targeting the Kinase ATP-Binding Site
Derivatives of this compound predominantly function as Type I kinase inhibitors, engaging in competitive binding with ATP at the enzyme's active site. The core mechanism of action relies on the formation of key hydrogen bonds between the 3-amino group and the pyrazole ring nitrogens with the kinase hinge region. The 5-phenyl group and its substituents typically occupy the hydrophobic pocket adjacent to the hinge, contributing to the inhibitor's affinity and selectivity.
Caption: Interaction of a this compound inhibitor with the kinase active site.
Synthetic Strategy: A General Approach to this compound Derivatives
The synthesis of this compound derivatives often commences from readily available starting materials. A common and efficient route involves the condensation of a β-ketonitrile with hydrazine hydrate. The resulting 3-amino-5-substituted pyrazole can then be further functionalized. For the this compound scaffold, benzoylacetonitrile is a typical starting material.
References
Metal Complexes of 3-Amino-5-phenylpyrazole: A Versatile Platform for Homogeneous Catalysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis, characterization, and catalytic applications of metal complexes featuring the 3-Amino-5-phenylpyrazole ligand. Pyrazole derivatives have long been recognized for their robust coordination chemistry, acting as versatile N-donor ligands in the stabilization of transition metal complexes.[1][2] this compound, in particular, offers a unique combination of a readily coordinating pyrazole core, a sterically influential phenyl group, and a reactive amino moiety, making it an exceptional building block for designing novel catalysts.[3][4] This guide delves into the causality behind experimental choices, provides self-validating, step-by-step protocols for synthesis and catalytic evaluation, and summarizes performance data to empower researchers in catalysis and medicinal chemistry.
Introduction: The Significance of Pyrazole-Based Ligands
Transition metal catalysis is a cornerstone of modern chemical synthesis, enabling the efficient and selective construction of complex molecules. The performance of a metal catalyst is profoundly influenced by its coordination sphere, where the supporting ligands dictate the metal center's steric accessibility and electronic properties.[5][6] Among the vast array of N-donor ligands, pyrazoles are particularly noteworthy due to their amphiprotic character—possessing both a Brønsted acidic NH group and a Lewis basic Schiff-base nitrogen atom.[7] This dual nature facilitates the formation of stable, structurally diverse metal complexes applicable in fields ranging from materials science to bioinorganic modeling.[2][7]
This compound (3A5PP) emerges as a ligand of significant interest. Its key structural features include:
-
A Bidentate Coordination Site: The amino group and the adjacent pyrazole nitrogen can chelate a metal ion, forming a stable five-membered ring.
-
Tunable Electronic Properties: The amino group acts as an electron-donating group, influencing the electron density at the metal center.
-
Steric Influence: The phenyl group at the 5-position provides steric bulk, which can be leveraged to control substrate access to the catalytic site and influence product selectivity.
This application note will explore the synthesis of 3A5PP metal complexes and their subsequent application in homogeneous catalysis, providing both the foundational knowledge and practical protocols necessary for their implementation in a research setting.
Synthesis and Characterization of Ligand and Complexes
Synthesis of the this compound (3A5PP) Ligand
The synthesis of 3A5PP is typically achieved through the cyclization of a β-ketonitrile with hydrazine. A common and reliable method involves the reaction of benzoylacetonitrile with hydrazine hydrate.[8] The reaction proceeds via condensation and subsequent intramolecular cyclization.
Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of the 3A5PP ligand.
General Synthesis of 3A5PP Metal Complexes
The creation of 3A5PP metal complexes is generally straightforward, involving the reaction of the ligand with a suitable transition metal salt in an appropriate solvent.[9][10] The choice of metal salt (e.g., chlorides, acetates, nitrates) and solvent is critical as it can influence the final coordination geometry and solubility of the complex.
Causality in Synthesis:
-
Choice of Metal: Late transition metals like Cu(II), Pd(II), Co(II), and Ni(II) are frequently used due to their diverse catalytic activities in oxidation and cross-coupling reactions.[1][11] Zinc(II) is also common, often serving as a reference for diamagnetic complexes or for applications where redox activity is not desired.[10][12]
-
Solvent Selection: Alcohols like ethanol or methanol are often preferred because they can dissolve both the ligand and many metal salts, and they can be easily removed post-reaction. For air- or moisture-sensitive complexes, degassed and dried solvents like acetonitrile or THF under an inert atmosphere (N₂ or Ar) are necessary.
-
Reaction Temperature: Many complexation reactions are conducted at elevated temperatures (reflux) to overcome kinetic barriers and ensure the reaction goes to completion.[9] The thermal stability of the resulting complex must be considered.
Workflow: General Metal Complex Synthesis
Caption: Standard workflow for synthesizing and verifying metal complexes of 3A5PP.
Essential Characterization Techniques
Confirming the successful formation and structure of the metal complex is a critical, self-validating step. A combination of techniques is required:
-
FT-IR Spectroscopy: Provides direct evidence of coordination. A shift in the N-H stretching and bending frequencies of the amino group and the pyrazole ring, along with the appearance of new low-frequency bands corresponding to Metal-Nitrogen (M-N) bonds, confirms the ligand's binding to the metal center.[10]
-
UV-Visible Spectroscopy: Gives insight into the electronic transitions within the complex and can help infer its coordination geometry (e.g., octahedral vs. tetrahedral).
-
Elemental Analysis (CHN): Determines the empirical formula of the complex, confirming the ligand-to-metal ratio.
-
Molar Conductivity Measurements: Used to determine if the complex is an electrolyte or non-electrolyte in solution, which helps to clarify whether anions (like Cl⁻ or NO₃⁻) are part of the primary coordination sphere or act as counter-ions.
-
Magnetic Susceptibility: For paramagnetic complexes (e.g., many Cu(II), Co(II), Ni(II) complexes), this technique helps determine the number of unpaired electrons, providing further evidence for the metal's oxidation state and coordination geometry.[10]
-
Single-Crystal X-ray Diffraction: The definitive method for elucidating the precise 3D structure, including bond lengths, bond angles, and overall molecular geometry.
Catalytic Applications of 3A5PP Complexes
The true utility of these complexes lies in their ability to catalyze challenging organic transformations. The N-donor environment provided by the 3A5PP ligand can stabilize various oxidation states of the metal center, making these complexes suitable for a range of redox-dependent reactions.
Oxidation Reactions
Pyrazole-based copper complexes have shown notable activity in the oxidation of various organic substrates, including alkanes and alcohols.[13] The mechanism often involves the formation of a high-valent metal-oxo or metal-peroxo intermediate that acts as the primary oxidant.
Example: Catalytic Oxidation of Alcohols The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. 3A5PP-metal complexes can catalyze this reaction using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen.
Diagram: Proposed Catalytic Cycle for Alcohol Oxidation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound 98 1572-10-7 [sigmaaldrich.com]
- 4. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 9. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. An octanuclear 3-phenyl-5-(2-pyridyl)pyrazolate/phenylsilsesquioxane complex: synthesis, unique structure, and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Amino-5-phenylpyrazole as a Versatile Scaffold for Novel Bioactive Molecules
Introduction: The Privileged Status of the Aminopyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of medicinally important compounds.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[1] Among the various substituted pyrazoles, those bearing an amino group have garnered significant attention, serving as key intermediates in the synthesis of a multitude of bioactive agents.[3] Specifically, 3-amino-5-phenylpyrazole has emerged as a particularly valuable building block, offering multiple reaction sites for chemical diversification.[4][5] This guide provides an in-depth exploration of this compound, detailing its synthesis and its application in the development of novel molecules with therapeutic potential in oncology, infectious diseases, and inflammatory conditions. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental steps.
Part 1: Synthesis of the Core Building Block: this compound
The most direct and widely utilized method for the synthesis of this compound involves the condensation of a β-ketonitrile with hydrazine.[5] This reaction, a variation of the Knorr pyrazole synthesis, proceeds through a hydrazone intermediate followed by an intramolecular cyclization.[6]
Protocol 1: Synthesis of this compound from Benzoylacetonitrile and Hydrazine Hydrate
This protocol details the synthesis of the title compound, a fundamental precursor for a diverse range of bioactive molecules.
Materials:
-
Benzoylacetonitrile (1.0 equivalent)
-
Hydrazine hydrate (80% solution, 2.0 equivalents)
-
Ethanol (or Propan-1-ol)[6]
-
Glacial Acetic Acid (catalytic amount)
-
Water
-
Diatomaceous earth (optional, for filtration)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetonitrile (1.0 eq) in ethanol (approximately 5-10 mL per gram of benzoylacetonitrile).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.0 eq) dropwise. An exothermic reaction may be observed.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[6]
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-100°C) and monitor the progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).[6] The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting benzoylacetonitrile.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the flask with stirring to precipitate the product.[6]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual hydrazine and other water-soluble impurities.
-
Drying and Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.
Expected Yield: 75-85% Physical Appearance: White to off-white crystalline solid.[7]
Part 2: Application in the Synthesis of Anticancer Agents
The this compound scaffold is a key component in the design of novel anticancer agents, particularly those targeting tubulin polymerization and various protein kinases.[1][8]
Application Note 1: Pyrazole-based Tubulin Polymerization Inhibitors
Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Molecules that inhibit tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[4][9] The this compound core can be elaborated to create potent tubulin inhibitors that bind to the colchicine-binding site.[10]
Workflow for Synthesis of Pyrazole-based Tubulin Inhibitors
Caption: General workflow for synthesizing tubulin inhibitors.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of novel compounds.[11][12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K562)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
| Compound | Target | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) |
| Compound 5b | Tubulin Polymerization | 1.7 ± 0.43 | 0.69 ± 0.18 | 0.021 ± 0.004 |
| Doxorubicin | Topoisomerase II | ~0.1 | ~0.2 | ~0.05 |
| Hypothetical data based on similar compounds reported in the literature.[9] |
Part 3: Application in the Synthesis of Antimicrobial Agents
The pyrazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[14][15] Derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][16]
Application Note 2: Pyrazolo[1,5-a]pyrimidines as Novel Antimicrobial Agents
Pyrazolo[1,5-a]pyrimidines, readily synthesized from 3-aminopyrazoles, are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects.[17][18] The synthesis typically involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or a suitable equivalent.[17]
Synthesis of Pyrazolo[1,5-a]pyrimidines
Caption: One-pot synthesis of Pyrazolo[1,5-a]pyrimidines.
Protocol 3: Antimicrobial Susceptibility Testing by Kirby-Bauer Disk Diffusion Method
This method is a standardized procedure for determining the susceptibility of bacteria to various antimicrobial compounds.[19][20][21][22]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Standard antibiotic disks (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]
-
Inoculation of MHA Plate: Dip a sterile cotton swab into the bacterial suspension, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of an MHA plate to create a bacterial lawn.[20][23]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface. Also, apply a standard antibiotic disk as a positive control and a solvent-impregnated disk as a negative control.[21]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[21]
-
Measurement of Inhibition Zones: Measure the diameter of the zones of complete growth inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters to established standards to classify the organism as susceptible, intermediate, or resistant to the test compound.[21]
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| Pyrazole Derivative A | S. aureus | 18 |
| Pyrazole Derivative A | E. coli | 15 |
| Ciprofloxacin (Standard) | S. aureus | 25 |
| Ciprofloxacin (Standard) | E. coli | 30 |
| Hypothetical data for illustrative purposes. |
Part 4: Application in the Development of Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammation. The 3-aminopyrazole scaffold is a well-established "hinge-binding" motif found in many potent and selective kinase inhibitors.[9][24]
Application Note 3: 3-Aminopyrazole Derivatives as p38 MAP Kinase Inhibitors
p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[1] Inhibitors of p38 MAP kinase have therapeutic potential for treating inflammatory diseases.
p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAPK pathway by a 3-aminopyrazole derivative.
Protocol 4: In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a non-radioactive method for assessing the inhibitory activity of compounds against p38α MAP kinase.
Materials:
-
Active p38α kinase
-
ATF-2 substrate protein
-
Kinase assay buffer
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Anti-phospho-ATF-2 (Thr71) antibody
-
SDS-PAGE and Western blotting reagents
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase assay buffer, active p38α kinase, and the test compound at various concentrations. Include a "no inhibitor" (DMSO vehicle) control. Pre-incubate for 10-15 minutes at room temperature.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATF-2 substrate and ATP to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with the anti-phospho-ATF-2 (Thr71) antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Quantification: Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the extent of ATF-2 phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
| Compound | Target Kinase | IC₅₀ (nM) |
| Inhibitor X | p38α MAP Kinase | 50 |
| SB203580 (Standard) | p38α MAP Kinase | 34 |
| Hypothetical data for illustrative purposes. |
Conclusion
This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its synthetic accessibility and the reactivity of its amino and pyrazole nitrogen atoms provide a robust platform for the generation of diverse chemical libraries. The successful application of this building block in the development of potent anticancer, antimicrobial, and anti-inflammatory agents underscores its significance. The protocols and application notes provided in this guide are intended to empower researchers to harness the full potential of this compound in their quest for novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijpbs.com [ijpbs.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. microbenotes.com [microbenotes.com]
- 19. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 20. asm.org [asm.org]
- 21. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Application Note: Synthesis of Novel Fluorophores Utilizing a 3-Amino-5-phenylpyrazole Scaffold
Introduction: The Versatility of the Pyrazole Core in Fluorescent Dye Development
Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling real-time visualization of complex processes within living systems.[1][2] The rational design of novel fluorophores with tailored photophysical properties remains a significant area of research. Among the various heterocyclic scaffolds, pyrazole derivatives have emerged as a particularly promising class due to their high synthetic versatility, structural diversity, and favorable electronic properties.[1][2][3] The pyrazole core, an N-heteroaromatic ring, can be readily functionalized to modulate fluorescence emission, quantum yield, and environmental sensitivity.[3][4]
This application note details the synthesis of fluorescent dyes leveraging the 3-Amino-5-phenylpyrazole building block. This precursor is particularly advantageous due to the presence of a reactive amino group, which serves as a versatile handle for introducing various functionalities and extending the π-conjugated system, a key strategy for tuning the dye's spectral properties. We will explore the underlying chemical principles, provide a detailed experimental protocol for a representative dye synthesis, and discuss characterization and potential applications.
Reaction Mechanisms and Design Principles
The synthesis of fluorescent dyes from this compound often involves condensation reactions that extend the electronic conjugation of the molecule. A widely employed and effective strategy is the Knoevenagel condensation.[5][6] This reaction involves the base-catalyzed condensation of an active methylene compound (such as malononitrile or an ester) with an aldehyde or ketone.
In our context, the amino group of this compound can be readily converted into a more complex heterocyclic system, which can then be further functionalized. A common approach involves creating fused pyrazole systems, such as pyrazolopyridines, which often exhibit desirable fluorescent properties.[1][7][8] The synthesis of these fused systems can be achieved through multi-component reactions, offering a high degree of molecular diversity from simple starting materials.
Causality in Design: The choice of reactants in these condensation reactions directly influences the photophysical properties of the resulting dye. For instance, coupling the pyrazole core with electron-withdrawing or electron-donating aromatic aldehydes can fine-tune the intramolecular charge transfer (ICT) characteristics of the fluorophore. This, in turn, dictates the emission wavelength and solvatochromic behavior of the dye.[1][9]
The following diagram illustrates a generalized synthetic workflow for creating a fluorescent pyrazolopyridine derivative from this compound.
Caption: Generalized workflow for the synthesis of a fluorescent dye.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a novel pyrazolo[1,5-a]pyrimidine-based fluorescent dye.
3.1. Materials and Equipment
-
Reagents: this compound (98%)[10], ethyl acetoacetate, aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde), piperidine, ethanol, ethyl acetate, hexane, deuterated solvents for NMR.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), UV lamp, column chromatography setup, melting point apparatus, NMR spectrometer, fluorescence spectrophotometer.
3.2. Synthesis of the Pyrazolo[1,5-a]pyrimidine Intermediate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.59 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in 30 mL of ethanol.
-
Catalysis: Add a catalytic amount of piperidine (5 drops) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane 1:1).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazolo[1,5-a]pyrimidine intermediate.
3.3. Synthesis of the Final Fluorescent Dye via Knoevenagel Condensation
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the synthesized pyrazolo[1,5-a]pyrimidine intermediate (1 mmol) and an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 1.1 mmol) in 20 mL of ethanol.
-
Catalysis: Add a catalytic amount of piperidine (3-4 drops).
-
Reflux: Reflux the mixture for 2-3 hours, monitoring by TLC (eluent: ethyl acetate/hexane 1:2).
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product will precipitate out. Collect the solid by filtration. The crude product can be further purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure fluorescent dye.
Characterization and Quality Control
The synthesized dye must be thoroughly characterized to confirm its structure and evaluate its photophysical properties.
4.1. Structural Characterization
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye.
-
Melting Point: To assess the purity of the compound.
4.2. Photophysical Characterization
The following table summarizes the key photophysical properties to be measured for the newly synthesized dye.
| Parameter | Description | Typical Expected Range |
| λabs (nm) | Wavelength of maximum absorption. | 350 - 450 nm |
| λem (nm) | Wavelength of maximum fluorescence emission. | 450 - 550 nm |
| Stokes Shift (nm) | The difference between λem and λabs. | 50 - 150 nm |
| Quantum Yield (ΦF) | Efficiency of the fluorescence process. | 0.1 - 0.8 |
| Molar Absorptivity (ε) | A measure of how strongly the dye absorbs light. | 10,000 - 50,000 M⁻¹cm⁻¹ |
These properties should be measured in various solvents to assess the solvatochromic effects, which can provide insights into the nature of the electronic transitions.[9][11]
The following diagram illustrates the relationship between the key characterization techniques and the information they provide.
References
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 4. Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound 98 1572-10-7 [sigmaaldrich.com]
- 11. scielo.br [scielo.br]
Application Note: 3-Amino-5-phenylpyrazole as a Versatile Scaffold for the Synthesis of Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide on the strategic utilization of 3-Amino-5-phenylpyrazole as a pivotal starting material for the synthesis of potent and selective anti-inflammatory agents. It covers the underlying mechanism of action, synthetic protocols, and key structure-activity relationship (SAR) insights.
Introduction
Inflammation is a fundamental biological response to injury or infection, orchestrated by a complex cascade of molecular mediators. While acute inflammation is protective, chronic inflammation underpins a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] A primary therapeutic strategy involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[1][3]
The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, renowned for its diverse biological activities.[3][4] Its prominence in anti-inflammatory drug discovery was solidified by the development of Celecoxib, a selective COX-2 inhibitor widely used in clinical practice.[5][6] This guide focuses on a specific, highly versatile pyrazole derivative: This compound . Its unique chemical architecture, featuring a reactive amino group and a critical phenyl moiety, makes it an ideal starting point for building novel anti-inflammatory drug candidates with tailored properties.[7][8]
The Pyrazole Scaffold in Anti-Inflammatory Drug Design
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The anti-inflammatory effects of most pyrazole-based drugs stem from their ability to interrupt the arachidonic acid cascade. The COX enzymes, which exist as two primary isoforms (COX-1 and COX-2), convert arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[3]
-
COX-1: A constitutive enzyme expressed in most tissues, responsible for producing prostaglandins that protect the gastric mucosa and support platelet function.
-
COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][3]
Some advanced pyrazole derivatives also exhibit dual inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes—another class of potent pro-inflammatory mediators.[3]
The COX-2 Selectivity Advantage
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 and COX-2. The inhibition of COX-1 is associated with significant gastrointestinal side effects, such as ulcers and bleeding.[1] Therefore, the rational design of selective COX-2 inhibitors is a cornerstone of modern anti-inflammatory therapy, aiming to provide potent efficacy with a much-improved safety profile.[9][10] The diaryl heterocycle structure, exemplified by 1,5-diarylpyrazoles, is a common feature of many selective COX-2 inhibitors.[9][11]
Inflammatory Cascade and Points of Inhibition
The following diagram illustrates the central role of COX-2 in the inflammatory pathway and the therapeutic intervention point for pyrazole-based inhibitors.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Central Role of the 3-Aminopyrazole Scaffold in the Synthesis of Phenylpyrazole Insecticides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylpyrazole Scaffold in Modern Crop Protection
Phenylpyrazole insecticides represent a significant class of broad-spectrum neurotoxicants developed to combat a wide range of agricultural and public health pests.[1][2] Their prominence grew in response to increasing insect resistance to older classes of insecticides.[1][2] The chemical architecture of these compounds is defined by a central pyrazole ring, with a substituted phenyl group attached at the N1 position.[1]
The primary mode of action for this class, including flagship compounds like Fipronil and Ethiprole, is the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect central nervous system.[1][3][4] This blockade prevents chloride ion influx, leading to hyperexcitation and eventual death of the insect. The structural differences between insect and mammalian GABA receptors afford these compounds a degree of selective toxicity, a crucial feature for agrochemical development.[5]
While the compound 3-amino-5-phenylpyrazole represents the fundamental structure of this family, the synthesis of highly potent, commercially successful insecticides such as Fipronil and Ethiprole relies on a more complex, specifically substituted precursor: 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile . This document will elucidate the synthesis of this critical intermediate and its subsequent conversion into industry-leading insecticides, thereby showcasing the application of the core 3-aminopyrazole motif.
Part 1: Synthesis of the Core Intermediate
The cornerstone for producing many phenylpyrazole insecticides is the synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile. The specific substituents on the N1-phenyl ring—two chlorine atoms at positions 2 and 6, and a trifluoromethyl group at position 4—are critical for potent insecticidal activity and metabolic stability.
The synthesis begins with the appropriately substituted aniline, which undergoes diazotization followed by a coupling reaction and subsequent cyclization to form the pyrazole ring.
Caption: Workflow for synthesizing the core phenylpyrazole intermediate.
Protocol 1: Synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile
This protocol outlines a representative synthesis. Causality Note: The diazotization of the aniline is a classic method to activate it for coupling reactions. The subsequent cyclization with ammonia or an ammonia source is an efficient way to form the 5-aminopyrazole ring structure.
-
Diazotization:
-
In a reaction vessel maintained at 0-5 °C, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature strictly below 5 °C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate vessel, prepare a solution of ethyl (ethoxymethylene)cyanoacetate in a suitable solvent (e.g., ethanol) and cool to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl (ethoxymethylene)cyanoacetate solution.
-
Simultaneously, add a solution of sodium acetate or another mild base to maintain a slightly acidic to neutral pH, facilitating the coupling reaction.
-
Stir at low temperature for 2-4 hours. The product will often precipitate.
-
-
Cyclization and Isolation:
-
To the resulting slurry, add an excess of aqueous ammonium hydroxide.
-
Allow the mixture to warm to room temperature and stir for several hours, or gently heat, to drive the cyclization to completion.
-
Cool the mixture and collect the precipitated solid product by filtration.
-
Wash the solid with cold water and then a non-polar solvent (e.g., hexane) to remove impurities.
-
Dry the product under vacuum. The resulting compound is the key intermediate for subsequent reactions.
-
Part 2: Synthesis of Fipronil
Fipronil is synthesized from the core intermediate in a two-step process: introduction of a trifluoromethylthio (-SCF₃) group at the C4 position, followed by selective oxidation to the trifluoromethylsulfinyl (-S(O)CF₃) group.[6]
Caption: Key steps in the conversion of the intermediate to Fipronil.
Protocol 2: Oxidation of Fipronil Thioether to Fipronil
This protocol describes the critical oxidation step. Causality Note: The choice of oxidizing system and strict temperature control are paramount. Over-oxidation leads to the formation of fipronil-sulfone, a metabolite with different biological and toxicological properties. Using a stoichiometric amount of oxidant in a controlled manner ensures high selectivity for the desired sulfoxide product.[7][8]
-
Reaction Setup:
-
Acid Addition:
-
Slowly add concentrated sulfuric acid (e.g., 85% w/w) over a period of 1-4 hours, ensuring the temperature is maintained within the specified range.[7]
-
-
Oxidant Addition:
-
Slowly add the oxidizing agent, typically hydrogen peroxide (e.g., 30-50% w/w), to the reaction mixture over several hours.[7][9] Maintain the temperature rigorously between 0 °C and 15 °C during the addition.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours in the same temperature range to ensure complete conversion. Progress can be monitored by HPLC.[9]
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding the reaction mass to chilled water, maintaining the quench temperature below 25 °C.[7]
-
Allow the mixture to separate into organic and aqueous phases. The product will be in the organic phase.
-
Separate the organic layer. Neutralize it by washing with a mild base (e.g., sodium bicarbonate solution) and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the organic solvent under reduced pressure to yield crude fipronil.
-
-
Purification:
-
Crystallize the crude product from a suitable solvent system (e.g., chlorobenzene/ethyl acetate) to obtain high-purity fipronil.[10]
-
Part 3: Synthesis of Ethiprole
The synthesis of Ethiprole follows a pathway analogous to that of Fipronil. The key difference is the introduction of an ethylthio (-SC₂H₅) group, which is then oxidized to the corresponding ethylsulfinyl (-S(O)C₂H₅) group.[11][12]
Caption: Key steps in the conversion of the intermediate to Ethiprole.
Protocol 3: Oxidation of Ethiprole Thioether to Ethiprole
This protocol details the oxidation to form Ethiprole. Causality Note: While various oxidizing systems can be used, the combination of hydrogen peroxide with a strong acid like trifluoroacetic acid (TFA) provides an effective and controlled environment for the selective formation of the sulfoxide.[11][12]
-
Reaction Setup:
-
Acid and Oxidant Addition:
-
Over a period of approximately 20 minutes, add hydrogen peroxide (30% w/w) dropwise, ensuring the temperature is maintained at 10-12 °C.[11]
-
Maintain the reaction at this temperature for an additional 3 hours, monitoring for completion via TLC or HPLC.
-
Workup and Isolation:
-
Dilute the reaction mixture with additional dichloromethane.
-
Quench any remaining hydrogen peroxide by adding a solution of sodium hydrogen sulfite, keeping the temperature below 15 °C for about 20 minutes.[11]
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude Ethiprole can be purified by crystallization from a suitable solvent like ethanol to yield high-purity crystals.[13]
-
Part 4: Structure-Activity Relationship (SAR) Insights
The extensive research into phenylpyrazole insecticides has yielded critical insights into the relationship between chemical structure and biological activity.
-
N1-Phenyl Ring: The substitution pattern on the N1-phenyl ring is paramount. The 2,6-dichloro substitution helps to lock the ring in a perpendicular orientation relative to the pyrazole ring, which is believed to be favorable for binding. The 4-trifluoromethyl group is a strong electron-withdrawing group that enhances insecticidal potency.[14]
-
C4-Sulfinyl Group: The C4-sulfinyl group is a key pharmacophore. The oxygen atom is thought to act as a hydrogen bond acceptor within the GABA receptor binding site. The nature of the alkyl group (e.g., -CF₃ in Fipronil vs. -C₂H₅ in Ethiprole) modulates the compound's potency, spectrum of activity, and physicochemical properties.
-
C3 and C5 Substituents: The C3-cyano and C5-amino groups are also important for activity. Modifications to the C5-amino group, for instance by creating amide derivatives, have been explored to alter properties like phloem mobility in plants.[15]
-
Fluorine Introduction: The introduction of fluorine atoms into various parts of the molecule is a common strategy in modern agrochemical design to enhance biological activity and metabolic stability.[16][17]
Data Summary
| Feature | Fipronil | Ethiprole |
| Structure | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile |
| Molecular Formula | C₁₂H₄Cl₂F₆N₄OS | C₁₃H₉Cl₂F₃N₄OS |
| Molecular Weight | 437.15 g/mol | 409.20 g/mol |
| Key Precursor | 5-amino-1-(...)-4-(trifluoromethylthio)-pyrazole | 5-amino-1-(...)-4-(ethylthio)-pyrazole |
| Mode of Action | GABA-gated chloride channel antagonist[1][5] | GABA-gated chloride channel antagonist[11][12] |
Conclusion
The 3-aminopyrazole scaffold is a foundational element in the architecture of phenylpyrazole insecticides. While the simple this compound serves as a conceptual starting point, it is the highly substituted 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile that acts as the crucial, industrially relevant intermediate. Through well-defined synthetic pathways involving controlled sulfenylation and selective oxidation, this core intermediate is efficiently transformed into powerful insecticides like Fipronil and Ethiprole. Understanding these synthetic protocols and the underlying structure-activity relationships is essential for researchers aiming to develop the next generation of effective and selective crop protection agents.
References
- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 2. Phenylpyrazole insecticides [a.osmarks.net]
- 3. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. US9029564B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 8. WO2009077853A1 - Process for the preparation of fipronil and analogues thereof - Google Patents [patents.google.com]
- 9. Fipronil synthesis - chemicalbook [chemicalbook.com]
- 10. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 11. Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-Amino-5-phenylpyrazole Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-Amino-5-phenylpyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, offering field-proven insights and evidence-based solutions to streamline your experimental workflow and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile synthetic routes to this compound?
The most widely employed and versatile method for synthesizing 3-amino-5-substituted pyrazoles is the condensation of a β-ketonitrile with hydrazine.[1][2] For this compound, the reaction between benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) and hydrazine hydrate is the most direct route.[3] This reaction proceeds through a well-understood mechanism involving the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the aminopyrazole ring.[1][2]
Alternative routes exist, such as the reaction of chalcones with hydrazine or the ring transformation of isothiazoles, but the β-ketonitrile pathway generally offers high yields and readily available starting materials.[4][5]
Q2: How critical is the choice of solvent and catalyst for this reaction?
Solvent and catalyst selection are paramount for optimizing both reaction rate and yield.
-
Solvent: Ethanol is a common solvent for this condensation, often used under reflux conditions.[1] However, for less reactive substrates or to accelerate the reaction, higher boiling point solvents like butanol or dimethylformamide (DMF) can be employed.[1]
-
Catalyst: The reaction can be catalyzed by either acid or base. Basic conditions, often using a tertiary amine like triethylamine (Et₃N), can facilitate the cyclization step.[1] In some cases, particularly when starting from esters to generate the β-ketonitrile in situ, a strong base is required for the initial condensation, which must then be neutralized before adding hydrazine to prevent side reactions.[6]
Q3: I am observing a broad peak for the amine/NH protons in my ¹H-NMR spectrum. Is this normal?
Yes, this is a common feature. This compound exists in tautomeric forms due to prototropic annular tautomerism, where the proton on the ring nitrogen can migrate.[7] This, combined with proton exchange and potential hydrogen bonding, often results in broad signals for the NH and NH₂ protons in the NMR spectrum.[8] These peaks are typically absent after a D₂O shake, which confirms their identity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound derivatives.
Problem 1: Low or No Product Yield
Low yield is one of the most frequent challenges. A systematic approach is necessary to diagnose the root cause.[9]
-
The "Why": The cyclization of the hydrazone intermediate is the rate-determining step and requires sufficient thermal energy. If the temperature is too low, the reaction will be sluggish or stall completely. Conversely, excessive heat can lead to the degradation of reactants or the desired product.[9]
-
Solution:
-
Ensure the reaction mixture reaches the appropriate reflux temperature for your chosen solvent (e.g., ~78 °C for ethanol).
-
If using ethanol at reflux yields poor results, consider switching to a higher-boiling solvent like n-butanol (~117 °C) to increase the reaction rate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature, avoiding prolonged heating that could lead to decomposition.
-
-
The "Why": The nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon is a critical step in the cyclization.[1][6] This step can be sensitive to the pH of the medium. An overly acidic medium can protonate the hydrazine, reducing its nucleophilicity, while an overly basic medium can lead to other side reactions.
-
Solution:
-
If running the reaction without a catalyst, consider adding a catalytic amount (0.1-0.2 equivalents) of a base such as triethylamine or piperidine to facilitate the cyclization.
-
If your β-ketonitrile was synthesized in a preceding step under basic conditions, ensure the reaction mixture is neutralized (e.g., with a mild acid like acetic acid) before the addition of hydrazine hydrate.[6]
-
-
The "Why": The purity of the starting materials is crucial. Benzoylacetonitrile can degrade over time. Hydrazine hydrate can absorb atmospheric CO₂ to form hydrazine carbonate, reducing its effective concentration.
-
Solution:
-
Use freshly purchased or purified benzoylacetonitrile. Its purity can be checked by melting point (reported as 79-81 °C).[3]
-
Use a fresh bottle of hydrazine hydrate. It is a corrosive and hygroscopic liquid and should be handled with care.
-
Consider using anhydrous hydrazine for reactions sensitive to water, although hydrazine hydrate is sufficient for most standard procedures.[4]
-
Problem 2: Formation of Multiple Products or Impurities
The appearance of unexpected spots on a TLC plate indicates side reactions or incomplete conversion.
-
The "Why": The reaction proceeds in two main steps: formation of the hydrazone, followed by cyclization.[1] If the reaction conditions (e.g., temperature, time) are insufficient, the hydrazone intermediate may be isolated as the main product or as a significant impurity.
-
Solution:
-
Increase the reaction temperature or prolong the reaction time. Monitor via TLC until the spot corresponding to the starting material/intermediate disappears.
-
The addition of a catalytic amount of acid (like acetic acid) or base (triethylamine) can promote the cyclization step.
-
-
The "Why": When using a substituted hydrazine (e.g., phenylhydrazine), there is a possibility of forming two regioisomers. The initial nucleophilic attack can occur at either the ketone or the nitrile, and the subsequent cyclization can lead to different substitution patterns on the pyrazole ring.
-
Solution:
-
Regioselectivity is often controlled by reaction conditions like pH and temperature.[10] Generally, reaction of hydrazine with the more electrophilic carbonyl group is faster, leading to the 3-amino-5-phenyl product.
-
Careful characterization of the final product using 2D NMR techniques (HMBC, HSQC) is essential to confirm the exact isomer formed.
-
-
The "Why": The product, this compound, is a solid with moderate polarity. If impurities have similar polarities, separation by simple crystallization can be challenging.
-
Solution:
-
Recrystallization: This is the most common purification method. Solvents like dioxane, ethanol, or n-propanol have been reported to be effective.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to achieve optimal purification.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography can be used. A mobile phase with a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point.
-
Experimental Protocols and Data
Optimized Protocol: Synthesis of this compound (from Benzoylacetonitrile)
This protocol is a generalized procedure based on common literature methods.[1][3] Researchers should perform their own risk assessment and optimize parameters for their specific setup.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzoylacetonitrile (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 5-10 mL per gram of benzoylacetonitrile).
-
Reagent Addition: Add hydrazine hydrate (1.1 - 1.2 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate) until the starting material spot is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into cold water. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Dry the crude solid. Recrystallize from a suitable solvent, such as dioxane or ethanol, to yield the pure this compound as crystals.[3]
Table 1: Key Reaction Parameters for Optimization
| Parameter | Typical Range | Rationale & Key Considerations |
| Hydrazine Eq. | 1.1 - 1.5 | A slight excess ensures complete consumption of the limiting β-ketonitrile. |
| Solvent | Ethanol, n-Butanol, DMF | Choice depends on substrate reactivity and desired reaction time. Ethanol is a green and effective choice.[1] |
| Temperature | 78 - 120 °C | Higher temperatures accelerate the rate-limiting cyclization step. |
| Reaction Time | 2 - 12 hours | Must be optimized by monitoring (e.g., TLC, LC-MS) to ensure completion without product degradation. |
| Catalyst | None, Et₃N, Acetic Acid | A catalyst is not always necessary but can significantly improve yield and reaction time in difficult cases.[1] |
Reaction Mechanism
The synthesis follows a two-step condensation-cyclization pathway.
-
Hydrazone Formation: The terminal nitrogen of hydrazine performs a nucleophilic attack on the electrophilic carbonyl carbon of benzoylacetonitrile. This is followed by dehydration to form a stable hydrazone intermediate.[2]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion, forming a five-membered ring.[1]
-
Tautomerization: A final proton transfer and tautomerization step results in the stable, aromatic this compound ring system.
By understanding these mechanistic steps, researchers can more effectively troubleshoot and optimize their reaction conditions to achieve high yields of pure product.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 5. benthamscience.com [benthamscience.com]
- 6. soc.chim.it [soc.chim.it]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
identifying and minimizing side reactions in 3-Amino-5-phenylpyrazole synthesis
Welcome to the technical support resource for the synthesis of 3-Amino-5-phenylpyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your reaction, minimize side products, and ensure the highest purity of your target compound. Our approach is built on explaining the causal chemical principles behind each recommendation, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Identifying and Mitigating Side Reactions
The synthesis of this compound, most commonly achieved through the condensation of benzoylacetonitrile and hydrazine, is a robust reaction. However, like any chemical transformation, it is susceptible to side reactions that can complicate purification and reduce yields. This guide will walk you through the most common issues, their root causes, and validated solutions.
Issue 1: Presence of an Unwanted Isomer in the Final Product
Symptom: You have isolated your product, but NMR or LC-MS analysis shows a significant peak corresponding to a compound with the same mass as your target, which is identified as 5-Amino-3-phenylpyrazole.
Probable Cause: The primary and most common side reaction in this synthesis is the formation of the regioisomer, 5-Amino-3-phenylpyrazole. This occurs because the starting material, benzoylacetonitrile, is an unsymmetrical β-ketonitrile. Hydrazine can attack either the ketone carbonyl or the nitrile group first, leading to two different reaction pathways.
-
Pathway A (Desired): Nucleophilic attack of a hydrazine nitrogen at the ketone carbonyl, followed by intramolecular cyclization of the other nitrogen onto the nitrile carbon, yields This compound .
-
Pathway B (Side Reaction): Initial attack at the nitrile group, followed by cyclization onto the ketone carbonyl, yields 5-Amino-3-phenylpyrazole .[1]
The regiochemical outcome is highly dependent on reaction conditions which influence the relative electrophilicity of the carbonyl and nitrile carbons.[2]
Solutions & Preventative Measures:
-
pH Control: The pH of the reaction medium is a critical factor.[3]
-
Recommendation: Conducting the reaction under neutral to slightly acidic conditions (pH 5-7) generally favors the initial attack on the more electrophilic carbonyl carbon, leading to the desired this compound. An acetic acid catalyst is commonly employed.
-
Causality: Under acidic conditions, the nitrile nitrogen can be protonated, reducing its electrophilicity and disfavoring the initial attack by hydrazine at that position.
-
-
Solvent Choice: The polarity and nature of the solvent can influence the reaction pathway.[4]
-
Recommendation: Protic solvents like ethanol or isopropanol are standard and generally give good selectivity. Some studies on related pyrazole syntheses have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity by not competing with the hydrazine as a nucleophile.[4]
-
-
Temperature Management:
-
Recommendation: Run the reaction at a moderate temperature (e.g., reflux in ethanol). Avoid excessively high temperatures, which can sometimes lower the selectivity between the two competing pathways.
-
Issue 2: Low Yield and Presence of a High Molecular Weight Impurity
Symptom: The overall yield is poor, and mass spectrometry or GPC indicates the presence of a side product with a molecular weight roughly double that of the benzoylacetonitrile starting material.
Probable Cause: Benzoylacetonitrile has an active methylene group flanked by two electron-withdrawing groups (phenylketone and nitrile). Under certain conditions, particularly with a strong base, it can undergo self-condensation or dimerization.[1] This dimerization consumes the starting material, preventing it from reacting with hydrazine to form the pyrazole.
Solutions & Preventative Measures:
-
Avoid Strong Bases:
-
Recommendation: Do not use strong bases like sodium hydroxide or potassium tert-butoxide to catalyze the reaction. If a base is needed to free hydrazine from a salt (e.g., hydrazine sulfate), use a milder base like sodium acetate or triethylamine and add the hydrazine solution to the benzoylacetonitrile, not the other way around.
-
Causality: Strong bases will deprotonate the active methylene group, creating a nucleophilic enolate that can then attack another molecule of benzoylacetonitrile.
-
-
Order of Addition:
-
Recommendation: Add the hydrazine (or hydrazine solution) to the solution of benzoylacetonitrile. This ensures that the hydrazine is present to react immediately, outcompeting the self-condensation pathway.
-
Issue 3: Identification of an Impurity with an m/z of +15 Da Compared to the Product
Symptom: Mass spectrometry reveals a persistent impurity with a mass 15 Da higher than this compound (i.e., M+15).
Probable Cause: This impurity is likely 3-Hydrazino-5-phenylpyrazole. It forms when the desired product, this compound, or an intermediate, reacts with a second molecule of hydrazine. This is particularly prevalent when a large excess of hydrazine is used. A similar reaction has been documented in the synthesis of related aminopyrazoles.[1]
Solutions & Preventative Measures:
-
Control Stoichiometry:
-
Recommendation: Use a modest excess of hydrazine, typically in the range of 1.1 to 1.5 equivalents. Avoid using a large excess (e.g., >2 equivalents).
-
Causality: Limiting the concentration of hydrazine minimizes the probability of a second nucleophilic attack on the pyrazole ring or intermediates.
-
-
Purification:
-
Recommendation: This impurity can often be removed by column chromatography, as its polarity is different from the desired product. Recrystallization may also be effective. A literature search for the purification of a similar compound suggested ethanol as a good recrystallization solvent.[5]
-
Issue 4: Reaction Stalls, Leaving Unreacted Starting Material and a Major Intermediate
Symptom: TLC or LC-MS analysis shows significant amounts of remaining benzoylacetonitrile and a major new spot that is not the product. This intermediate may be identified as the benzoylacetonitrile hydrazone.
Probable Cause: The reaction proceeds in two main steps: formation of the hydrazone intermediate, followed by intramolecular cyclization.[1] If the cyclization step is slow or inhibited, the hydrazone will accumulate as the major species in the reaction mixture.
Solutions & Preventative Measures:
-
Ensure Sufficient Thermal Energy:
-
Recommendation: The cyclization step often requires heat. Ensure the reaction is maintained at the appropriate temperature (e.g., reflux) for a sufficient duration. Monitor the reaction by TLC until the intermediate spot is consumed.
-
Causality: The intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon has an activation energy barrier that must be overcome, which is facilitated by heating.
-
-
Catalyst Use:
-
Recommendation: The addition of a catalytic amount of a weak acid, such as acetic acid, can promote both the formation of the hydrazone (by activating the carbonyl) and the subsequent cyclization.
-
Causality: The acid can activate the nitrile group by protonation, making it more electrophilic and susceptible to the intramolecular nucleophilic attack required for ring closure.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and temperature for this synthesis?
A1: Ethanol is the most commonly used and reliable solvent. It effectively dissolves the reactants and allows the reaction to be conducted at a controlled reflux temperature (approx. 78 °C), which is generally sufficient to drive the cyclization to completion. Using a 1.1 to 1.5 molar excess of hydrazine hydrate and a catalytic amount of glacial acetic acid is a standard and effective protocol.
Q2: How can I confirm the identity of my product and distinguish it from the 5-Amino-3-phenylpyrazole isomer?
A2: While 1D ¹H NMR can be used, unambiguous confirmation is best achieved with 2D NMR techniques. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. For the desired This compound , you will observe a correlation between the protons of the phenyl ring and the C5 carbon of the pyrazole ring. For the isomeric impurity, the phenyl protons would show a correlation to the C3 carbon.
Q3: My final product is off-white or yellow. Is this normal and how can I purify it?
A3: Yes, it is common for the crude product to have a light yellow or off-white color. For purification, two main methods are effective:
-
Recrystallization: Ethanol is a frequently cited solvent for recrystallization.[5] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly.
-
Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel chromatography using a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol is effective.
Q4: Can I use hydrazine salts like hydrazine sulfate or hydrochloride directly?
A4: Yes, you can use hydrazine salts, but you must add a base to liberate the free hydrazine nucleophile. A stoichiometric amount of a non-nucleophilic base like sodium acetate or triethylamine is recommended. The base should be added to the reaction mixture containing the hydrazine salt before or during the addition of benzoylacetonitrile.
Data & Protocols
Table 1: Troubleshooting Summary
| Symptom | Probable Cause | Key Solution(s) |
| Presence of isomeric impurity | Lack of regiocontrol | Maintain pH 5-7 (e.g., acetic acid catalyst); use protic solvent (ethanol). |
| Low yield, high MW side product | Dimerization of benzoylacetonitrile | Avoid strong bases; add hydrazine solution to the benzoylacetonitrile. |
| Impurity at M+15 Da | Reaction with excess hydrazine | Use a modest excess of hydrazine (1.1-1.5 eq.). |
| Reaction stalls at hydrazone intermediate | Incomplete cyclization | Ensure adequate heating (reflux); use an acid catalyst (e.g., acetic acid). |
Protocol 1: Optimized Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add benzoylacetonitrile (1.0 eq.) and ethanol (5-10 mL per gram of benzoylacetonitrile).
-
Add glacial acetic acid (0.1 eq.).
-
While stirring, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane) until the starting material and intermediate spots are no longer visible.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If necessary, recrystallize the crude solid from hot ethanol.
Visualizing Reaction Pathways
To better understand the chemistry, the following diagrams illustrate the desired reaction pathway and the formation of the primary regioisomeric side product.
Caption: Desired reaction pathway to this compound.
Caption: Side reaction pathway leading to isomeric impurity.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3-Amino-5-phenylpyrazole
Welcome to the technical support center for the synthesis of 3-Amino-5-phenylpyrazole (CAS 1572-10-7). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve purity, and troubleshoot effectively. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most versatile and widely adopted method for synthesizing this compound is the condensation reaction between a β-ketonitrile and a hydrazine.[1][2][3] Specifically, the reaction of benzoylacetonitrile (also known as 3-oxo-3-phenylpropanenitrile) with hydrazine hydrate is the most direct route.
The reaction proceeds through two key steps:
-
Formation of a Hydrazone Intermediate: The hydrazine's terminal nitrogen atom performs a nucleophilic attack on the ketone's carbonyl carbon.[1]
-
Intramolecular Cyclization: The other nitrogen atom of the hydrazine then attacks the nitrile carbon, leading to a ring closure and subsequent tautomerization to form the stable aromatic pyrazole ring.[1]
This method is favored for its use of readily available starting materials and generally good yields.[4]
Q2: What are the critical parameters that influence the reaction yield and purity?
Several factors must be carefully controlled:
-
Reagent Quality: The purity of benzoylacetonitrile and hydrazine hydrate is paramount. Old or improperly stored hydrazine hydrate can decompose, reducing its effective concentration.
-
Solvent Choice: Alcohols like ethanol or methanol are common solvents. Acetic acid is also frequently used as it can catalyze the condensation and cyclization steps.
-
Temperature Control: The reaction is typically run at reflux. The temperature must be high enough to drive the cyclization to completion but not so high as to cause significant side product formation or solvent loss.
-
Reaction Time: Sufficient time must be allowed for the cyclization step, which is often the rate-limiting step. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.
-
Work-up and Purification: The isolation protocol, including the choice of recrystallization solvent, is critical for obtaining a high-purity final product.
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be employed:
-
Melting Point: this compound has a reported melting point of 124-127 °C. A sharp melting point within this range is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight (159.19 g/mol ).[5]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches from the amine and pyrazole ring, and aromatic C-H bonds.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: I've set up the reaction between benzoylacetonitrile and hydrazine hydrate, but my final yield is very low, or I've recovered only starting material. What went wrong?
This is a common issue that can stem from several sources. Let's break down the potential causes and solutions.
-
The "Why": Hydrazine hydrate is a strong reducing agent and can be susceptible to air oxidation, especially if stored for long periods or in a partially empty container. Benzoylacetonitrile can undergo self-condensation or degradation under improper storage conditions.
-
Troubleshooting Steps:
-
Verify Hydrazine Titer: If possible, titrate the hydrazine hydrate to confirm its concentration. Alternatively, purchase fresh, high-purity hydrazine hydrate from a reputable supplier.
-
Check Starting Material Purity: Analyze your benzoylacetonitrile via melting point or NMR to ensure it hasn't degraded.
-
Use Anhydrous Solvents: While not always strictly necessary, using anhydrous ethanol or methanol can prevent side reactions involving water.
-
-
The "Why": The cyclization of the hydrazone intermediate to the pyrazole ring requires sufficient thermal energy and time. If the reaction is not heated adequately or is stopped prematurely, the intermediate may be the primary component in the reaction mixture.[1]
-
Troubleshooting Steps:
-
Monitor with TLC: Track the disappearance of the starting material and the appearance of the product spot. The hydrazone intermediate will have a different Rf value than both the starting material and the final product.
-
Increase Reaction Time/Temperature: Ensure the reaction is maintained at a steady reflux. If TLC shows the reaction has stalled, consider extending the reflux time (e.g., from 4 hours to 8 or 12 hours).
-
Consider a Catalyst: A catalytic amount of a weak acid, like acetic acid, can protonate the nitrile group, making it more electrophilic and facilitating the final ring-closing step. Some protocols use acetic acid as the solvent for this reason.
-
Caption: Decision tree for troubleshooting low yield.
Problem 2: Product is an Impure Oil or Fails to Crystallize
Q: After the work-up, my product is a dark, sticky oil instead of the expected white/yellow solid. I'm having trouble purifying it.
This issue points towards the presence of significant impurities that are inhibiting crystallization.
-
The "Why": At high temperatures, starting materials or the product itself can undergo decomposition or polymerization, leading to tarry byproducts. Additionally, if the reaction is not driven to completion, the hydrazone intermediate can contaminate the final product.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Try adding the hydrazine hydrate dropwise to the heated solution of benzoylacetonitrile rather than mixing them all at once. This can help control the initial exotherm and minimize side reactions.
-
Purification via Column Chromatography: If recrystallization fails, flash column chromatography is the most effective method for separating the desired product from polar and non-polar impurities. A solvent system of ethyl acetate/hexanes is a good starting point.
-
Trituration: Before a full recrystallization, try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether. This can often wash away soluble, non-polar impurities and induce crystallization of the desired product.
-
-
The "Why": The standard work-up involves cooling the reaction mixture and collecting the precipitated product. If the product is highly soluble in the reaction solvent even at low temperatures, it will not precipitate. Pouring the reaction mixture into ice water is a common alternative to force precipitation.
-
Troubleshooting Steps:
-
Force Precipitation: After cooling the reaction, pour the mixture slowly into a beaker of stirred ice water. The product is sparingly soluble in water and should precipitate out.[6]
-
Solvent Screening for Recrystallization: If the crude solid is still impure, perform a systematic solvent screen to find the ideal recrystallization solvent. Good candidates include ethanol/water mixtures, isopropanol, or toluene. The goal is to find a solvent where the product is soluble when hot but poorly soluble when cold.
-
| Problem | Potential Cause | Recommended Action |
| Crude product is an oil | High level of impurities | 1. Purify via flash column chromatography. 2. Attempt trituration with a non-polar solvent. |
| No precipitate forms on cooling | High solubility in reaction solvent | 1. Pour reaction mixture into ice water to induce precipitation. 2. Remove solvent under reduced pressure and proceed with purification. |
| Recrystallization yields poor recovery | Inappropriate solvent choice | Perform a systematic solvent screen to identify an optimal solvent or solvent system (e.g., ethanol/water, toluene). |
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis.
Synthesis of this compound
Caption: General experimental workflow for synthesis.
Materials:
-
Benzoylacetonitrile (1.45 g, 10 mmol)
-
Hydrazine hydrate (64-65%, ~1.0 mL, ~20 mmol)
-
Ethanol (20 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetonitrile (10 mmol) and ethanol (20 mL).
-
Reagent Addition: Stir the mixture to dissolve the solid. Once dissolved, add hydrazine hydrate (~20 mmol, 2 equivalents) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes as the mobile phase).
-
Isolation: Once the reaction is complete (as indicated by the consumption of benzoylacetonitrile), remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of stirred ice water. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield this compound as a white to pale yellow crystalline solid.
-
Drying: Dry the purified product in a vacuum oven. Expected yield: 75-85%.
References
Technical Support Center: Regioisomer Formation in Aminopyrazole Synthesis
Welcome to the Technical Support Center dedicated to resolving the persistent challenge of regioisomer formation in aminopyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Aminopyrazoles are a cornerstone in medicinal chemistry, and controlling their substitution pattern is paramount for achieving desired pharmacological activity. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to achieve high regioselectivity in your reactions.
Introduction: The Challenge of Regioisomeric Purity
The synthesis of N-substituted aminopyrazoles, most commonly through the condensation of a 1,3-dielectrophilic species with a monosubstituted hydrazine, often yields a mixture of two regioisomers.[1][2] This lack of selectivity arises from the two non-equivalent nitrogen atoms of the substituted hydrazine, each capable of acting as a nucleophile. The resulting isomeric mixture can be difficult and costly to separate, hindering downstream applications.[3] This guide will dissect the mechanistic underpinnings of this challenge and provide actionable strategies to steer your synthesis towards the desired regioisomer.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered by researchers during aminopyrazole synthesis.
Q1: Why am I obtaining a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers?
The formation of a regioisomeric mixture is a common outcome when reacting a monosubstituted hydrazine with a β-ketonitrile or a related 1,3-dielectrophile.[1][4] The monosubstituted hydrazine has two nucleophilic nitrogen atoms: the substituted (more sterically hindered but often more electron-rich) and the unsubstituted (less sterically hindered).[4] Either of these nitrogens can initiate the reaction by attacking one of the electrophilic centers of your starting material, leading to two different reaction pathways and ultimately, two distinct regioisomeric products.[1]
Q2: What are the key factors that influence the regioselectivity of my aminopyrazole synthesis?
The regiochemical outcome is a delicate interplay of several factors:
-
Electronic Effects: The electron density on the two nitrogen atoms of the hydrazine and the electrophilicity of the carbonyl and nitrile carbons in the β-ketonitrile play a crucial role. Electron-donating groups on the hydrazine can enhance the nucleophilicity of the substituted nitrogen, while electron-withdrawing groups on the β-ketonitrile can make one electrophilic center more reactive than the other.[2][5]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the 1,3-dielectrophile can dictate the site of initial attack. The less sterically hindered nitrogen of the hydrazine and the less encumbered electrophilic carbon are often favored.[2][6]
-
Reaction Conditions: This is a critical and often tunable parameter. Solvent polarity, temperature, and pH can significantly alter the reaction pathway.[2][6] For instance, acidic conditions can protonate the hydrazine, changing the relative nucleophilicity of the two nitrogen atoms, while basic conditions can influence the rate of competing reaction steps.[4][6]
Q3: Can I predict which regioisomer will be major under my current reaction conditions?
While precise prediction can be complex, some general trends are observed. In many cases, the reaction of a monosubstituted hydrazine with a β-ketonitrile under neutral or acidic conditions tends to favor the 5-aminopyrazole isomer.[4][7][8] This is often considered the thermodynamically more stable product.[6] However, this is not a universal rule, and the interplay of steric and electronic factors can lead to the 3-aminopyrazole as the major product.
Q4: What is the general mechanism for the formation of aminopyrazoles from β-ketonitriles and hydrazines?
The most widely accepted mechanism involves a two-step process:[1][7][8]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on the carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine then attacks the nitrile carbon, leading to the formation of the five-membered pyrazole ring.
The regioselectivity is determined in the initial hydrazone formation step.
Troubleshooting Guide: Strategies for Controlling Regioisomer Formation
If you are struggling with poor regioselectivity, the following troubleshooting strategies and protocols can help you optimize your synthesis.
Strategy 1: Leveraging Kinetic vs. Thermodynamic Control
The formation of 3- and 5-aminopyrazoles can often be directed by switching between kinetic and thermodynamic control.[4][6]
-
Kinetic Control (Favoring the 3-aminopyrazole): This regime aims to trap the faster-forming, but potentially less stable, regioisomer. This is typically achieved under basic conditions at low temperatures. The base promotes the initial Michael addition, and the low temperature prevents equilibration to the more stable isomer.[6]
-
Thermodynamic Control (Favoring the 5-aminopyrazole): This approach allows the reaction to reach equilibrium, favoring the formation of the most stable product. This is generally achieved under neutral or acidic conditions at elevated temperatures.[4][6]
Experimental Protocol: Regiodivergent Synthesis of Aminopyrazoles [6]
This protocol provides a general framework for achieving either the 3-amino or 5-aminopyrazole isomer from the reaction of a monosubstituted hydrazine with an alkoxyacrylonitrile.
| Parameter | Kinetic Control (3-Aminopyrazole) | Thermodynamic Control (5-Aminopyrazole) |
| Base | Sodium Ethoxide (NaOEt) | None (or mild acid catalyst) |
| Solvent | Ethanol (EtOH) | Ethanol (EtOH) or Toluene |
| Temperature | 0 °C | 70 °C to reflux |
| Procedure | Slowly add the alkoxyacrylonitrile to a solution of the hydrazine and base at 0 °C. | Mix the hydrazine and alkoxyacrylonitrile and heat the mixture. |
Diagram: Kinetic vs. Thermodynamic Control
Caption: Kinetic vs. Thermodynamic pathways in aminopyrazole synthesis.
Strategy 2: Modifying Reaction Conditions
Systematic variation of reaction parameters can have a profound impact on regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase the regioselectivity in some pyrazole syntheses.[9]
-
pH Control: The use of acidic or basic catalysts can alter the nucleophilicity of the hydrazine nitrogens. For example, in the Knorr pyrazole synthesis, an acid catalyst is often employed.[10][11][12] Experimenting with different acids (e.g., acetic acid, p-toluenesulfonic acid) or bases (e.g., triethylamine, sodium ethoxide) can be beneficial.
-
Temperature: As discussed under kinetic vs. thermodynamic control, temperature is a critical parameter. A systematic temperature screen should be performed to identify the optimal conditions for the desired isomer.
Strategy 3: Strategic Choice of Starting Materials
The inherent electronic and steric properties of your starting materials can be exploited to favor the formation of one regioisomer.
-
Substituent Effects on the Hydrazine: An electron-donating group on the substituted hydrazine will increase the nucleophilicity of the adjacent nitrogen, potentially favoring attack at that position. Conversely, a bulky substituent will sterically hinder that nitrogen, promoting attack from the terminal -NH2 group.[4][6]
-
Substituent Effects on the 1,3-Dielectrophile: The presence of strong electron-withdrawing groups (e.g., trifluoromethyl) can significantly increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial attack.[13][14]
Diagram: Troubleshooting Workflow for Regioisomer Control
Caption: A logical workflow for troubleshooting regioisomer formation.
Characterization of Regioisomers
Unequivocal identification of the synthesized regioisomers is crucial. While chromatographic separation (e.g., column chromatography) followed by individual characterization is standard, spectroscopic techniques are invaluable for determining the isomeric ratio in a mixture and for structural assignment.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substitution pattern.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be definitive in assigning regiochemistry by identifying through-space correlations between protons on the N-substituent and protons on the pyrazole ring.[3]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural proof.
Concluding Remarks
Achieving high regioselectivity in aminopyrazole synthesis is an attainable goal through a systematic and mechanistically informed approach. By carefully considering the interplay of electronic and steric factors and by judiciously manipulating reaction conditions, researchers can effectively control the formation of the desired regioisomer. This guide provides a foundational framework for troubleshooting and optimization, empowering you to synthesize aminopyrazoles with greater precision and efficiency.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. name-reaction.com [name-reaction.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
Knorr Pyrazole Synthesis: A Technical Troubleshooting Guide for Researchers
Prepared by a Senior Application Scientist
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this foundational heterocyclic synthesis. Instead of a rigid protocol, you will find a series of frequently asked questions and in-depth answers that address specific experimental issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies.
Understanding the Knorr Pyrazole Synthesis: A Quick Overview
First described by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions, to yield a pyrazole.[1][2][3][4] The versatility and simplicity of this method have made it a staple in medicinal chemistry for creating the pyrazole scaffold, a key pharmacophore in many biologically active compounds.[2][5]
The general mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[2][5]
Troubleshooting Guide & FAQs
Here we address common issues that can arise during the Knorr pyrazole synthesis.
FAQ 1: Low or No Product Yield
Question: I am getting a low yield or no desired pyrazole product. What are the likely causes and how can I improve it?
Answer: Low or no yield in a Knorr pyrazole synthesis can stem from several factors, ranging from reactant stability to reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Decomposition of Starting Materials:
-
1,3-Dicarbonyl Compound: Some β-ketoesters or β-diketones can be unstable, particularly if they are prone to self-condensation or decomposition under acidic or thermal stress. Ensure the purity of your dicarbonyl compound before starting the reaction.
-
Hydrazine: Hydrazine and its derivatives can be sensitive to air oxidation. It's advisable to use fresh, high-purity hydrazine. If using a salt like phenylhydrazine hydrochloride, ensure it is properly stored.[6]
-
-
Suboptimal Reaction Conditions:
-
Catalyst: The reaction is typically acid-catalyzed.[1][2][3][7] Glacial acetic acid is commonly used.[2][8] If you are not observing any reaction, the acidity of your medium may be insufficient to protonate the carbonyl oxygen, which is a key activation step.[7][9] Consider adding a few drops of a stronger acid, but be cautious as this can also promote side reactions.
-
Temperature: While some Knorr syntheses proceed at room temperature, many require heating to drive the dehydration step.[2][5][10] If you are running the reaction at room temperature without success, gradually increasing the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended. A typical reflux in ethanol or acetic acid is a good starting point.[2][10]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Ethanol, propanol, and glacial acetic acid are common choices.[2][8] In some cases, using a higher-boiling point solvent might be necessary to achieve the required reaction temperature. Interestingly, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve reaction outcomes, in part by avoiding competition with the hydrazine as a nucleophile.[11]
-
-
Inefficient Work-up and Isolation:
-
Your product might be soluble in the work-up solvent. Pyrazoles have varying polarities. If you are performing an aqueous work-up, ensure you extract with an appropriate organic solvent multiple times.
-
The product may not have precipitated or crystallized. If precipitation is expected, cooling the reaction mixture in an ice bath and scratching the inside of the flask with a glass rod can induce crystallization.[2][10] If the product is an oil, purification by column chromatography is necessary.[2]
-
FAQ 2: Formation of a Mixture of Regioisomers
Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole isomers. How can I control the regioselectivity?
Answer: This is one of the most common challenges in the Knorr pyrazole synthesis when using an unsymmetrical dicarbonyl compound.[2][5][12][13] The formation of two regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two different carbonyl carbons.[2][13]
The regiochemical outcome is a delicate interplay of several factors:
-
Electronic Effects: The more electrophilic carbonyl carbon will preferentially react with the more nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups on the dicarbonyl will activate the adjacent carbonyl group to nucleophilic attack.[13]
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will direct the attack to the less sterically hindered carbonyl group.[13]
-
Reaction Conditions (pH): This is often the most influential factor.[12][13]
-
Under acidic conditions, the reaction is often directed by the stability of the intermediate hydrazone.
-
Under neutral or basic conditions, the reaction is typically controlled by the relative electrophilicity of the carbonyl carbons.
-
Strategies to Improve Regioselectivity:
| Strategy | Rationale |
| pH Control | Systematically vary the pH of the reaction. A slight change in acidity can dramatically shift the isomeric ratio.[12][13] |
| Solvent Choice | Non-nucleophilic, fluorinated alcohols like TFE or HFIP can enhance regioselectivity by not competing with the hydrazine for the more reactive carbonyl group.[11] |
| Temperature Adjustment | Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, potentially increasing the proportion of one isomer. |
| Use of a Pre-formed Hydrazone | In some cases, it's possible to selectively form one of the hydrazone intermediates and then induce cyclization. |
FAQ 3: The Reaction Mixture Turns Dark Yellow/Red and Forms Many Impurities
Question: My reaction mixture is turning a dark color, and TLC analysis shows multiple spots, suggesting the formation of impurities. What's causing this and how can I get a cleaner reaction?
Answer: The development of a dark color and the formation of multiple impurities are often indicative of side reactions, primarily involving the hydrazine starting material.[6]
-
Hydrazine Decomposition/Oxidation: Phenylhydrazine and other arylhydrazines are susceptible to oxidation, which can lead to the formation of colored byproducts.[6]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[6] Using freshly distilled or high-purity hydrazines is also crucial.
-
-
Side Reactions of the 1,3-Dicarbonyl: The dicarbonyl compound itself might be undergoing self-condensation or other side reactions, especially at elevated temperatures or under strongly acidic or basic conditions.
-
Solution: If possible, conduct the reaction at a lower temperature for a longer duration. Also, ensure the pH is not excessively high or low.
-
-
Formation of Unexpected Intermediates: Recent studies have revealed that the Knorr synthesis can be more complex than previously thought, sometimes involving unexpected intermediates like di-addition products where two molecules of hydrazine react with one molecule of the dicarbonyl.[12][14]
-
Solution: Carefully controlling the stoichiometry of the reactants can help minimize the formation of such byproducts. Using a slight excess of the dicarbonyl compound might be beneficial in some cases.
-
Purification Tip: If your reaction mixture is discolored, running the crude product through a short plug of silica gel, eluting with a non-polar solvent to wash away colored impurities before eluting your product with a more polar solvent, can be an effective preliminary purification step.[6]
Experimental Protocols
Below are representative, detailed experimental procedures for the synthesis of common pyrazole derivatives using the Knorr synthesis. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.[5][10]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[2][5][10]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[2][5][10]
-
Isolation: Cool the resulting syrup in an ice bath.[2][5][10]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[2][5][10]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[2][10][15]
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester
This protocol provides a general method for the synthesis of a pyrazolone from an ethyl benzoylacetate and hydrazine hydrate.[5][8]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, mix ethyl benzoylacetate (1.0 equivalent) and hydrazine hydrate (2.0 equivalents).[5][8]
-
Solvent and Catalyst Addition: Add 1-propanol and a few drops of glacial acetic acid to the mixture.[5][8]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[2][5][8]
-
Reaction Monitoring: Monitor the reaction progress by TLC.[5][8]
-
Work-up: Once the starting material is consumed, add water to the hot reaction mixture with stirring.[5][8]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring to facilitate precipitation.[5][8]
-
Isolation and Purification: Filter the reaction mixture, rinse the collected solid with a small amount of water, and allow it to air dry.[5][8]
Visualizing the Knorr Pyrazole Synthesis
General Reaction Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Technical Support Center: Purification of Aminopyrazoles by Recrystallization from Ethanol
Welcome to the technical support center for the purification of aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of aminopyrazoles using ethanol. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: Why is ethanol a commonly chosen solvent for the recrystallization of aminopyrazoles?
A1: Ethanol is frequently selected due to its favorable solubility profile for many aminopyrazole derivatives. An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[1][2] Ethanol, a polar protic solvent, often meets this criterion for aminopyrazoles, which possess both hydrogen bond donors (the amino group) and acceptors (the pyrazole ring nitrogens).[3] This allows for high recovery of the purified compound upon cooling. Furthermore, ethanol has a relatively low boiling point (78 °C), making it easy to remove from the final product.[2]
Q2: What are the key safety precautions when recrystallizing aminopyrazoles with ethanol?
A2: Safety is paramount. Always consult the Safety Data Sheet (SDS) for the specific aminopyrazole you are working with, as hazards can vary.[4][5][6][7][8] General precautions include:
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling ethanol vapors and any potentially harmful dust from the aminopyrazole.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Fire Hazard: Ethanol is flammable. Keep it away from open flames, hot plates, and other ignition sources.[2]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5] Wash hands after handling.[5]
Q3: Can I use a mixed solvent system with ethanol?
A3: Yes, a mixed solvent system, often ethanol/water, is a powerful technique when a single solvent is not ideal.[1][9] This is typically used when the aminopyrazole is too soluble in pure ethanol, even at low temperatures. In this "solvent/anti-solvent" approach, the compound is dissolved in a minimum amount of hot ethanol (the "good" solvent).[10] Then, hot water (the "anti-solvent," in which the compound is poorly soluble) is added dropwise until the solution becomes slightly cloudy (the saturation point).[9][10] A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]
Q4: How does the position of the amino group on the pyrazole ring affect solubility in ethanol?
A4: The position of the amino group (3-, 4-, or 5-position) influences the molecule's overall polarity and its ability to form intermolecular hydrogen bonds, which in turn affects its solubility.[11][12][13] For instance, the 3-aminopyrazole structure is known to facilitate a hydrogen bond "zipper" structure, which can enhance crystal lattice stability and potentially reduce solubility compared to isomers where such interactions are less favorable.[3] The specific solubility will always be compound-dependent, but the amino group's location is a key factor to consider when developing a recrystallization protocol.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This method is ideal when the aminopyrazole has good solubility in hot ethanol and poor solubility in cold ethanol.
-
Dissolution: Place the crude aminopyrazole in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid just dissolves at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14] Rapid cooling can trap impurities.[14]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
Use this method when the aminopyrazole is too soluble in cold ethanol.
-
Dissolution: Dissolve the crude aminopyrazole in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.[9]
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[9] The solution is now saturated.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold ethanol/water mixture of the final composition for washing the crystals.
Visualization of Experimental Workflow
Caption: Standard workflow for single-solvent recrystallization.
Data Presentation
Solubility of 5-Amino-3-methyl-1-phenylpyrazole in Ethanol
The following table presents the mole fraction solubility (x) of 5-amino-3-methyl-1-phenylpyrazole in ethanol at various temperatures. This data illustrates the principle of increasing solubility with temperature, which is fundamental to recrystallization.
| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (x) |
| 283.15 | 10.0 | 0.0189 |
| 288.15 | 15.0 | 0.0225 |
| 293.15 | 20.0 | 0.0267 |
| 298.15 | 25.0 | 0.0316 |
| 303.15 | 30.0 | 0.0374 |
| 308.15 | 35.0 | 0.0441 |
| 313.15 | 40.0 | 0.0519 |
| 318.15 | 45.0 | 0.0610 |
Data adapted from a study on the solid-liquid phase equilibrium of 5-amino-3-methyl-1-phenylpyrazole.[3]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of aminopyrazoles from ethanol.
Problem 1: No Crystals Form Upon Cooling
-
Cause: The solution is likely not saturated, meaning too much solvent was used.[1]
-
Solution:
-
Concentrate the Solution: Gently boil off some of the ethanol in a fume hood to reduce the volume. Be careful not to evaporate too much.
-
Induce Crystallization: If the solution is saturated but no crystals form (a supersaturated solution), try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches provide nucleation sites for crystal growth.[14]
-
Seed Crystals: If you have a small amount of pure aminopyrazole, add a tiny crystal to the solution to act as a template for crystal growth.[14]
-
Problem 2: The Compound "Oils Out"
-
Cause: The compound precipitates from the solution as a liquid instead of a solid.[15] This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly impure, depressing the melting point.[16] Oiled out products are often impure because the oil can dissolve impurities more readily than the solvent.[15]
-
Solution:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot ethanol to decrease the saturation temperature.[16]
-
Slow Cooling: Allow the solution to cool much more slowly. An insulated container can help.
-
Change Solvent System: If oiling out persists, consider a solvent with a lower boiling point or a different mixed-solvent system.[1]
-
Problem 3: Low Yield of Recovered Crystals
-
Cause: This can be due to several factors: using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that was not ice-cold.[1]
-
Solution:
-
Optimize Solvent Volume: Ensure you are using the absolute minimum amount of hot ethanol to dissolve the crude product.
-
Sufficient Cooling: Allow adequate time for the solution to cool in the ice bath.
-
Proper Washing: Use only a minimal amount of ice-cold ethanol for washing to avoid re-dissolving the product.
-
Check Mother Liquor: If you suspect significant product loss, you can try to recover more material by evaporating some of the solvent from the mother liquor and re-cooling.
-
Problem 4: The Resulting Crystals are Impure
-
Cause: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly.[14] They can also adhere to the surface of the crystals if not washed properly.[17] Structurally similar impurities are particularly challenging to remove.[18]
-
Solution:
-
Ensure Slow Cooling: Do not rush the cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Thorough Washing: Wash the collected crystals with a small amount of ice-cold ethanol.
-
Second Recrystallization: If the crystals are still impure, a second recrystallization is often necessary.
-
Consider Polymorphs: Be aware that different solvents can sometimes yield different crystalline forms (polymorphs), which may have different properties.[19]
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. mt.com [mt.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. eprints.sunway.edu.my [eprints.sunway.edu.my]
Technical Support Center: Managing Exothermic Aminopyrazole Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing temperature control in exothermic aminopyrazole reactions. This resource is designed to provide you, as a senior application scientist, with field-proven insights and troubleshooting guidance to ensure the safety, efficiency, and reproducibility of your experiments.
Introduction
The synthesis of aminopyrazoles is a cornerstone of medicinal chemistry, providing scaffolds for a wide range of therapeutic agents. However, these reactions are frequently characterized by significant heat release (exothermic), which, if not properly managed, can lead to hazardous thermal runaways, reduced product yield, and the formation of impurities.[1][2] This guide provides a structured approach to understanding and controlling these powerful reactions.
Frequently Asked Questions (FAQs)
Q1: Why are aminopyrazole synthesis reactions often highly exothermic?
A1: The high exothermicity of many aminopyrazole syntheses stems from the thermodynamics of the bond-forming events during cyclization. Key synthetic routes, such as the condensation of β-ketonitriles with hydrazines, involve the formation of stable aromatic pyrazole rings.[3][4] The conversion of relatively high-energy reactants into a lower-energy, highly stable heterocyclic system releases a significant amount of energy as heat.[5] For instance, the reaction of hydrazine hydrate with certain precursors can be so vigorous that it proceeds without external heating.[6]
Q2: What are the primary risks associated with poor temperature control in these reactions?
A2: The primary risks can be categorized into three main areas:
-
Safety Hazards: The most critical risk is a thermal runaway. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[1] This can result in vessel over-pressurization, explosions, and the release of hazardous materials.
-
Reduced Product Quality: Temperature fluctuations can significantly impact reaction selectivity, leading to the formation of unwanted side products and impurities.[2] This not only reduces the yield of the desired aminopyrazole but also complicates downstream purification processes.
-
Poor Reproducibility: Inconsistent temperature control makes it difficult to achieve reproducible results between batches, a critical issue in drug development and manufacturing.
Q3: What is a thermal runaway, and how can it be prevented?
A3: A thermal runaway is a positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates more heat, further increasing the temperature.[1] Prevention is centered on a thorough understanding of the reaction's thermal properties and implementing robust control measures. Key preventative strategies include:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[7]
-
Controlled Reagent Addition: For highly exothermic reactions, use a semi-batch process where one reagent is added slowly to control the rate of heat generation.[8][9]
-
Adequate Cooling Capacity: Ensure the reactor's cooling system can handle the maximum heat output of the reaction.
-
Emergency Planning: Have a documented emergency plan that may include a quench system to rapidly stop the reaction.[7][10]
Troubleshooting Guide
Problem 1: The reaction temperature is overshooting the setpoint.
-
Possible Causes:
-
Reagent addition is too fast: The rate of heat generation is exceeding the cooling system's capacity.
-
Inadequate mixing: Poor agitation can lead to localized "hot spots" where the temperature is significantly higher than the bulk solution.[7]
-
Insufficient cooling: The cooling system may be undersized for the scale of the reaction, or the heat transfer fluid temperature may be too high.
-
Accumulation of unreacted starting material: If the reaction has a significant induction period, reactants may build up and then react rapidly, causing a sudden exotherm.
-
-
Solutions:
-
Reduce the addition rate of the limiting reagent.
-
Increase the stirring speed to improve heat dissipation.
-
Ensure the cooling system is functioning correctly and set to an appropriate temperature.
-
Consider a higher-capacity cooling system or a larger heat transfer area.
-
Perform calorimetric studies to understand the reaction kinetics and potential for reactant accumulation.[11]
-
Problem 2: I'm observing unexpected side products or low yield.
-
Possible Causes:
-
Temperature excursions: Even brief periods of elevated temperature can favor the formation of undesired byproducts.
-
Poor mixing: Inconsistent temperature throughout the reactor can lead to different reaction pathways dominating in different zones.
-
-
Solutions:
-
Implement stricter temperature control using an automated reactor system.
-
Optimize the stirring rate and impeller design to ensure homogeneity.
-
Analyze the impurity profile at different temperatures to identify the optimal operating window.
-
Problem 3: How do I safely scale up an exothermic aminopyrazole reaction?
-
Key Considerations:
-
Surface Area to Volume Ratio: As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. This makes heat removal less efficient at larger scales.[9]
-
Mixing Efficiency: Achieving uniform mixing becomes more challenging in larger vessels.
-
Thermal Hazard Assessment: A thorough thermal hazard assessment is crucial before any scale-up.[8]
-
-
Recommended Steps:
-
Characterize the Reaction: Use reaction calorimetry to determine the heat of reaction, adiabatic temperature rise, and heat generation rate.[7][12]
-
Model the System: Perform a heat balance to ensure the plant reactor's cooling capacity is sufficient for the proposed batch size.[8]
-
Gradual Scale-Up: Increase the batch size in manageable increments (e.g., lab to kilo-lab to pilot plant).
-
Implement Robust Control: Utilize automated control systems to maintain the desired temperature and reagent addition rates.
-
Develop Emergency Procedures: Establish clear protocols for handling a thermal runaway at scale, including the use of quench systems or short-stopping agents.[10]
-
Experimental Protocols
Protocol 1: Establishing a Safe Operating Procedure for a New Exothermic Aminopyrazole Reaction
-
Literature Review and Hazard Assessment:
-
Thoroughly review the literature for any reported thermal hazards associated with the specific reaction or similar chemistries.
-
Identify the thermal stability of all reactants, intermediates, and products.
-
-
Small-Scale Calorimetric Study (e.g., using a reaction calorimeter):
-
Determine the total heat of reaction (ΔHrxn).
-
Measure the heat flow profile over time to understand the rate of heat generation.
-
Calculate the adiabatic temperature rise to assess the worst-case scenario in the event of cooling failure.
-
-
Define Safe Operating Limits:
-
Establish a maximum allowable reaction temperature that provides a safe margin below any decomposition temperatures.
-
Determine the optimal reagent addition rate that allows for effective heat removal.
-
-
Develop a Quenching Protocol:
-
Identify a suitable quenching agent that will rapidly and safely stop the reaction.
-
Test the quenching protocol on a small scale to ensure its effectiveness.
-
-
Document and Train:
-
Create a detailed Standard Operating Procedure (SOP) that includes all safety parameters and emergency procedures.
-
Ensure all personnel involved in the reaction are thoroughly trained on the SOP.
-
Data Presentation
Table 1: Key Parameters for Temperature Control in Exothermic Reactions
| Parameter | Laboratory Scale (100 mL) | Pilot Plant (10 L) | Production (1000 L) |
| Typical Heat Transfer Area/Volume (m²/m³) | ~50 | ~15 | ~5 |
| Recommended Addition Time | Minutes to hours | Hours | Several hours |
| Cooling Method | Ice bath, cryostat | Jacketed reactor with chiller | External heat exchangers |
| Monitoring | Manual/thermocouple | Automated control system | Advanced process control |
Visualizations
Decision-Making Workflow for a Thermal Runaway Event
Caption: Workflow for responding to a thermal runaway.
Controlled Reactor Setup for Exothermic Reactions
Caption: Key components of a controlled reactor system.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. amarequip.com [amarequip.com]
- 8. fauske.com [fauske.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. process-technology-online.com [process-technology-online.com]
- 11. icheme.org [icheme.org]
- 12. Reaction calorimeter - Wikipedia [en.wikipedia.org]
preventing the formation of N-acetylated byproducts in aminopyrazole synthesis
Topic: Preventing the Formation of N-Acetylated Byproducts
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the prevention of N-acetylated byproduct formation during the synthesis of aminopyrazoles. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical techniques to optimize your synthetic routes, improve yield, and ensure the purity of your target compounds.
Part 1: Troubleshooting Guide - Isolating and Resolving N-Acetylation Issues
This section addresses specific experimental issues with a focus on root cause analysis and actionable solutions.
Issue 1: Significant N-Acetylated Impurity Detected Post-Synthesis
Question: My post-reaction analysis (HPLC, LC-MS) shows a significant peak corresponding to the mass of my desired aminopyrazole plus 42 amu, indicating N-acetylation. What are the primary causes and how can I fix this?
Answer:
The presence of an N-acetylated byproduct is a common challenge in aminopyrazole synthesis, particularly when using reagents or solvents that can act as acetyl donors under reaction conditions. The primary culprits are often residual acetic acid, acetic anhydride, or the use of acetyl-containing solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.
Diagnostic Workflow:
-
Reagent and Solvent Purity Analysis:
-
Action: Analyze all starting materials and solvents for the presence of acetic acid or acetic anhydride impurities. Pay close attention to reagents like hydrazine hydrate, which can sometimes contain acetate salts.
-
Rationale: Even trace amounts of these impurities can lead to significant byproduct formation, especially in reactions requiring prolonged heating.
-
-
Reaction Condition Review:
-
Action: Evaluate your reaction temperature and time.
-
Rationale: High temperatures can promote the breakdown of solvents like DMAc, leading to the formation of acetylating species. Prolonged reaction times increase the opportunity for this side reaction to occur.
-
Mitigation Strategies:
| Strategy | Description | Key Parameters |
| Solvent Substitution | Replace acetyl-containing solvents (DMAc, NMP) with alternatives like dimethyl sulfoxide (DMSO), sulfolane, or toluene. | Solvent polarity, boiling point, and reagent solubility must be considered. |
| Temperature Optimization | Run the reaction at the lowest effective temperature. | Monitor reaction progress closely using techniques like TLC or UPLC to avoid unnecessary heating. |
| Use of Scavengers | Introduce a non-nucleophilic base, such as a sterically hindered amine (e.g., diisopropylethylamine - DIPEA), to neutralize any acidic acetyl sources. | The base should be added in a slight excess (1.1-1.2 equivalents) relative to the suspected acidic impurity. |
| Alternative Acetyl Source Control | If using acetylacetone as a starting material, ensure complete reaction of the acetyl groups in the initial cyclization step. | Monitor the disappearance of the acetylacetone starting material to confirm full conversion before proceeding with subsequent steps. |
Experimental Protocol: Solvent Screening for Reduced N-Acetylation
-
Set up parallel reactions in small-scale reaction vials.
-
In each vial, use the same starting materials and stoichiometry.
-
To separate vials, add the following solvents: DMAc (as a control), DMSO, and Toluene.
-
Run the reactions at the same optimized temperature.
-
Monitor the reactions at regular intervals (e.g., every hour) by taking aliquots for UPLC or LC-MS analysis.
-
Compare the ratio of the desired aminopyrazole to the N-acetylated byproduct across the different solvents to identify the optimal choice.
Workflow for Diagnosing N-Acetylation
Validation & Comparative
The Ascendancy of the Pyrazole Scaffold: A Comparative Guide to 3-Amino-5-phenylpyrazole and its Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a foundational structure whose derivatives have yielded a remarkable array of therapeutic agents.[1] This guide provides an in-depth technical comparison of 3-amino-5-phenylpyrazole with other notable pyrazole derivatives that have shaped modern drug discovery. We will delve into their synthesis, comparative biological activities, and the nuanced structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the pyrazole core in their own discovery programs.
The Pyrazole Core: A Nexus of Biological Activity
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and synthetic tractability.[2] This has enabled the development of a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The metabolic stability of the pyrazole ring is a key factor in its successful incorporation into numerous approved drugs.[1]
This guide will focus on a comparative analysis of this compound against three landmark pyrazole-containing drugs, each representing a distinct therapeutic class:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain.
-
Rimonabant: A cannabinoid receptor 1 (CB1) inverse agonist, formerly used for the treatment of obesity.
-
Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction and pulmonary hypertension.
By examining the structural nuances and biological performance of these molecules alongside this compound, we can elucidate the key determinants of activity and selectivity within this remarkable class of compounds.
Comparative Biological Evaluation: A Data-Driven Analysis
A direct, head-to-head comparison of these diverse molecules under identical experimental conditions is seldom found in the literature. Therefore, this section synthesizes data from various studies to provide a comparative overview of their anticancer, anti-inflammatory, and antimicrobial activities. It is crucial to consider the different cell lines, bacterial strains, and assay conditions when interpreting these data.
Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents, with derivatives showing activity against a range of cancer cell lines.[3] The mechanism of action often involves the inhibition of various protein kinases crucial for cancer cell proliferation and survival.[3]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 3-Amino-5-(4-chlorophenyl)pyrazole derivative | MCF-7 (Breast) | 2.82 | Etoposide | - | [3] |
| 3,5-diaryl-pyrazole derivative (Compound 26) | PC3 (Prostate) | Potent | - | - | [5] |
| 3,5-diaryl-pyrazole derivative (Compound 26) | DU145 (Prostate) | Potent | - | - | [5] |
| Celecoxib | U251 (Glioblastoma) | 11.7 | - | - | [4] |
| Celecoxib | HCT116 (Colon) | - | - | - | [4] |
| Celecoxib | HeLa (Cervical) | 37.2 | - | - | [4] |
| Celecoxib | HepG2 (Liver) | - | - | - | [4] |
| Celecoxib | MCF-7 (Breast) | - | - | - | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are most famously exemplified by celecoxib, a selective COX-2 inhibitor.[6] The ability to selectively inhibit COX-2 over COX-1 reduces the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of other pyrazole derivatives is an active area of research.
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrazole-pyridazine hybrid (5f) | COX-2 Inhibition | 1.50 | Celecoxib | 2.16 | [6] |
| Pyrazole-pyridazine hybrid (6f) | COX-2 Inhibition | 1.15 | Celecoxib | 2.16 | [6] |
| Di-aryl-chalcone derived pyrazole (16k) | COX-2 Inhibition | 0.348 | Celecoxib | 0.685 | [7] |
| Celecoxib | COX-2 Inhibition | 0.063 | - | - | [8] |
| Celecoxib | COX-1 Inhibition | >15 | - | - |
Note: The data highlights that novel pyrazole derivatives can exhibit COX-2 inhibitory potency comparable to or even exceeding that of celecoxib.
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[9] Their mechanisms of action can involve the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[10]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | Escherichia coli 1924 | 1 | Moxifloxacin | 2 | [9] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | Staphylococcus aureus (MRSA) | 1-32 | Moxifloxacin | - | [9] |
| Imidazo-pyridine substituted pyrazole (18) | Gram-negative strains | <1 | Ciprofloxacin | - | [9] |
| 5-Amino functionalized pyrazole (3c) | Staphylococcus genus (MDR) | 32-64 | - | - | [11] |
| 5-Amino functionalized pyrazole (4b) | Staphylococcus genus (MDR) | 32-64 | - | - | [11] |
| Ciprofloxacin | E. coli | 0.5 | - | - | [4] |
Note: The data indicates that specific substitutions on the pyrazole ring can lead to potent antimicrobial agents, sometimes surpassing the activity of standard antibiotics against resistant strains.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.
The Significance of the 3-Amino and 5-Phenyl Groups
-
3-Amino Group: The amino group at the C3 position is a key feature in many biologically active pyrazoles. It can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[12] In the context of anticancer activity, the 3-amino group is often a precursor for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which exhibit potent antiproliferative effects.[1] For antimicrobial agents, the 3-amino group can be essential for binding to bacterial enzymes.[1]
-
5-Phenyl Group: The phenyl ring at the C5 position plays a significant role in modulating the lipophilicity and steric properties of the molecule, which in turn affects its absorption, distribution, and target binding affinity.[13] Substitutions on this phenyl ring can dramatically influence biological activity. For instance, in analogues of celecoxib, the nature and position of substituents on the 5-phenyl ring are critical for COX-2 selectivity.[7] In the case of rimonabant, the 4-chlorophenyl group at the C5 position is a key contributor to its binding to the CB1 receptor.[10]
Key Experimental Workflows & Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following sections detail the methodologies for assessing the biological activities discussed in this guide.
Synthesis of this compound
A common synthetic route to this compound involves the condensation of a β-ketonitrile with hydrazine.[14]
Caption: General synthesis of this compound.
Step-by-Step Protocol:
-
Dissolve benzoylacetonitrile in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow of the MTT assay for cytotoxicity.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Caption: Workflow of the COX inhibition assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination.
Conclusion and Future Perspectives
The pyrazole scaffold, and specifically the this compound framework, continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide underscores the remarkable versatility of this heterocyclic system. By understanding the subtle interplay of substituents on the pyrazole ring, medicinal chemists can rationally design new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head biological evaluations of this compound and its derivatives against established drugs like celecoxib, rimonabant, and sildenafil under standardized conditions.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by novel, biologically active pyrazole derivatives.
-
In Vivo Efficacy and Safety: Progressing promising lead compounds from in vitro assays to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.
The journey of the pyrazole scaffold in drug discovery is far from over. Its continued exploration promises to deliver the next generation of innovative medicines to address unmet medical needs.
References
- 1. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
A Comparative Analysis of 3-Amino-5-phenylpyrazole and 3-Amino-5-methylpyrazole: A Guide for Researchers
In the landscape of heterocyclic chemistry, pyrazole derivatives stand out as a versatile class of compounds with a broad spectrum of applications in medicinal chemistry, agrochemicals, and material science.[1] This guide provides an in-depth comparative analysis of two fundamental aminopyrazole building blocks: 3-Amino-5-phenylpyrazole and 3-amino-5-methylpyrazole. By examining their synthesis, physicochemical properties, and potential applications, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate scaffold for their specific research endeavors.
At a Glance: Structural and Physicochemical Distinctions
The core difference between these two molecules lies in the substituent at the 5-position of the pyrazole ring: a phenyl group versus a methyl group. This seemingly minor variation has significant implications for the molecule's steric bulk, electronics, and overall physicochemical properties, which in turn influence their biological activity and applications.
| Property | This compound | 3-amino-5-methylpyrazole |
| Molecular Formula | C₉H₉N₃[2] | C₄H₇N₃[3] |
| Molecular Weight | 159.19 g/mol [2] | 97.12 g/mol [3] |
| Appearance | Red to brown powder or crystals[4] | White to light yellow crystal powder[5] |
| Melting Point | 124-127 °C[2] | 45-47 °C[3] |
| Boiling Point | 442.3±33.0 °C (Predicted)[4] | 213 °C at 14 mmHg[3] |
| Solubility | Data not readily available | Soluble in Dichloromethane and Methanol[6] |
| pKa | Data not readily available | 15.84±0.10 (Predicted) |
The phenyl derivative is a solid with a significantly higher melting and boiling point, reflecting the greater intermolecular forces due to the larger, more polarizable phenyl ring. In contrast, the methyl analog is a lower-melting solid, suggesting weaker intermolecular interactions. These differences in physical properties can influence formulation and handling in various applications.
Synthesis Strategies: A Tale of Two Precursors
The synthetic routes to these aminopyrazoles are well-established, typically involving the cyclocondensation of a hydrazine source with a suitable β-functionalized nitrile.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a substituted isothiazole with hydrazine.[7] Specifically, heating 3-amino-4-bromo- or 3-amino-5-phenylisothiazole in the presence of anhydrous hydrazine has been reported to yield the desired product.[8] Another approach involves the reaction of phenylmalononitrile with hydrazine hydrate.[9]
Caption: General workflow for the synthesis of this compound.
Synthesis of 3-amino-5-methylpyrazole
The synthesis of 3-amino-5-methylpyrazole is efficiently achieved by the reaction of cyanoacetone or its alkali metal salt with hydrazine, a hydrazinium salt, or hydrazine hydrate.[10] This method is advantageous as it starts from readily available and stable starting materials, providing high yields and purity.[10]
Caption: General workflow for the synthesis of 3-amino-5-methylpyrazole.
Experimental Protocol: Synthesis of 3-amino-5-methylpyrazole
The following protocol is adapted from a patented procedure for the synthesis of 3-amino-5-methylpyrazole.[10]
Materials:
-
Sodium cyanoacetone
-
Hydrazinium monohydrochloride (40% by weight aqueous solution)
-
Toluene
-
Ethanol
Procedure:
-
A suspension of 1 mole of sodium cyanoacetone and 1 mole of hydrazinium monohydrochloride in 300 ml of toluene is refluxed with a water separator until the amount of water that separates out remains constant.
-
After allowing the mixture to react for an additional 4.5 hours, 400 ml of toluene are added.
-
The water is evaporated from the solution, followed by the distillation of toluene.
-
Sodium chloride is precipitated from the viscous residue by adding 200 ml of ethanol and is subsequently filtered off.
-
The ethanol is removed from the filtrate in vacuo, yielding 3-amino-5-methylpyrazole.
This process has been reported to yield the product in high purity (over 89%) and good yield (88.6% of theory).[10]
Comparative Biological Activities and Applications
This compound and its derivatives have been explored for their potential as:
-
Kinase inhibitors: The phenyl group can engage in π-π stacking and hydrophobic interactions within the active sites of kinases, which are crucial targets in oncology.
-
Antimicrobial agents: The aromatic nature of the phenyl group can contribute to the overall lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.
3-amino-5-methylpyrazole and its derivatives have shown promise as:
-
Enzyme inhibitors: The smaller methyl group may allow for a better fit into the active sites of certain enzymes.
-
Building blocks for agrochemicals: The simpler structure of the methyl derivative can be advantageous for the synthesis of herbicides and fungicides.
Conclusion
This compound and 3-amino-5-methylpyrazole represent two fundamental and readily accessible building blocks in the vast field of pyrazole chemistry. The presence of a phenyl versus a methyl group at the 5-position imparts distinct physicochemical properties and likely influences their biological activity profiles. While the phenyl derivative offers opportunities for aromatic interactions and increased lipophilicity, the methyl analog provides a smaller, less sterically hindered scaffold. The selection of either of these compounds for a research program should be guided by the specific design hypothesis and the nature of the biological target. Further head-to-head studies are warranted to fully elucidate the comparative performance of these two valuable heterocyclic cores.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 8. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Efficacy of 3-Amino-5-phenylpyrazole Derivatives and Standard Therapeutic Agents
An in-depth guide for researchers and drug development professionals on the burgeoning potential of 3-amino-5-phenylpyrazole derivatives as potent therapeutic agents. This document provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities against established standard drugs, supported by experimental data and mechanistic insights.
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in pharmaceutical sciences. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide focuses on a specific class, the this compound derivatives, and offers a comprehensive comparison of their biological performance against current standard-of-care drugs in oncology, infectious diseases, and inflammation management. By synthesizing data from numerous studies, this document aims to provide a clear, evidence-based perspective on the therapeutic potential of these promising compounds.
Anticancer Activity: A New Frontier in Cytotoxicity
Several this compound derivatives have exhibited remarkable anticancer activity, often rivaling or even surpassing that of standard chemotherapeutic agents. The primary mechanisms of action identified include the inhibition of tubulin polymerization and the modulation of key protein kinases involved in cancer cell proliferation and survival.
A notable study designed and synthesized a series of novel this compound derivatives, demonstrating potent inhibitory activities against various cancer cell lines. One derivative, in particular, exhibited a strong antiproliferative effect on MCF-7 breast cancer cells, with an IC50 value of 38.37 nM.[1] Further investigations revealed that this compound inhibits tubulin polymerization by targeting the colchicine-binding site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Comparative Efficacy of Anticancer this compound Derivatives
| Derivative/Standard Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| This compound Derivative (5b) | MCF-7 (Breast) | 0.038 | Tubulin Polymerization Inhibitor | [1] |
| 5-Fluorouracil | Various | Varies | Thymidylate Synthase Inhibitor | [2] |
| Etoposide | Various | Varies | Topoisomerase II Inhibitor | [2] |
| Doxorubicin | Various | Varies | DNA Intercalation, Topoisomerase II Inhibition | [3] |
| Pyrazole-triazine hybrid | HCT-116 (Colon) | Varies | Not specified | [4] |
| 1,3,5-triazine-based pyrazole derivative (5h) | PC-3 (Prostate) | 0.229 | EGFR Tyrosine Kinase Inhibitor | [5] |
| Erlotinib | Various | Varies | EGFR Tyrosine Kinase Inhibitor | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[4][6][7]
Visualizing the Anticancer Mechanism of Action
The following diagram illustrates the mechanism of tubulin polymerization inhibition by certain this compound derivatives.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
This compound derivatives have also demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. Their efficacy is often comparable to that of standard antibiotics.
One study reported the synthesis of novel pyrazole derivatives and their evaluation against various bacterial strains. The results indicated that some of these compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against Escherichia coli.[8] Another investigation into pyrazole derivatives revealed their effectiveness against both planktonic and biofilm forms of bacteria, suggesting a potential role in combating persistent infections.
Comparative Efficacy of Antimicrobial this compound Derivatives
| Derivative/Standard Drug | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Pyrazole Derivative (3) | Escherichia coli | 0.25 | Not specified | [8] |
| Pyrazole Derivative (4) | Streptococcus epidermidis | 0.25 | Not specified | [8] |
| Ciprofloxacin | Escherichia coli | Varies | Varies | [8] |
| Ampicillin | Various | Varies | Varies | [9] |
| Rifampicin | Staphylococcus aureus | Varies | Varies | [9] |
| Clotrimazole (Antifungal) | Aspergillus niger | 1 | Not specified | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)
This method provides a qualitative assessment of the antimicrobial activity of the test compounds.
Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri plates.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to the 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the dissolved this compound derivative and standard antibiotic solutions into the wells. A solvent control (e.g., DMSO) should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[10]
Visualizing the Antimicrobial Experimental Workflow
The following diagram outlines the key steps in the agar well diffusion assay for antimicrobial screening.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. This compound derivatives have shown promising anti-inflammatory effects, often mediated through the inhibition of key pro-inflammatory pathways.
Research has indicated that certain pyrazole derivatives can significantly inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response.[4] The mechanism of action for some of these compounds involves the inhibition of p38 mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory signaling.[4] In vivo studies using models such as carrageenan-induced paw edema have demonstrated the potent anti-inflammatory activity of these derivatives, with some showing efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.[7][8]
Comparative Efficacy of Anti-inflammatory this compound Derivatives
| Derivative/Standard Drug | In Vivo Model | Efficacy | Mechanism of Action | Reference |
| Pyrazole Derivative (4) | Carrageenan-induced paw edema | Better than standard | Not specified | [8] |
| Diclofenac Sodium | Carrageenan-induced paw edema | Standard | COX-1/COX-2 Inhibition | [7][8] |
| N-phenylpyrazolyl-N-glycinyl-hydrazone (4f) | In vitro TNF-α inhibition | IC50 = 1.6 µM | p38 MAPK Inhibition | [4] |
| Celecoxib | Various | Standard | COX-2 Inhibition | [1] |
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for a specified period.
-
Compound Administration: Administer the this compound derivatives and a standard anti-inflammatory drug (e.g., diclofenac sodium) orally or via intraperitoneal injection at a predetermined dose. A control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension) into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[11][12][13][14][15]
Visualizing the Anti-inflammatory Mechanism of Action
The following diagram illustrates the inhibition of the TNF-α signaling pathway by certain this compound derivatives.
Caption: Inhibition of the p38 MAPK/NF-κB pathway and subsequent TNF-α production.
Conclusion
The evidence presented in this guide strongly suggests that this compound derivatives represent a highly promising class of compounds with significant therapeutic potential across multiple disease areas. Their potent anticancer, antimicrobial, and anti-inflammatory activities, often comparable or superior to existing standard drugs, underscore their importance in modern drug discovery. The elucidation of their mechanisms of action provides a solid foundation for further rational drug design and optimization. The detailed experimental protocols included herein are intended to facilitate the reproducible and rigorous evaluation of new analogues. As research in this area continues to evolve, this compound derivatives are poised to make a substantial impact on the development of next-generation therapeutics.
References
- 1. Design and synthesis of novel this compound derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [tutvital.tut.ac.za]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jpsbr.org [jpsbr.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 3-Amino-5-phenylpyrazole and its Isomers: A Spectroscopic Comparison Guide
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1] Among its derivatives, aminophenylpyrazoles are of particular interest as versatile building blocks for synthesizing compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] However, the synthesis of these compounds can often lead to the formation of constitutional isomers, such as 3-Amino-5-phenylpyrazole and 5-Amino-3-phenylpyrazole. The subtle difference in the placement of the amino and phenyl groups on the pyrazole ring presents a significant analytical challenge. Accurate structural elucidation is paramount, as the isomeric form can drastically alter a molecule's pharmacological profile.
This guide provides a comprehensive comparison of this compound and its key isomer, 5-Amino-3-phenylpyrazole, leveraging fundamental spectroscopic techniques. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, supported by experimental data and theoretical insights, to establish clear, differentiable spectroscopic signatures for each isomer. This document is intended for researchers, scientists, and drug development professionals who require unambiguous characterization of these important synthetic intermediates.
The Isomeric Challenge
The core analytical problem lies in distinguishing between two primary isomers which share the same molecular formula (C₉H₉N₃) and molecular weight (159.19 g/mol ).[4] The key difference is the position of the substituents on the pyrazole ring.
Caption: Molecular structures of this compound and 5-Amino-3-phenylpyrazole.
The electronic environment of each atom in the pyrazole ring is uniquely influenced by the inductive and resonance effects of the adjacent amino (-NH₂) and phenyl (-C₆H₅) groups. These differences manifest as distinct signals in various spectroscopic analyses.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for the unambiguous identification of aminophenylpyrazole isomers. Density Functional Theory (DFT) calculations are often employed alongside experimental work to predict and corroborate spectroscopic data, providing deeper insights into the electronic and structural properties of these molecules.[5][6]
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) of the lone proton on the pyrazole ring (H4) is highly sensitive to the electronic nature of the substituents at positions C3 and C5.
-
This compound: The amino group at C3 is electron-donating, while the phenyl group at C5 is electron-withdrawing. This combination results in a relatively shielded H4 proton.
-
5-Amino-3-phenylpyrazole: The phenyl group at C3 exerts a stronger deshielding effect on the adjacent H4 proton compared to the amino group at C5.
Key Differentiators in ¹H NMR:
| Proton Signal | This compound (δ, ppm) | 5-Amino-3-phenylpyrazole (δ, ppm) | Rationale |
| H4 (pyrazole) | ~5.8 | ~6.3 | The H4 proton in the 5-amino isomer is more deshielded due to the proximity of the electron-withdrawing phenyl group at C3. |
| -NH₂ (amino) | Broad singlet, ~5.0-5.5 | Broad singlet, ~4.5-5.0 | The chemical shift can vary with solvent and concentration, but the amino protons in the 3-amino isomer may be slightly more deshielded. |
| -NH (pyrazole) | Broad singlet, ~11.5-12.0 | Broad singlet, ~12.0-12.5 | The pyrazole N-H proton in the 5-amino isomer is typically more deshielded. |
| Aromatic (Ph) | ~7.2-7.8 | ~7.3-7.9 | The multiplet patterns are generally similar but may show subtle differences. |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information by probing the carbon framework. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are diagnostic.
Key Differentiators in ¹³C NMR:
| Carbon Signal | This compound (δ, ppm) | 5-Amino-3-phenylpyrazole (δ, ppm) | Rationale |
| C3 | ~158-160 | ~148-150 | In the 3-amino isomer, C3 is directly attached to the electronegative amino group, resulting in a significant downfield shift. |
| C4 | ~90-92 | ~95-97 | The C4 carbon in the 5-amino isomer is slightly more deshielded. |
| C5 | ~140-142 | ~155-157 | In the 5-amino isomer, C5 is attached to the amino group, causing a strong downfield shift. |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. Studies on substituted pyrazoles show that C4 chemical shifts correlate well with the electronic properties of substituents at C5.[7]
FT-IR Spectroscopy: Identifying Functional Group Vibrations
Infrared (IR) spectroscopy is useful for confirming the presence of key functional groups. While both isomers will show characteristic N-H and C=N stretches, subtle differences in frequency and shape can be observed.
Key Differentiators in FT-IR:
| Vibrational Mode | Wavenumber (cm⁻¹) Range | Observations |
| N-H Stretch (Amine) | 3200-3400 | Both isomers will exhibit stretches in this region. The 3-amino isomer may show sharper, more defined peaks compared to the 5-amino isomer due to differences in hydrogen bonding. Computational studies have shown that N-H stretching modes can be excellent markers.[5] |
| N-H Bend (Amine) | 1600-1650 | A strong band is expected for both isomers. |
| C=N Stretch (Pyrazole) | 1550-1600 | The exact position of this stretch can be influenced by the substituent pattern. |
| Aromatic C-H Stretch | >3000 | Characteristic of the phenyl group in both molecules. |
Note: Spectra are often recorded using KBr pellets or as an ATR-Neat sample.[4]
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within the conjugated systems of the molecules. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic effects of the substituents.
Key Differentiators in UV-Vis:
| Isomer | λmax (nm) Range | Rationale |
| This compound | ~240-250 and ~280-290 | The conjugation between the phenyl ring and the pyrazole system is significant. |
| 5-Amino-3-phenylpyrazole | ~250-260 and ~290-300 | The electronic interaction between the amino and phenyl groups through the pyrazole ring may lead to a slight bathochromic (red) shift compared to the 3-amino isomer. |
Note: λmax values are highly dependent on the solvent. Theoretical methods like TD-DFT are often used to predict and interpret these electronic spectra.[8]
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Sample Preparation
-
NMR: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
FT-IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
UV-Vis: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol or acetonitrile). Use a matched pair of quartz cuvettes for the sample and a solvent blank.
Spectroscopic Workflow
Caption: Standardized workflow for the spectroscopic analysis of aminophenylpyrazole isomers.
Conclusion
The unambiguous differentiation of this compound and its 5-Amino-3-phenylpyrazole isomer is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy serve as the most definitive methods, with the chemical shifts of the pyrazole ring proton (H4) and carbons (C3, C5) providing clear and predictable distinguishing features. FT-IR and UV-Vis spectroscopy offer valuable confirmatory data regarding functional groups and electronic structure. By following standardized experimental protocols and comparing the acquired data against the characteristic signatures outlined in this guide, researchers can confidently determine the correct isomeric structure of their synthesized aminophenylpyrazole derivatives, ensuring the integrity and validity of their subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurasianjournals.com [eurasianjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Amino-5-phenylpyrazole-Based Tubulin Polymerization Inhibitors: A New Wave in Cancer Therapeutics
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of the efficacy of 3-Amino-5-phenylpyrazole-based compounds as tubulin polymerization inhibitors. As a Senior Application Scientist, this document is structured to offer not just a review of existing data, but a logical and experimentally-grounded narrative to inform future research and development in this promising area of oncology. We will delve into the mechanism of action, showcase comparative efficacy against established agents, and provide detailed protocols for the key assays used in their evaluation.
Introduction: Tubulin as a Perennial Target in Oncology
The microtubule cytoskeleton, a dynamic network of α- and β-tubulin heterodimers, is fundamental to several cellular processes, including cell division, motility, and intracellular transport. Its critical role in mitosis has made it a highly validated and successful target for anticancer drug development for over half a century.[1] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[2]
These agents are broadly classified into two categories:
-
Microtubule-Stabilizing Agents: Such as the taxanes (e.g., paclitaxel), which bind to polymerized tubulin and prevent its disassembly.[2]
-
Microtubule-Destabilizing Agents: This category includes the vinca alkaloids (e.g., vincristine), which inhibit tubulin polymerization by binding to the vinca domain, and a growing class of compounds that target the colchicine-binding site on β-tubulin.[3][4]
While clinically successful, the efficacy of taxanes and vinca alkaloids can be limited by the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), and by dose-limiting toxicities.[5][6] This has fueled the search for novel MTAs with improved pharmacological profiles. The colchicine-binding site has emerged as a particularly attractive target, as inhibitors binding here have been shown to be less susceptible to certain resistance mechanisms.[5][6]
The this compound scaffold has recently garnered significant attention as a promising pharmacophore for the development of potent tubulin polymerization inhibitors that act at the colchicine-binding site.[7]
The Rise of this compound Derivatives: Mechanism of Action
Recent studies have elucidated that this compound-based compounds exert their anticancer effects by directly interfering with microtubule dynamics. Molecular docking and biochemical assays have confirmed that these compounds bind to the colchicine-binding site on β-tubulin, at the interface between the α- and β-tubulin subunits.[7] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network.[7]
The cellular consequences of this action are a cascade of events characteristic of mitotic catastrophe:
-
Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation.
-
Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7]
Caption: Mechanism of action of this compound-based tubulin inhibitors.
Comparative Efficacy: A Head-to-Head Look at Performance
The true measure of a novel therapeutic candidate lies in its performance relative to established standards. The following tables summarize the in vitro efficacy of representative this compound-based compounds compared to paclitaxel (a taxane) and vincristine (a vinca alkaloid). It is important to note that direct comparisons are most informative when conducted within the same study under identical experimental conditions.
Table 1: In Vitro Anti-proliferative Activity (IC₅₀ Values in nM)
| Compound/Drug | Cancer Cell Line | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) | Source(s) |
| This compound Derivative (5b) | 38.37 | - | - | - | [7] | |
| Pyrazole Derivative (EN12-2A) | - | - | - | - | [8] | |
| Paclitaxel | 2-10 | 5-15 | 3-8 | 4-12 | [2][9] | |
| Vincristine | 1-5 | 2-8 | 1-6 | 3-10 | [10][11] |
Note: IC₅₀ values can vary between studies due to different experimental conditions. The values presented are representative ranges from the cited literature.
Table 2: Tubulin Polymerization Inhibition (IC₅₀ Values in µM)
| Compound/Drug | Tubulin Source | IC₅₀ (µM) | Source(s) |
| Pyrazole-Oxindole Derivative | Porcine Brain | 5.90 - 9.20 | [12] |
| Naphthalene-Chalcone Derivative | Porcine Brain | ~8 | [12] |
| Colchicine (Reference) | Porcine Brain | ~10.6 | [12] |
| Paclitaxel (Stabilizer) | Porcine Brain | N/A (Promotes Polymerization) | [13] |
| Vincristine (Destabilizer) | Bovine Brain | 0.1 - 1.0 | [14] |
These data indicate that this compound derivatives can exhibit potent anti-proliferative activity, in some cases with nanomolar IC₅₀ values.[7] A key advantage of many colchicine-binding site inhibitors, including pyrazole-based compounds, is their ability to circumvent common mechanisms of drug resistance.[5][6] Several studies have shown that these compounds retain their efficacy in cell lines that have developed resistance to taxanes and vinca alkaloids, often due to the overexpression of P-gp.[5][8]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the efficacy of tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Principle: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin.
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized, purified tubulin (e.g., from porcine brain) in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Add a fluorescent reporter dye, such as DAPI, to the tubulin solution.
-
Prepare serial dilutions of the test compounds in G-PEM buffer. Include a vehicle control (e.g., DMSO) and positive (e.g., nocodazole) and negative (e.g., paclitaxel) controls.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the diluted test compounds and controls.
-
To initiate the reaction, add the tubulin/reporter mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of the test compound.
-
Determine the rate of polymerization and the maximum polymer mass.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell Viability Assay (MTS Assay)
This assay determines the effect of a compound on the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
MTS Reagent Addition:
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.
-
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.
Principle: Cells are fixed and permeabilized, and the microtubules are labeled with a primary antibody specific to α- or β-tubulin, followed by a fluorescently-labeled secondary antibody.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat them with the test compound at a relevant concentration for a defined period.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence or confocal microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
Principle: Cells are fixed and their DNA is stained with a fluorescent dye (e.g., propidium iodide, PI). The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by flow cytometry.
Caption: Workflow for cell cycle analysis using propidium iodide and flow cytometry.
Detailed Protocol:
-
Cell Preparation:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and wash them with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice or at -20°C.
-
-
Staining:
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, collecting the fluorescence data.
-
-
Data Analysis:
-
Generate a histogram of the DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising avenue for the development of next-generation tubulin polymerization inhibitors. These compounds demonstrate potent anti-proliferative activity and, crucially, the potential to overcome some of the limitations of established chemotherapeutics like taxanes and vinca alkaloids, particularly in the context of multidrug resistance.
The continued exploration of the structure-activity relationships of this chemical class, guided by the robust in vitro evaluation pipeline detailed in this guide, will be instrumental in identifying lead candidates with enhanced efficacy and improved safety profiles. As our understanding of the nuances of microtubule biology and the mechanisms of drug resistance deepens, the development of novel agents targeting the colchicine-binding site, such as the this compound derivatives, holds significant promise for advancing cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel this compound derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Phenylpyrazole Insecticides: Fipronil and Ethiprole
A Technical Guide for Researchers and Agrochemical Professionals
Abstract
Fipronil and ethiprole, two prominent members of the phenylpyrazole class of insecticides, are critical tools in modern pest management. While sharing a core mechanism of action, their subtle structural differences lead to important distinctions in metabolic fate, environmental profile, and toxicological characteristics. This guide provides a comprehensive comparative analysis of fipronil and ethiprole, synthesizing data on their physicochemical properties, insecticidal efficacy, metabolism, environmental persistence, and associated resistance mechanisms. Detailed experimental protocols are provided to empower researchers to conduct their own comparative assessments, ensuring data integrity and reproducibility.
Introduction to Phenylpyrazole Insecticides
The phenylpyrazole, or fiprole, class of insecticides emerged as a vital alternative to older chemical families like organophosphates and carbamates, particularly in managing resistant insect populations[1]. Their novel mode of action targets the central nervous system of insects, offering high efficacy at low application rates[2][3]. Fipronil, the first-generation and most widely known phenylpyrazole, has seen extensive use globally in crop protection, veterinary medicine, and public hygiene[4][5]. Ethiprole was developed subsequently, differing from fipronil by a single substituent group, and is often positioned as an alternative with a potentially modified environmental and toxicological profile[6][7]. This guide will dissect the key scientific comparisons between these two important molecules.
Chemical Structure and Physicochemical Properties
The defining structural difference between fipronil and ethiprole lies in the sulfinyl group at the C4 position of the pyrazole ring. Fipronil possesses a trifluoromethylsulfinyl moiety, whereas ethiprole has an ethylsulfinyl group[6][7]. This seemingly minor alteration influences several key physicochemical properties that dictate the insecticides' behavior in biological and environmental systems.
| Property | Fipronil | Ethiprole | Reference(s) |
| IUPAC Name | (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-trifluoromethylsulfinylpyrazole-3-carbonitrile | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile | [8] |
| CAS Number | 120068-37-3 | 181587-01-9 | [8][9] |
| Molecular Formula | C₁₂H₄Cl₂F₆N₄OS | C₁₂H₉Cl₂F₃N₄OS | |
| Molar Mass | 437.14 g/mol | 397.19 g/mol | [5] |
| Water Solubility | 1.9 - 2.4 mg/L (20°C) | Lower than fipronil (data varies) | [3][8] |
| Log K_ow (Octanol-Water Partition Coefficient) | ~4.0 | Higher than fipronil (more lipophilic) | [8] |
| Vapor Pressure | 2.8 x 10⁻⁹ mmHg (25°C) | Lower than fipronil | [8] |
Mechanism of Action: Targeting the Insect Nervous System
Both fipronil and ethiprole exert their insecticidal effects by acting as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA_A receptor) in the insect central nervous system[1][3][5][7][10].
Causality of Action:
-
Binding: The insecticide molecule binds to a site within the chloride ion channel of the GABA_A receptor.
-
Channel Blockade: This binding event locks the channel in a closed state, preventing the influx of chloride ions into the neuron.
-
Disruption of Inhibition: GABA is the primary inhibitory neurotransmitter in insects. By blocking its action, the insecticides prevent the normal hyperpolarization (inhibition) of the neuronal membrane.
-
Hyperexcitation: The resulting lack of inhibition leads to uncontrolled neuronal firing, causing severe hyperexcitation of the insect's central nervous system, paralysis, and eventual death[5][11][12].
Fipronil and its metabolites also show activity on glutamate-gated chloride (GluCl) channels, which are unique to invertebrates, further contributing to its insect-selective toxicity[5]. The overall insecticidal potency of the ethiprole series is considered to be very similar to that of the fipronil series[6][7].
Figure 1. Mechanism of action of phenylpyrazole insecticides at the GABA-A receptor.
Comparative Insecticidal Efficacy
Both compounds are recognized as broad-spectrum insecticides effective against a wide range of chewing and sucking pests in crops like rice, cotton, and corn[7]. While their overall potency is similar, specific efficacies (e.g., LD₅₀ values) can vary depending on the target insect species, life stage, and application method.
| Target Pest | Fipronil (LD₅₀) | Ethiprole (LD₅₀) | Comments | Reference(s) |
| House Fly (Musca domestica) | ~0.1 µg/g | ~0.12 µg/g | Topical application. Potency is very similar. | [6] |
| Rice Planthoppers (Laodelphax striatellus) | Highly Effective | Highly Effective | Both are important control agents, but resistance is a growing concern. | [13] |
| German Cockroach (Blattella germanica) | Highly Effective | Data not specified | Fipronil is a common active ingredient in cockroach baits. | [14] |
| Colorado Potato Beetle (Leptinotarsa decemlineata) | Highly Effective | Data not specified | Used for foliar application control. | [3] |
Metabolism and Toxicology
The metabolism of fipronil and ethiprole involves several key enzymatic transformations, primarily oxidation and reduction, which can significantly alter the toxicity and persistence of the parent compound.
Metabolic Pathways:
-
Oxidation: The primary metabolic pathway for both compounds is the oxidation of the sulfinyl group to a sulfone derivative (e.g., fipronil-sulfone)[4][6]. This reaction is primarily mediated by cytochrome P450 enzymes[7]. Studies have shown that metabolic sulfone formation can be more rapid with ethiprole than with fipronil[6][7].
-
Reduction: The sulfinyl group can also be reduced to a sulfide derivative (e.g., fipronil-sulfide)[3][15].
-
Photodegradation: In the environment, fipronil's major photoreaction is desulfinylation, forming fipronil-desulfinyl[6][7]. Ethiprole, in contrast, primarily undergoes oxidation when exposed to sunlight[6][7].
Crucially, many of these metabolites are not detoxification products. Fipronil-sulfone and fipronil-desulfinyl are often more toxic and persistent than the parent fipronil molecule[2][5][16]. Both the sulfide and sulfone metabolites of fipronil and ethiprole are also potent insecticides[6][15].
Figure 2. Simplified metabolic and degradation pathways for fipronil and ethiprole.
Toxicology Profile: While both insecticides are selectively more toxic to insects than mammals, differences exist[5][8]. Ethiprole is generally reported to have lower mammalian toxicity compared to fipronil[7][16]. This difference was a driving factor for its development as an alternative, particularly in agricultural settings where fipronil use has been restricted in some regions due to its toxicity profile[7][16]. However, some studies suggest that the toxicity of commercial formulations can be complex. One study comparing commercial products found that the ethiprole formulation (Curbix®) showed greater toxicity to plants and similar toxicity to fish compared to the fipronil formulation (Regent®)[17].
Environmental Fate and Ecotoxicology
The environmental persistence and non-target toxicity of phenylpyrazoles are critical considerations for their risk assessment.
-
Soil: Fipronil is relatively immobile and can be persistent in soil, with its degradation products, particularly fipronil-desulfinyl, showing even greater persistence[2][3].
-
Aquatic Systems: In water, photolysis is a major degradation pathway[16]. The photochemical half-life of ethiprole has been found to be 2.7 times longer than that of fipronil, suggesting it is more stable under sunlight in aquatic environments[16][18]. However, the degradation products also differ in stability; the didechlorinated product of ethiprole has a shorter half-life than the analogous fipronil product[16][18].
-
Ecotoxicity: Fipronil is known to be highly toxic to non-target organisms, including honeybees and some aquatic invertebrates[2][8][19]. Ethiprole is also toxic to non-target species, and while often considered a safer alternative, sublethal doses have been shown to have physiological effects on honeybees, impairing pupation and eclosion rates[9].
| Parameter | Fipronil | Ethiprole | Reference(s) |
| Soil Half-Life (DT₅₀) | Can be persistent (up to 7.3 months) | Generally considered less persistent | [2] |
| Aquatic Photolysis Half-Life (t₁/₂) | Shorter | Longer (more stable) | [16][18] |
| Toxicity to Honeybees | Very High | High (sublethal effects documented) | [8][9] |
| Toxicity to Aquatic Invertebrates | Very High | High | [5] |
| Mammalian Acute Oral LD₅₀ (Rat) | 97 mg/kg (Moderately Hazardous) | Generally higher (Less acutely toxic) | [5][7][16] |
Mechanisms of Resistance
As with any widely used insecticide, resistance is a significant challenge. The primary mechanisms of resistance to phenylpyrazoles are:
-
Target-Site Insensitivity: Mutations in the GABA receptor gene, specifically in the M2 transmembrane region that forms the ion channel lining, can reduce the binding affinity of the insecticide[20]. The A301S (or A302S in some species) mutation is a common substitution found in resistant insect populations[14][20]. This single amino acid change can confer significant levels of resistance to ethiprole and cross-resistance to fipronil[13][20].
-
Metabolic Resistance: Enhanced detoxification by metabolic enzymes, particularly cytochrome P450s, can prevent the insecticide from reaching its target site[14]. Studies have shown that a combination of target-site mutation and enhanced metabolism can lead to very high levels of fipronil resistance[14].
Standardized Experimental Protocols
To ensure the generation of reliable and comparable data, standardized protocols are essential. The following sections outline key experimental workflows.
Protocol 1: Comparative Insect Bioassay (Topical Application)
Objective: To determine and compare the dose-response toxicity (LD₅₀) of fipronil and ethiprole against a target insect species.
Rationale: Topical application is a standard method for assessing the intrinsic contact toxicity of an insecticide, minimizing variables related to ingestion or bait acceptance. Acetone is used as a neutral, volatile solvent. A range of doses is critical to establish a full dose-response curve for accurate LD₅₀ calculation.
Methodology:
-
Preparation of Dosing Solutions: a. Prepare stock solutions (e.g., 1 mg/mL) of technical-grade fipronil and ethiprole in analytical-grade acetone. b. Perform serial dilutions from the stock solution to create a range of at least 5-7 concentrations expected to cause between 10% and 90% mortality. c. A control group treated with acetone only is mandatory.
-
Insect Handling: a. Use insects of a uniform age and weight (e.g., 3-5 day old adult house flies). b. Anesthetize the insects briefly using CO₂ or by chilling them on a cold plate to immobilize them for application.
-
Application: a. Use a calibrated microapplicator to deliver a precise volume (e.g., 0.5 or 1.0 µL) of each dosing solution to the dorsal thorax of each insect. b. Treat at least 3-4 replicates of 10-20 insects per concentration level and for the control group.
-
Incubation and Assessment: a. Place the treated insects in clean containers with access to food (e.g., sugar water) and hold them at a constant temperature and humidity (e.g., 25°C, 65% RH). b. Assess mortality at a fixed time point, typically 24 or 48 hours post-treatment. An insect is considered dead if it is unable to make any coordinated movement when prodded.
-
Data Analysis: a. Correct mortality data for control mortality using Abbott's formula if control mortality is between 5-20%. (Corrected % = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100). b. Analyze the dose-response data using probit analysis to calculate the LD₅₀ (lethal dose for 50% of the population) values and their 95% confidence intervals for each insecticide.
Figure 3. Workflow for a comparative topical application bioassay.
Protocol 2: Residue Analysis in Soil (QuEChERS and LC-MS/MS)
Objective: To compare the dissipation rate of fipronil and ethiprole in a specific soil type.
Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and widely adopted sample preparation technique for pesticide residue analysis[21]. It uses a simple solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) provides the high sensitivity and selectivity required to quantify the parent compounds and their key metabolites at low environmental concentrations[21].
Methodology:
-
Sample Collection: a. Collect soil samples from a treated field or a laboratory microcosm at specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days) post-application. b. Store samples at -20°C prior to analysis to halt microbial degradation.
-
Extraction (QuEChERS): a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (with 1% acetic acid). c. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate). d. Shake vigorously for 1 minute and centrifuge at >2000 g for 5 minutes.
-
Cleanup (d-SPE): a. Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., PSA to remove organic acids, C18 to remove lipids, and MgSO₄ to remove water). b. Vortex for 30 seconds and centrifuge.
-
Analysis (UPLC-MS/MS): a. Take the final supernatant, filter through a 0.22 µm filter, and inject it into the UPLC-MS/MS system. b. Develop a chromatographic method (mobile phase gradient, column type) to separate fipronil, ethiprole, and their major sulfone and sulfide metabolites. c. Optimize MS/MS parameters (precursor/product ion transitions, collision energies) for each analyte to ensure sensitive and specific detection in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: a. Prepare matrix-matched calibration standards to compensate for matrix effects. b. Quantify the concentration of each analyte in the soil samples against the calibration curve. c. Plot the concentration of each parent compound over time and calculate the dissipation half-life (DT₅₀) using appropriate kinetic models.
Conclusion
Fipronil and ethiprole are highly effective phenylpyrazole insecticides that share a common mechanism of action. The key differentiator is the substitution on the sulfinyl group, which influences their metabolic fate, environmental persistence, and mammalian toxicity. Ethiprole is often characterized by more rapid metabolic sulfone formation and lower acute mammalian toxicity, positioning it as a potential alternative to fipronil in certain applications. However, both compounds and their major metabolites exhibit high toxicity to many non-target organisms, and cross-resistance via target-site mutations is a significant operational concern. A thorough understanding of these comparative aspects, validated through robust experimental evaluation, is crucial for the responsible development, regulation, and deployment of these insecticides in integrated pest management programs.
References
- 1. Environmental fate and toxicology of fipronil [jstage.jst.go.jp]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. coromandel.biz [coromandel.biz]
- 4. researchgate.net [researchgate.net]
- 5. Fipronil - Wikipedia [en.wikipedia.org]
- 6. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fipronil Technical Fact Sheet [npic.orst.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fipronil Fact Sheet [npic.orst.edu]
- 12. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Mechanisms underlying fipronil resistance in a multiresistant field strain of the German cockroach (Blattodea: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fipronil metabolism and dissipation in a simplified aquatic ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repositorio.unesp.br [repositorio.unesp.br]
- 18. researchgate.net [researchgate.net]
- 19. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]
- 20. The Frequency and Spread of a GABA-Gated Chloride Channel Target-Site Mutation and Its Impact on the Efficacy of Ethiprole Against Neotropical Brown Stink Bug, Euschistus heros (Hemiptera: Pentatomidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Residue analysis and persistence evaluation of fipronil and its metabolites in cotton using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 3-Amino-5-phenylpyrazole Derivatives as Selective Kinase Inhibitors
This guide provides an in-depth, objective comparison of 3-amino-5-phenylpyrazole derivatives as selective kinase inhibitors, benchmarked against established alternatives. We will delve into the experimental data and methodologies crucial for their validation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Pursuit of Kinase Selectivity: A Critical Overview
Protein kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer.[1] Their dysregulation often drives oncogenesis, making them prime targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] Off-target effects of non-selective kinase inhibitors can lead to toxicity and diminish therapeutic efficacy. The this compound scaffold has emerged as a promising pharmacophore for developing highly selective kinase inhibitors.[3][4] This guide will explore the validation of derivatives of this scaffold against key kinase targets and compare their performance with established inhibitors.
The this compound Scaffold: A Versatile Tool for Kinase Inhibition
The this compound core offers a versatile platform for medicinal chemists. Its unique structural features allow for modifications that can be tailored to exploit subtle differences in the ATP-binding pockets of various kinases, thereby achieving high selectivity.[3][5] This has led to the development of potent and selective inhibitors for several important kinase targets, including c-Jun N-terminal kinase 3 (JNK3), Cyclin-Dependent Kinase 16 (CDK16), and Janus Kinase 2 (JAK2).
Mechanism of Action
This compound derivatives typically function as ATP-competitive inhibitors. The core structure mimics the purine ring of ATP, allowing it to bind to the hinge region of the kinase's active site.[5] The amino group at the 3-position and the phenyl group at the 5-position, along with various substitutions, engage in specific hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket.[2] These interactions are critical for both the potency and selectivity of the inhibitor. For instance, in JNK3, specific substitutions on the pyrazole ring have been shown to be crucial for achieving isoform selectivity over JNK1 and JNK2.[6]
Comparative Analysis: this compound Derivatives vs. The Field
A critical aspect of validating any new inhibitor class is to benchmark its performance against existing, well-characterized inhibitors. The following sections provide a comparative analysis of this compound derivatives against established inhibitors for JNK3, CDK16, and JAK2.
JNK3 Inhibition: A Focus on Neurodegenerative Diseases
JNK3 is predominantly expressed in the brain and has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7][8] Therefore, the development of selective JNK3 inhibitors is of significant therapeutic interest.
| Inhibitor Class | Compound Example | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound Derivative | Compound 7a | >10,000 | >10,000 | 635 | [8] |
| This compound Derivative | Compound 8a | - | - | 227 | [8] |
| Pan-JNK Inhibitor | JNK-IN-8 | 4.67 | 18.7 | 0.98 | [9] |
| JNK3 Selective Inhibitor | JNK3 inhibitor-3 | 147.8 | 44.0 | 4.1 | [9] |
As the data indicates, this compound derivatives like compound 7a and 8a demonstrate significant selectivity for JNK3 over other kinases.[8] While pan-JNK inhibitors like JNK-IN-8 are more potent, their lack of isoform specificity can lead to broader biological effects.[9] Compared to another selective JNK3 inhibitor, the this compound derivatives show a favorable selectivity profile.
CDK16 Inhibition: Targeting a "Dark" Kinase
CDK16, a member of the PCTAIRE subfamily of CDKs, is considered an understudied or "dark" kinase.[3][4] Recent research has linked its dysregulation to various cancers.[3]
| Inhibitor Class | Compound Example | CDK16 EC50 (nM) | CDK2 IC50 (nM) | Reference |
| This compound Derivative | 43d | 33 | - | [10] |
| Pan-CDK Inhibitor | Roscovitine (Seliciclib) | - | ~15,000 (average IC50) | [1][11] |
A novel this compound derivative, 43d , has been identified as a potent and selective inhibitor of CDK16 with a cellular EC50 of 33 nM.[10] In contrast, the well-known pan-CDK inhibitor, roscovitine, has a much broader selectivity profile and is significantly less potent against many CDKs.[1] This highlights the potential of the this compound scaffold to unlock the therapeutic potential of understudied kinases like CDK16.
JAK2 Inhibition: A Key Target in Myeloproliferative Neoplasms
The JAK-STAT signaling pathway is crucial for normal hematopoiesis, and mutations in JAK2 are a hallmark of myeloproliferative neoplasms.[12] Ruxolitinib, a potent JAK1/2 inhibitor, is an approved therapy for these conditions.[10]
| Inhibitor Class | Compound Example | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference | | --- | --- | --- | --- | --- | | This compound Derivative | Thiazol-2-yl amine derivative | - | Potent and Selective | - |[13] | | Approved JAK Inhibitor | Ruxolitinib | 3.3 | 2.8 | >428 |[14] | | Approved JAK Inhibitor | Fedratinib | - | 3 | - |[12] |
Experimental Validation: Protocols and Workflows
The validation of a selective kinase inhibitor is a multi-step process that involves both biochemical and cellular assays. This section provides detailed protocols for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[16][17][18]
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the this compound derivative or control inhibitor.[19]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[19]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[19]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP.[19]
-
Signal Generation and Measurement: Incubate the plate at room temperature for 30-60 minutes to allow for the generation of a stable luminescent signal.[19] Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of the inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of potency.[20][21][22]
Workflow Diagram:
Caption: NanoBRET™ Cellular Target Engagement Workflow.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293T cells expressing the target kinase fused to NanoLuc® luciferase into a 96-well plate.[21]
-
Compound and Tracer Addition: To the assay plate, add the this compound derivative at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to the target kinase.[21]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[21]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate solution to all wells.[23]
-
BRET Measurement: Immediately measure the donor emission at 450 nm and the acceptor emission at 610 nm using a plate reader equipped for BRET measurements.[21]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the fluorescent tracer by the inhibitor results in a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of selective kinase inhibitors. As demonstrated, derivatives of this scaffold have shown significant potency and selectivity against important therapeutic targets like JNK3, CDK16, and JAK2. The validation of these inhibitors requires a rigorous experimental approach, combining biochemical and cellular assays to provide a comprehensive understanding of their activity.
Future research should focus on expanding the library of this compound derivatives to target a wider range of kinases, including other understudied members of the kinome. Further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and selective kinase inhibitors.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis and Biological Consequences for JNK2/3 Isoform Selective Aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 11. (R)-6-[N-(3-(4-chlorophenyl) propyl] derivative of (R)-roscovitine inhibits lung carcinoma progression via cyclin-dependent kinase suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay [promega.jp]
- 19. promega.com [promega.com]
- 20. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 21. eubopen.org [eubopen.org]
- 22. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 23. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Environmental Persistence of Phenylpyrazole Insecticides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylpyrazole Paradox
Phenylpyrazole insecticides, a class of broad-spectrum pesticides, were introduced as a safer alternative to older, more persistent organochlorines.[1][2] Their unique mode of action targets the central nervous system of insects by blocking GABA-gated chloride channels, leading to hyperexcitation and death.[3][4][5] Fipronil, the most prominent member of this class, is widely used in agriculture, veterinary medicine, and for urban pest control to manage everything from termites to ticks.[1][6][7]
However, the very effectiveness of these compounds raises significant environmental concerns. Their chemical stability, while beneficial for pest control, contributes to their persistence in the environment.[1][2][3] This guide provides an in-depth assessment of the environmental fate of phenylpyrazole insecticides, focusing on the extensively studied fipronil and its transformation products. We will explore the causal mechanisms behind their persistence, compare available data, and detail the experimental workflows necessary for a rigorous environmental risk assessment.
Core Tenets of Environmental Persistence: Degradation Pathways and Influencing Factors
The environmental longevity of a phenylpyrazole insecticide is not a static value; it is a dynamic process governed by the interplay of chemical structure and environmental conditions. Degradation occurs through two primary routes: abiotic and biotic processes.[8][9]
-
Abiotic Degradation: This involves the breakdown of the molecule through non-biological processes.
-
Photolysis: Sunlight is a primary driver of degradation, particularly in aquatic environments and on soil surfaces.[1][2][10] UV radiation can cleave chemical bonds, transforming the parent molecule. For fipronil, photolysis is a key pathway leading to the formation of fipronil-desulfinyl.[11][12][13]
-
Hydrolysis: This is the breakdown of the compound by reaction with water. The rate of hydrolysis is often pH-dependent. Fipronil is relatively stable in neutral or acidic water but degrades in alkaline conditions, primarily forming fipronil-amide.[13][14]
-
Oxidation & Reduction: These chemical reactions, often occurring in soil and sediment, can transform the sulfinyl group of fipronil, leading to the formation of fipronil sulfone (oxidation) and fipronil sulfide (reduction).[1][2][15]
-
-
Biotic Degradation: This refers to the breakdown by living organisms, primarily soil and water microorganisms.[8][9][16] Bacteria and fungi can utilize the insecticide as a carbon or nitrogen source, metabolizing it into simpler compounds.[9][17][18] The rate of biodegradation is influenced by soil type, organic matter content, temperature, and moisture.
The interplay of these pathways determines the insecticide's half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.
Fipronil and its Progeny: A Legacy of Persistent Metabolites
Fipronil itself is considered moderately to highly persistent.[1][3] However, a critical aspect of its environmental risk profile is the formation of degradation products, or metabolites, which can be as toxic—or even more so—and often more persistent than the parent compound.[1][2][19][20]
The four principal metabolites of fipronil are:
-
Fipronil Sulfone (MB46136): Formed through oxidation. It is often more persistent and toxic than fipronil.[7][21]
-
Fipronil Sulfide (MB45950): Formed through reduction. It exhibits toxicity similar to or greater than the parent compound.[19][21]
-
Fipronil Desulfinyl (MB46513): A major product of photolysis. It is also highly persistent and toxic.[3][4][13][21]
-
Fipronil Amide: Formed through hydrolysis. It is generally considered less toxic than fipronil and its other metabolites.[1][19]
The persistence of these metabolites means that even as the parent fipronil concentration declines, the overall environmental risk may remain elevated or even increase.[7][19]
Caption: Primary degradation pathways of Fipronil in the environment.
Comparative Persistence: A Data-Driven Overview
The environmental half-life of phenylpyrazoles varies significantly depending on the specific compound and environmental matrix. Fipronil is the most studied, providing a robust dataset for comparison. Data for other phenylpyrazoles, such as ethiprole, is emerging, while information on newer compounds like sisapronil remains scarce in public literature.[15]
Table 1: Comparative Environmental Half-Life (DT50) of Fipronil
| Environmental Matrix | Condition | Fipronil Half-Life (DT50) | Key Metabolites Formed | Source(s) |
| Soil | Aerobic, Sandy Loam | 122 - 128 days | Fipronil-sulfone | [13][14] |
| Soil Surface | 0.7 - 1.7 months (21 - 51 days) | Fipronil-desulfinyl | [14] | |
| Incorporated in Soil | 3 - 7.3 months (90 - 219 days) | Fipronil-sulfone, Fipronil-sulfide | [3][14] | |
| Aquatic Systems | Water (with sunlight) | 3.6 - 12 hours | Fipronil-desulfinyl | [13][14] |
| Water & Sediment (no oxygen) | 116 - 130 days | Fipronil-sulfide | [14] | |
| Alkaline Water (pH 9) | 28 days (hydrolysis) | Fipronil-amide | [14] | |
| Vegetation | Plant Surfaces | 3 - 7 months | Fipronil-desulfinyl | [14] |
Comparative Notes on Ethiprole: While structurally similar to fipronil, ethiprole exhibits different photodegradation characteristics. Studies have shown that the photochemical half-life of ethiprole is approximately 2 to 3 times longer than that of fipronil under similar conditions.[10] However, its primary photodegradation products, which are didechlorinated, have a shorter half-life than the analogous products from fipronil.[22][23] This highlights the necessity of evaluating each phenylpyrazole compound and its specific metabolites individually.
Experimental Protocols for Assessing Environmental Persistence
To generate reliable persistence data, standardized and validated protocols are essential. The following outlines a workflow for a typical aerobic soil degradation study, a cornerstone for environmental risk assessment.
Protocol: Aerobic Soil Metabolism and Degradation Study
Objective: To determine the rate of degradation and identify major metabolites of a phenylpyrazole insecticide in soil under controlled aerobic laboratory conditions.
Causality: This experiment simulates the fate of an insecticide in the topsoil layer where microbial activity and oxygen are present. By using both sterile (autoclaved) and non-sterile soil, the contribution of biotic (microbial) versus abiotic (chemical) degradation can be distinguished.
Methodology:
-
Soil Characterization:
-
Select and collect a representative soil type (e.g., sandy loam).
-
Characterize its properties: pH, organic carbon content, texture (sand/silt/clay percentages), and microbial biomass. This is crucial as these factors directly influence degradation rates.[14]
-
-
Preparation of Test System:
-
Sieve the soil to ensure homogeneity.
-
Adjust moisture content to a specified level (e.g., 40-60% of maximum water holding capacity) to maintain optimal microbial activity.
-
Divide the soil into two main batches: non-sterile and sterile (sterilized via autoclaving or gamma irradiation).
-
Aliquot the soil into individual incubation flasks.
-
-
Application of Test Substance:
-
Prepare a stock solution of the phenylpyrazole insecticide (e.g., Fipronil). Using a radiolabeled version (e.g., ¹⁴C-Fipronil) is the gold standard, as it allows for a complete mass balance and tracking of all degradation products.
-
Apply the substance to the soil surface in each flask at a concentration relevant to its agricultural application rate.
-
-
Incubation:
-
Incubate the flasks in the dark (to prevent photolysis) at a constant temperature (e.g., 20-25°C).
-
Maintain aerobic conditions by ensuring continuous, humidified airflow through the flasks. The outflowing air should be passed through trapping solutions (e.g., ethylene glycol and potassium hydroxide) to capture volatile organic metabolites and ¹⁴CO₂, the ultimate product of complete mineralization.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days), sacrifice replicate flasks from both sterile and non-sterile sets.
-
Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and metabolites.[24]
-
Identify unknown metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[24][25][26]
-
Analyze the trapping solutions for radioactivity to quantify volatile metabolites and mineralization (¹⁴CO₂).
-
-
Data Analysis:
-
Plot the concentration of the parent compound over time.
-
Calculate the dissipation half-life (DT50) and DT90 using appropriate kinetic models (e.g., first-order or biphasic kinetics).[20]
-
Identify and quantify major metabolites, determining their rates of formation and decline.
-
Caption: Workflow for assessing the environmental persistence of a phenylpyrazole insecticide.
Conclusion and Future Outlook
The environmental persistence of phenylpyrazole insecticides is a complex issue driven by their intrinsic chemical stability and a variety of environmental factors. While fipronil was developed as a more targeted alternative to older pesticides, it and its primary degradation products exhibit significant persistence in soil and aquatic systems.[1][3][4] Metabolites like fipronil sulfone and fipronil desulfinyl are of particular concern due to their stability and high toxicity.[3][13][19]
While Fipronil has been extensively studied, revealing moderate to high persistence in the environment depending on conditions, there is a significant lack of data on the environmental fate of other phenylpyrazoles like Sisapronil.[15] For researchers and drug development professionals, this underscores the critical need for comprehensive environmental fate studies early in the development pipeline of new insecticidal compounds. A thorough understanding of degradation pathways, metabolite formation, and persistence across different environmental compartments is not merely a regulatory hurdle but a fundamental component of responsible chemical design and stewardship. Future research should focus on developing novel phenylpyrazoles with reduced environmental persistence without compromising efficacy.
References
- 1. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Fipronil - Wikipedia [en.wikipedia.org]
- 6. Fipronil Fact Sheet [npic.orst.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fipronil Technical Fact Sheet [npic.orst.edu]
- 14. beyondpesticides.org [beyondpesticides.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Common insecticide disrupts aquatic communities: A mesocosm-to-field ecological risk assessment of fipronil and its degradates in U.S. streams - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. waterquality.gov.au [waterquality.gov.au]
- 22. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - ProQuest [proquest.com]
- 23. researchgate.net [researchgate.net]
- 24. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. jelsciences.com [jelsciences.com]
The 3-Amino-5-phenylpyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to several clinically approved drugs.[1] Among these, the 3-amino-5-phenylpyrazole core has emerged as a particularly fruitful starting point for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative look at their performance as anticancer and antimicrobial agents, supported by experimental data and detailed protocols for their evaluation.
Anticancer Activity: Targeting Cellular Proliferation through Multiple Mechanisms
This compound derivatives have shown significant promise as anticancer agents, primarily by targeting tubulin polymerization and various protein kinases involved in cell cycle regulation and signal transduction.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[2] A novel series of this compound derivatives has been identified as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site.[2]
Structure-Activity Relationship Insights:
The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the pyrazole core.
-
Substitution on the 5-phenyl ring: Electron-withdrawing groups, such as halogens, generally enhance cytotoxic activity. For instance, a 2-bromo-substituted derivative was found to be particularly potent against prostate cancer cell lines (PC3 and DU145).[3]
-
Substitution on the 3-amino group: Acylation or further substitution on the 3-amino group can significantly modulate activity. A recent study demonstrated that specific substitutions can lead to compounds with nanomolar potency against breast cancer cells (MCF-7).[2]
Comparative Performance of Tubulin Polymerization Inhibitors:
The following table summarizes the in vitro cytotoxic activity (IC50) of representative this compound derivatives against various cancer cell lines.
| Compound ID | 5-Phenyl Substitution | 3-Amino Substitution | Cell Line | IC50 (nM) | Reference |
| 5b | Unsubstituted | Specific N-acyl group | MCF-7 | 38.37 | [2] |
| 26 | 2-Bromo | Unsubstituted | PC3 | Potent | [3] |
| 26 | 2-Bromo | Unsubstituted | DU145 | Potent | [3] |
Note: "Potent" indicates significant activity was reported, but a specific IC50 value was not provided in the abstract.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer.
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, a GTP-containing buffer, and the tubulin solution.
-
Incubation: Incubate the plate at 37°C to initiate polymerization.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader. An inhibition of the increase in absorbance compared to a DMSO control indicates inhibition of tubulin polymerization.
Mechanism of Action: Disruption of the Mitotic Spindle
By inhibiting tubulin polymerization, these derivatives disrupt the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2]
Caption: Mechanism of G2/M phase arrest induced by this compound derivatives.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The this compound scaffold has proven to be a versatile template for developing inhibitors of several important kinase families.
Targeted Kinases and SAR:
-
Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle. Derivatives of 3-aminopyrazole have shown potent inhibitory activity against CDK2 and CDK5.[1] The selectivity and potency can be tuned by modifications on the pyrazole ring.[4]
-
Aurora Kinases: These are essential for mitotic progression. Pyrazole derivatives have been developed as potent inhibitors of Aurora A kinase.[5]
-
PI3K/Akt/mTOR Pathway: This is a key signaling pathway for cell survival and proliferation. While direct inhibition by 3-amino-5-phenylpyrazoles is still under investigation, the pyrazole scaffold is present in known inhibitors of this pathway.[6][7]
Comparative Performance of Kinase Inhibitors:
| Compound Class | Target Kinase | Key Structural Features | IC50 | Reference |
| Pyrazole-based | CDK2/5 | Cyclobutyl and biphenyl moieties | 23-24 nM | [1] |
| Pyrazole-thiazolidinone | Aurora A | Phenylthiazolidin-4-one at C4 | 0.11 µM | [5] |
| 3-Aminopyrazole-based | CDK16 | Cyclopropyl on pyrazole | 18.0 nM (EC50) | [4] |
Experimental Protocol: CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Kinase Reaction: In a 384-well plate, combine the CDK2/Cyclin E1 enzyme, the substrate (e.g., Histone H1), ATP, and the test inhibitor in a kinase buffer. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Measurement: Read the luminescence on a plate reader. A decrease in luminescence compared to the control indicates inhibition of CDK2 activity.
Signaling Pathway Involvement: The PI3K/Akt/mTOR Cascade
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Pyrazole-containing compounds have been developed to target key kinases in this pathway.
Caption: Inhibition points of pyrazole-based compounds in the PI3K/Akt/mTOR pathway.
Antimicrobial Activity: A Promising Avenue for New Antibacterials and Antifungals
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. This compound derivatives have demonstrated encouraging activity against a range of bacteria and fungi.
Structure-Activity Relationship Insights:
-
Substituents on the Phenyl Ring: The presence and position of substituents on the 5-phenyl ring influence antimicrobial potency.
-
Modifications of the Pyrazole Core: The introduction of different functional groups at various positions on the pyrazole ring can lead to compounds with significant activity. For example, certain pyrazole-thiazole hybrids have shown potent antibacterial effects.
Comparative Performance of Antimicrobial Derivatives:
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microbial strains.
| Compound Class | Key Structural Features | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-thiazole hybrid | Thiazole at C4 | Staphylococcus aureus | 32-64 | [8] |
| Pyrazole-thiazole hybrid | Thiazole at C4 | Mycobacterium tuberculosis | Moderate | [8] |
| Imidazothiadiazole-pyrazole | Imidazothiadiazole moiety | Multi-drug resistant bacteria | 0.25 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Synthesis of this compound Derivatives: A General Approach
A common and effective method for the synthesis of the this compound scaffold involves the condensation of a β-ketonitrile with hydrazine or its derivatives.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
This protocol describes a specific example of synthesizing a substituted this compound derivative.[10]
-
Starting Material Synthesis: Prepare (Z)-3-amino-2-(4-chlorobenzoyl)-4,4,4-trichloro-2-butenenitrile from the corresponding oxoalkanonitrile and trichloroacetonitrile.
-
Cyclization with Hydrazine: A mixture of the starting butenenitrile and hydrazine hydrate in ethanol is heated at reflux.
-
Work-up: After cooling, the precipitated solid is collected by filtration, washed with ethanol, and dried.
-
Purification: The crude product can be further purified by crystallization from a suitable solvent like dioxane to yield the desired 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.[10]
Conclusion and Future Perspectives
The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed key structural features that govern their anticancer and antimicrobial activities. As tubulin polymerization inhibitors, these derivatives offer a validated mechanism for cancer therapy, with opportunities for optimization to enhance potency and selectivity. As kinase inhibitors, they provide a means to target critical signaling pathways involved in cancer progression, with the potential for developing multi-targeted or highly selective agents. Their antimicrobial properties open up avenues for combating drug-resistant infections.
Future research should focus on:
-
Systematic SAR studies: To build a more comprehensive understanding of the structural requirements for optimal activity against various targets.
-
In vivo evaluation: To translate the promising in vitro results into preclinical and clinical efficacy.
-
Exploration of novel targets: The versatility of the scaffold suggests that it may have utility against other therapeutic targets.
-
Development of drug delivery systems: To enhance the pharmacokinetic properties and therapeutic index of potent derivatives.
By leveraging the insights gained from SAR studies and employing rational drug design, the this compound scaffold holds significant potential for the discovery of next-generation therapeutics.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Amino-5-phenylpyrazole for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Amino-5-phenylpyrazole (CAS No. 1572-10-7). As a valued partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Hazard Profile of this compound
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is crucial. This compound is a member of the pyrazole and aromatic amine chemical classes, which informs its toxicological and reactivity profile.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2][3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate careful handling at all stages, from use to final disposal, to prevent occupational exposure.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1572-10-7 | [1] |
| Molecular Formula | C₉H₉N₃ | [3] |
| Molecular Weight | 159.19 g/mol | [3] |
| Appearance | White to yellow to orange powder/crystals | TCI |
| Melting Point | 124-127 °C | [1] |
| GHS Hazard Codes | H315, H319, H335 | [1][2][3] |
The Core Directive: Waste Classification and Disposal Workflow
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). A critical first step in the proper disposal of any chemical is to determine if it is a "hazardous waste."[4]
Hazardous Waste Determination
This compound is not explicitly found on the EPA's "P" or "U" lists of acute hazardous wastes.[5][6] Therefore, its classification as a hazardous waste is dependent on whether it exhibits any of the four characteristics of hazardous waste as defined in 40 CFR Part 261[7][8][9]:
-
Ignitability (D001): As a solid with a high melting point, it is not expected to be ignitable under standard conditions.
-
Corrosivity (D002): It is not a strong acid or base and is not expected to be corrosive.
-
Reactivity (D003): It is not known to be unstable, reactive with water, or explosive.
-
Toxicity (D0xx): A Toxicity Characteristic Leaching Procedure (TCLP) would be required to definitively determine if it leaches any of the 40 regulated contaminants above their regulatory thresholds.
Given its classification as a skin, eye, and respiratory irritant, and as a matter of prudent practice, this compound and any materials contaminated with it should be managed as hazardous waste. This conservative approach ensures the highest level of safety and regulatory compliance. Your institution's Environmental Health and Safety (EHS) department should be consulted for a final determination.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Procedures
Adherence to a standardized protocol is essential for the safe handling and disposal of this compound waste.
I. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling the powder outside of a chemical fume hood, a NIOSH-approved N95 dust mask is recommended.[1]
II. Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Solid Waste:
-
Collect unused this compound, and any materials contaminated with the solid (e.g., weighing papers, contaminated gloves, pipette tips), in a designated, leak-proof container with a secure lid.
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container.
-
Do not mix with other incompatible waste streams. For example, do not mix organic solvent solutions with aqueous waste containing oxidizing agents.
-
III. Labeling and Storage
All waste containers must be clearly labeled as soon as waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date accumulation started
-
The name of the principal investigator and laboratory location
Store the sealed waste containers in a designated hazardous waste accumulation area within your laboratory. This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents and strong acids.[11][12]
IV. Spill Decontamination Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as described above.
-
Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand).
-
Decontamination:
-
Aqueous-based decontamination solutions with a slightly acidic pH can help to neutralize the amine and facilitate its removal.[13][14] A solution of 5% acetic acid in water can be effective.
-
Wet the contaminated area thoroughly with the decontamination solution and allow it to react for at least 5 minutes.[1][14]
-
Use an abrasive pad if necessary to enhance penetration.[1][14]
-
-
Collection: Carefully sweep or wipe up the contained spill and decontamination materials. Place all contaminated materials into a designated hazardous waste container.
-
Final Cleaning: Clean the spill area again with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
V. Final Disposal
The final disposal of this compound must be conducted by a licensed and reputable chemical waste disposal company.[10][15] The most common and environmentally sound method for the destruction of this type of organic compound is high-temperature incineration. This process should be carried out in a facility equipped with appropriate emission controls to handle the nitrogen oxides (NOx) that will be generated during the thermal decomposition of this nitrogen-containing heterocyclic compound.[16][17][18][19]
Chemical Incompatibilities and Reactivity
As an aromatic amine, this compound can undergo hazardous reactions with certain classes of chemicals. It is imperative to avoid mixing its waste with the following:
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates, nitrates) - can lead to vigorous or explosive reactions.
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) - can cause exothermic neutralization reactions.
-
Isocyanates and Halogenated Organics: Can lead to incompatible reactions.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these procedures, researchers can minimize risks, ensure regulatory compliance, and contribute to a safer research environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to arrange for the professional disposal of your chemical waste.
References
- 1. skcltd.com [skcltd.com]
- 2. epa.gov [epa.gov]
- 3. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Content Retired - Compliance Assistance Centers [caiweb.com]
- 5. wtsonline.com [wtsonline.com]
- 6. epa.gov [epa.gov]
- 7. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 8. epa.gov [epa.gov]
- 9. practicegreenhealth.org [practicegreenhealth.org]
- 10. benchchem.com [benchchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. international.skcinc.com [international.skcinc.com]
- 14. skcltd.com [skcltd.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Guide to the Safe Handling of 3-Amino-5-phenylpyrazole: Essential Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of specialized chemical reagents like 3-Amino-5-phenylpyrazole, a key building block in various synthetic pathways, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound.
Hazard Profile of this compound: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No: 1572-10-7) is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3]
It is a combustible solid, and its toxicological properties have not been fully investigated, necessitating a cautious approach.[1][3]
Core Directive: Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specifications | Rationale for Use with this compound |
| Hand Protection | Nitrile or other chemically resistant gloves. Powder-free is recommended.[4] | To prevent skin contact and subsequent irritation.[1][3][5] Thicker gloves generally offer better protection.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect against eye contact which can cause serious irritation.[1][3][5] |
| Respiratory Protection | A NIOSH-approved N95 dust mask is the minimum requirement for handling the powder.[3][5] If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[6] | To prevent the inhalation of the powder, which can cause respiratory tract irritation.[1][2] |
| Body Protection | A laboratory coat is standard. For larger quantities or potential for significant contact, a disposable gown made of low-permeability fabric is recommended.[7] | To protect the skin and personal clothing from contamination.[1] |
Operational Protocols: From Handling to Disposal
Adherence to standardized operational protocols is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer: When weighing the solid, do so in a designated area with minimal air currents to prevent the powder from becoming airborne. Use a spatula for transfers and avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1] Clean the work area and any equipment used.
Donning Sequence:
-
Put on the laboratory coat or gown.
-
Put on the N95 dust mask or respirator.
-
Put on safety glasses or goggles.
-
Put on gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.
Doffing Sequence:
-
Remove gloves.
-
Remove the laboratory coat or gown.
-
Remove safety glasses or goggles.
-
Remove the N95 dust mask or respirator.
-
Wash hands thoroughly.
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and potential harm to others.
-
Chemical Waste: Unused or waste this compound should be treated as hazardous chemical waste.[8] It should be collected in a clearly labeled, sealed container. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[8]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be disposed of as hazardous waste in a designated, sealed container.[1]
Emergency Procedures: A Rapid Response Plan
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pppmag.com [pppmag.com]
- 5. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
